1,2,4-Triphenyl-1,4-butanedione
Description
The exact mass of the compound 1,2,4-Triphenyl-1,4-butanedione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7759. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2,4-Triphenyl-1,4-butanedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4-Triphenyl-1,4-butanedione including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,4-triphenylbutane-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c23-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)22(24)19-14-8-3-9-15-19/h1-15,20H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJIUKWJBHQMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884072 | |
| Record name | 1,4-Butanedione, 1,2,4-triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4441-01-4 | |
| Record name | 1,4-Butanedione, 1,2,4-triphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002638027 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Butanedione, 1,2,4-triphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Butanedione, 1,2,4-triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling the Potential of a Versatile Dicarbonyl Scaffold
An In-depth Technical Guide to the Chemical Properties of 1,2,4-Triphenyl-1,4-butanedione
For Researchers, Scientists, and Drug Development Professionals
1,2,4-Triphenyl-1,4-butanedione is a dicarbonyl compound featuring a unique arrangement of phenyl and carbonyl groups that imparts a distinct reactivity profile. As a γ-diketone, its structure serves as a valuable scaffold in synthetic organic chemistry and holds significant potential in medicinal chemistry and materials science. Unlike the more common β-diketones, the 1,4-relationship of the carbonyl groups, combined with the steric and electronic influence of the three phenyl rings, governs its synthetic utility and potential biological interactions. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and characterization, offering field-proven insights for its application in research and development.
Core Molecular Structure and Physicochemical Properties
Understanding the fundamental properties of 1,2,4-Triphenyl-1,4-butanedione is the first step toward harnessing its synthetic potential.
1.1. Nomenclature and Structural Identity
-
IUPAC Name: 1,2,4-Triphenylbutane-1,4-dione
1.2. Physicochemical Data Summary
The following table summarizes key physical and computed properties, which are critical for experimental design, including solvent selection and reaction condition optimization.
| Property | Value | Source |
| Molecular Weight | 314.38 g/mol | [3] |
| Molecular Formula | C₂₂H₁₈O₂ | [3] |
| Density (Predicted) | 1.143 g/cm³ | [2] |
| Boiling Point (Predicted) | 496.2°C at 760 mmHg | [2] |
| Flash Point (Predicted) | 183.6°C | [2] |
| Refractive Index (Predicted) | 1.607 | [2] |
| XlogP (Predicted) | 4.5 | [4] |
Synthesis Strategy: The Michael Addition Pathway
The most logical and efficient synthesis of 1,2,4-Triphenyl-1,4-butanedione involves a two-step process: the formation of a chalcone intermediate followed by a Michael addition. This approach is widely used for the formation of C-C bonds in a mild and effective manner.[5][6]
2.1. Step 1: Synthesis of the Michael Acceptor via Claisen-Schmidt Condensation
The precursor, 1,3-diphenyl-2-propen-1-one (chalcone), is an α,β-unsaturated carbonyl compound that serves as the Michael acceptor.[7] It is readily synthesized via the Claisen-Schmidt condensation of benzaldehyde and acetophenone, typically under basic conditions.[8][9][10]
2.2. Step 2: Michael Addition for the Final Product
The core of the synthesis is the Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6][11][12] In this case, the nucleophile (Michael donor) is the enolate of acetophenone, which attacks the β-carbon of the chalcone (Michael acceptor).
The causality behind this choice is rooted in the stability of the reactants and the thermodynamic favorability of the reaction. The enolate of acetophenone is a soft nucleophile, which preferentially attacks the soft electrophilic β-carbon of the chalcone, leading to the desired 1,4-adduct.[7][11] The formation of a new C-C single bond at the expense of a C-C pi bond is the primary driving force.[7]
Caption: Synthetic workflow for 1,2,4-Triphenyl-1,4-butanedione.
2.3. Detailed Experimental Protocol
This protocol is a self-validating system; successful synthesis of the chalcone in Step 1 is a prerequisite for the Michael addition, and the final product's identity is confirmed by spectroscopic analysis.
Part A: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)
-
Reagent Preparation: In a 250 mL flask, dissolve 10.6 g (0.1 mol) of benzaldehyde and 12.0 g (0.1 mol) of acetophenone in 50 mL of ethanol.
-
Reaction Initiation: While stirring at room temperature, slowly add 10 mL of a 50% aqueous sodium hydroxide (NaOH) solution.[8] The choice of a strong base is critical to deprotonate the acetophenone and initiate the condensation.
-
Reaction Monitoring: Continue stirring at room temperature for 2-3 hours. A yellow solid should precipitate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Cool the mixture in an ice bath for 30 minutes. Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to yield pure, pale-yellow crystals of chalcone.
Part B: Synthesis of 1,2,4-Triphenyl-1,4-butanedione
-
Enolate Formation: In a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2.3 g (0.1 mol) of sodium metal in 50 mL of absolute ethanol to prepare sodium ethoxide. After the sodium has completely reacted, add 12.0 g (0.1 mol) of acetophenone to form the enolate.
-
Michael Addition: Dissolve 20.8 g (0.1 mol) of the synthesized chalcone in 100 mL of warm ethanol and add this solution to the stirred enolate solution.
-
Reaction and Precipitation: Heat the mixture to reflux for 1 hour. A precipitate will form. Allow the mixture to cool to room temperature and then chill in an ice bath.
-
Workup and Isolation: Collect the crude product by vacuum filtration. Wash the solid with cold ethanol, followed by water to remove any remaining base.
-
Purification: Recrystallize the crude solid from glacial acetic acid or an ethanol/acetone mixture to obtain pure 1,2,4-Triphenyl-1,4-butanedione as a white crystalline solid.
Reactivity and Mechanistic Insights
The reactivity of 1,2,4-Triphenyl-1,4-butanedione is dominated by the two carbonyl groups and the acidic protons on the carbons alpha to them.
Caption: Key reactive sites on the 1,2,4-Triphenyl-1,4-butanedione molecule.
3.1. Enolization and Acidity The methylene protons at the C3 position are alpha to the C4 carbonyl and are the most acidic protons in the molecule, making this site the primary point of enolate formation under basic conditions.[13][14] The proton at the C2 position is also acidic, being alpha to the C1 carbonyl and benzylic, but is generally less reactive due to steric hindrance from the adjacent phenyl group. This differential acidity can be exploited for selective functionalization.
3.2. Cyclization Reactions: A Gateway to Heterocycles 1,4-Dicarbonyl compounds are classic precursors for the synthesis of five-membered heterocycles via Paal-Knorr type syntheses. This reactivity is a cornerstone of their utility in drug development, as heterocyclic scaffolds are prevalent in a vast number of pharmaceuticals.[15]
-
With Hydrazines: Reaction with hydrazine or substituted hydrazines yields pyridazine derivatives.
-
With Primary Amines: Condensation with primary amines leads to the formation of N-substituted pyrroles.
-
With Phosphorus Pentasulfide: Reaction with reagents like Lawesson's reagent or P₄S₁₀ can produce thiophene derivatives.
3.3. Potential for Further Functionalization The active methylene bridge (C3) can be a site for alkylation or acylation reactions after deprotonation.[16] Furthermore, the two benzoyl groups can undergo reactions typical of aromatic ketones, such as reduction to alcohols or participation in electrophilic aromatic substitution on the phenyl rings.
Spectroscopic Characterization
Accurate structural elucidation is non-negotiable in research and drug development. The following provides a guide to the expected spectroscopic data for 1,2,4-Triphenyl-1,4-butanedione.
4.1. Infrared (IR) Spectroscopy The IR spectrum is used to identify key functional groups.[17]
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
|---|---|---|
| ~3100-3000 | Aromatic C-H Stretch | Series of sharp, medium-to-weak absorptions. |
| ~2920-2850 | Aliphatic C-H Stretch | Weak absorptions from the CH and CH₂ groups. |
| ~1685-1670 | Aryl Ketone C=O Stretch | Two strong, sharp absorptions for the two carbonyls. |
| ~1600, 1450 | Aromatic C=C Stretch | Sharp absorptions of varying intensity. |
Rationale: The most prominent features will be the strong carbonyl (C=O) stretching bands. The presence of two distinct carbonyl environments may lead to two separate, closely spaced peaks or a broadened single peak. The region above 3000 cm⁻¹ will confirm the presence of aromatic C-H bonds.[18]
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[19][20]
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.2-8.1 | Multiplet | 15H | Aromatic Protons |
| ~5.0-5.2 | Triplet (dd) | 1H | C2-H (methine) |
| ~3.2-3.8 | Multiplet | 2H | C3-H₂ (methylene) |
Rationale: The 15 aromatic protons will appear as a complex multiplet in the downfield region. The methine proton at C2 is coupled to the two methylene protons at C3, and would likely appear as a triplet or a doublet of doublets. The two diastereotopic methylene protons at C3 are coupled to the C2 proton and to each other, resulting in a complex multiplet.
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~195-200 | C1 & C4 (C=O) |
| ~127-138 | Aromatic Carbons |
| ~50-55 | C2 (CH) |
| ~40-45 | C3 (CH₂) |
Rationale: The two carbonyl carbons will be the most downfield signals. The aromatic region will show multiple signals corresponding to the substituted and unsubstituted carbons of the three phenyl rings. The aliphatic carbons (C2 and C3) will appear in the upfield region.
4.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[21]
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 314, corresponding to the molecular weight of the compound.
-
Key Fragments: Common fragmentation patterns include the loss of phenyl groups (C₆H₅, -77) and benzoyl groups (C₆H₅CO, -105), leading to significant peaks at m/z = 237, 209, 105, and 77.
Applications in Drug Discovery and Development
While specific biological activities for 1,2,4-Triphenyl-1,4-butanedione are not extensively documented, its structural motifs are present in many biologically active compounds. Its value lies in its role as a versatile synthetic intermediate.
-
Scaffold for Heterocyclic Drugs: As detailed in the reactivity section, this molecule is an ideal starting point for synthesizing pyrroles, pyridazines, and thiophenes. These heterocycles are privileged structures in medicinal chemistry, found in antifungal, anticancer, anti-inflammatory, and antiviral agents.[22][23][24]
-
Chalcone and Dicarbonyl Analogs: Chalcones and dicarbonyl compounds are known to possess a wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[9][10][25] 1,2,4-Triphenyl-1,4-butanedione can serve as a lead compound for the development of new therapeutics based on these pharmacophores.
-
Probing Enzyme Active Sites: β-Diketones are known to act as inhibitors of certain enzymes and can trap reactive metabolites of carcinogens.[16][26] The 1,4-dicarbonyl structure of this compound could be explored for similar applications, potentially acting as a chelating agent for metal ions in metalloenzyme active sites or as a covalent inhibitor.[27]
Conclusion
1,2,4-Triphenyl-1,4-butanedione is more than a simple dicarbonyl compound; it is a synthetically versatile platform for chemical innovation. Its straightforward synthesis via a robust Michael addition makes it accessible for laboratory-scale and potentially larger-scale production. A thorough understanding of its reactivity, particularly its propensity for cyclization reactions, opens the door for the rapid generation of diverse heterocyclic libraries—a critical task in modern drug discovery. The predictive spectroscopic data provided in this guide serves as a reliable benchmark for researchers to confirm the successful synthesis and purification of this valuable intermediate. For scientists in drug development, the true potential of 1,2,4-Triphenyl-1,4-butanedione lies in its ability to be transformed into novel molecular architectures with tailored biological activities.
References
-
Chemistry Steps. Michael Addition Reaction Mechanism. [Link]
-
BYJU'S. Michael Addition Mechanism. [Link]
-
Chemical Review and Letters. New Synthesis of Chalcone Derivatives and Their Applications. [Link]
-
Allied Academies. Synthesis and Medicinal Significance of Chalcones- A Review. [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
-
Chemistry LibreTexts. 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]
-
Wikipedia. Michael addition reaction. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. [Link]
-
National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. [Link]
-
ResearchGate. A Review of Chalcones: Synthesis, Reactions, and Biological Importance. [Link]
-
ResearchGate. Reactivity of different 1,3‐dicarbonyl compounds. [Link]
-
Wikipedia. Dicarbonyl. [Link]
-
Semantic Scholar. 1,3-Diketones. Synthesis and properties. [Link]
-
Chemistry LibreTexts. 17.9: 1,3-Dicarbonyl Compounds. [Link]
-
NIST WebBook. 1,2,4-Triphenyl-1,4-butanedione. [Link]
-
PubChemLite. 1,2,4-triphenyl-1,4-butanedione (C22H18O2). [Link]
-
National Institutes of Health (NIH). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]
-
PubMed Central. An insight on medicinal attributes of 1,2,4-triazoles. [Link]
-
PubMed. Arylamination and arylation of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with N-acetoxy derivatives of 2-aminofluorene. [Link]
-
ResearchGate. A) ¹H NMR spectra of a) 1,4‐butanediol, b) TBB and c) P2. B) Single... [Link]
-
YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]
-
drwainwright.weebly.com. The following five isomers, P, Q, R, S and T, were investigated using test-tube reactions and also. [Link]
-
Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry. [Link]
-
PubChem. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. [Link]
-
ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]
-
Arkivoc. Novel one pot synthesis of substituted 1,2,4-triazines. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione in Pharmaceutical and Agrochemical Synthesis. [Link]
Sources
- 1. 1,2,4-Triphenyl-1,4-butanedione [webbook.nist.gov]
- 2. 1,2,4-Triphenyl-1,4-butanedione | 4441-01-4 [chemnet.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - 1,2,4-triphenyl-1,4-butanedione (C22H18O2) [pubchemlite.lcsb.uni.lu]
- 5. byjus.com [byjus.com]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. alliedacademies.org [alliedacademies.org]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Dicarbonyl - Wikipedia [en.wikipedia.org]
- 16. Arylamination and arylation of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with N-acetoxy derivatives of 2-aminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. drwainwright.weebly.com [drwainwright.weebly.com]
- 21. bg.copernicus.org [bg.copernicus.org]
- 22. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. arkat-usa.org [arkat-usa.org]
- 25. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C10H7F3O2 | CID 67589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. nbinno.com [nbinno.com]
1,2,4-Triphenyl-1,4-butanedione synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1,2,4-Triphenyl-1,4-butanedione
Introduction
1,2,4-Triphenyl-1,4-butanedione is a 1,4-dicarbonyl compound, a structural motif of significant interest in synthetic and medicinal chemistry. These compounds serve as versatile precursors for the synthesis of various heterocyclic systems, such as furans and pyrroles, through reactions like the Paal-Knorr synthesis[1]. The strategic placement of the carbonyl groups allows for a range of chemical transformations, making the efficient synthesis of 1,4-dicarbonyls a crucial endeavor for researchers in drug development and materials science. This guide provides a detailed exploration of a primary synthetic pathway to 1,2,4-triphenyl-1,4-butanedione, focusing on the underlying mechanisms and providing actionable experimental protocols for its preparation.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis of 1,2,4-triphenyl-1,4-butanedione suggests a disconnection at the C2-C3 bond. This bond formation can be achieved via a conjugate addition of an acyl anion equivalent to an α,β-unsaturated ketone. This approach points towards the Stetter reaction, a powerful tool for the synthesis of 1,4-dicarbonyl compounds[1][2]. The precursors for this reaction would be benzaldehyde, serving as the source of the acyl anion equivalent, and chalcone (1,3-diphenyl-2-propen-1-one), the α,β-unsaturated ketone. Chalcone itself can be readily synthesized via a Claisen-Schmidt condensation of benzaldehyde and acetophenone[3]. This leads to a robust and well-established two-step synthetic sequence.
Caption: Retrosynthetic analysis of 1,2,4-triphenyl-1,4-butanedione.
Pathway I: Synthesis of Chalcone (1,3-Diphenyl-2-propen-1-one) via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, involving the base-catalyzed reaction between an aromatic aldehyde and a ketone[3]. In this case, benzaldehyde reacts with acetophenone.
Mechanism
The reaction proceeds via an aldol condensation mechanism. A strong base, such as sodium hydroxide, deprotonates the α-carbon of acetophenone to generate a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate is protonated by the solvent (typically ethanol or water) to form an aldol adduct, which readily undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated α,β-unsaturated ketone, chalcone.
Caption: Mechanism of Chalcone Synthesis via Claisen-Schmidt Condensation.
Experimental Protocol
-
To a solution of acetophenone (1.20 g, 10 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol).
-
While stirring at room temperature, slowly add 10 mL of an aqueous solution of sodium hydroxide (20%).
-
Continue stirring at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC)[4].
-
A yellow precipitate of chalcone will form. Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain pure chalcone as pale yellow crystals[5].
Data Summary
| Parameter | Value | Reference |
| Reactants | Acetophenone, Benzaldehyde | [3] |
| Catalyst | Sodium Hydroxide | [3] |
| Solvent | Ethanol/Water | [6] |
| Temperature | Room Temperature | [4] |
| Typical Yield | 70-90% | [3][4] |
Pathway II: Synthesis of 1,2,4-Triphenyl-1,4-butanedione via Stetter Reaction
The Stetter reaction is a conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile such as a thiazolium salt or cyanide[1][2]. This reaction is a prime example of "umpolung" or polarity reversal, where the normally electrophilic aldehyde carbonyl carbon is converted into a nucleophile[1].
Mechanism
The reaction is initiated by the deprotonation of a thiazolium salt precatalyst by a base to form an N-heterocyclic carbene (NHC). The NHC attacks the carbonyl carbon of benzaldehyde to form a tetrahedral intermediate. A proton transfer results in the formation of the Breslow intermediate, which is a key nucleophilic species. This intermediate then undergoes a 1,4-conjugate (Michael) addition to the chalcone[7]. The resulting intermediate then undergoes proton transfer and subsequent elimination of the NHC catalyst to regenerate the catalyst and yield the final 1,2,4-triphenyl-1,4-butanedione product[8].
Caption: Stetter Reaction Workflow for 1,2,4-Triphenyl-1,4-butanedione Synthesis.
Experimental Protocol
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 0.2 mmol, 10 mol%).
-
Add the previously synthesized chalcone (2.08 g, 10 mmol) and freshly distilled benzaldehyde (1.06 g, 10 mmol).
-
Dissolve the solids in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) (20 mL).
-
Slowly add a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.30 g, 2 mmol), dropwise to the stirred solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford pure 1,2,4-triphenyl-1,4-butanedione.
Data Summary
| Parameter | Value/Type | Rationale/Reference |
| Aldehyde | Benzaldehyde | Acyl anion precursor[1] |
| Michael Acceptor | Chalcone | α,β-unsaturated ketone[1] |
| Catalyst | Thiazolium salt | Forms the active NHC[1][9] |
| Base | DBU, KHMDS | Deprotonates the precatalyst[10][11] |
| Solvent | Anhydrous THF or DMF | Aprotic solvent to avoid side reactions |
| Temperature | 60-70 °C | To overcome the activation energy |
| Expected Yield | Moderate to good | Dependent on specific conditions |
Product Characterization
The identity and purity of the synthesized 1,2,4-triphenyl-1,4-butanedione (CAS 4441-01-4) should be confirmed using standard analytical techniques[12][13].
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and connectivity of the protons and carbons.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequencies.
-
Melting Point Analysis: To assess the purity of the final product.
-
Mass Spectrometry: To confirm the molecular weight (314.38 g/mol )[12].
Conclusion
This guide has detailed a reliable and well-precedented two-step pathway for the synthesis of 1,2,4-triphenyl-1,4-butanedione. The synthesis leverages the Claisen-Schmidt condensation to produce the chalcone intermediate, followed by a thiazolium salt-catalyzed Stetter reaction to construct the final 1,4-dicarbonyl framework. The mechanistic discussions provide a foundational understanding of the chemical transformations, while the detailed experimental protocols offer a practical guide for laboratory synthesis. This pathway exemplifies the power of classic and modern organic reactions in constructing valuable molecular architectures for research and development.
References
-
Organic Chemistry Portal. (n.d.). Benzoin Condensation. Retrieved from [Link]
-
Testbook. (n.d.). Benzoin Condensation: Definition, Mechanism and Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stetter Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Stetter reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Benzoin condensation. Retrieved from [Link]
-
Slideshare. (2020, June 19). Benzoin condensation. Retrieved from [Link]
-
BYJU'S. (2020, April 13). Mechanism of Benzoin Condensation Reaction. Retrieved from [Link]
-
Rovis, T. (2008). The Catalytic Asymmetric Intramolecular Stetter Reaction. PMC. Retrieved from [Link]
-
Grokipedia. (n.d.). Stetter reaction. Retrieved from [Link]
-
Rovis, T. (2002). A Highly Enantioselective Catalytic Intramolecular Stetter Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). 1,4-addition of enolates to enones ("The Michael Reaction"). Retrieved from [Link]
-
Wikipedia. (2023, December 16). Michael addition. Retrieved from [Link]
-
Adichemistry. (n.d.). MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. Retrieved from [Link]
-
Pharma Education. (n.d.). Stetter Reaction: synthesis of 1 4-diketones and γ-oxo nitriles. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions. RSC Publishing. Retrieved from [Link]
-
Gravel, M. (2012). THE STETTER REACTION: SYNTHESIS OF COMPLEX SPIRO BIS-INDANES AND STUDIES ON QUATERNARY CENTER FORMATION. Retrieved from [Link]
-
ChemEurope. (n.d.). Stetter reaction. Retrieved from [Link]
-
DiCesare, J. C., & Corcoran, R. C. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules, 13(10), 2601–2610. Retrieved from [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
Domingo, L. R., & Aurell, M. J. (2012). Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study. Molecules, 17(12), 14389–14402. Retrieved from [Link]
-
Melchiorre, P. (2019). Stereocontrolled Synthesis of 1,4-Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals. Angewandte Chemie International Edition, 58(4), 1213–1217. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1) and the title compound 2. Retrieved from [Link]
-
Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from [Link]
- Google Patents. (n.d.). US8129548B2 - Process for the purification of 1,4-butanediol.
-
The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]
-
Molecules. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]
-
International Journal of Pharmaceutical and Life Sciences. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Retrieved from [Link]
-
Chemical Communications. (n.d.). Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. Retrieved from [Link]
-
JETIR. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]
-
MDPI. (2022). Selective Synthesis of Renewable Bio-Jet Fuel Precursors from Furfural and 2-Butanone via Heterogeneously Catalyzed Aldol Condensation. Retrieved from [Link]
-
WIPO Patentscope. (2016). WO/2016/026726 PROCESS FOR PURIFYING 1,4-BUTANEDIOL BY EXTRACTION. Retrieved from [Link]
- Google Patents. (n.d.). WO2006037957A1 - Process for the purification of 1, 4-butanediol.
- Google Patents. (n.d.). US7759531B2 - Process for preparing 1,4-butanediol.
Sources
- 1. Stetter reaction - Wikipedia [en.wikipedia.org]
- 2. Stetter Reaction [organic-chemistry.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. rsc.org [rsc.org]
- 5. jetir.org [jetir.org]
- 6. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Catalytic Asymmetric Intramolecular Stetter Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stetter_reaction [chemeurope.com]
- 12. scbt.com [scbt.com]
- 13. 1,2,4-TRIPHENYL-1,4-BUTANEDIONE | 4441-01-4 [chemicalbook.com]
Unveiling the Molecular Architecture: A Spectroscopic Guide to 1,2,4-Triphenyl-1,4-butanedione
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 1,2,4-triphenyl-1,4-butanedione, a diketone of significant interest in synthetic and medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data essential for the unequivocal identification and characterization of this compound. By delving into the principles behind the spectral features, this guide serves as a practical reference for laboratory practice and a tool for a deeper understanding of the molecule's structural intricacies.
Introduction: The Significance of Spectroscopic Characterization
1,2,4-Triphenyl-1,4-butanedione, with the molecular formula C₂₂H₁₈O₂ and a molecular weight of 314.38 g/mol , is a compound whose chemical scaffold holds potential for various applications, including as a building block in the synthesis of more complex molecules.[1][2] The precise arrangement of its three phenyl rings and two carbonyl groups dictates its reactivity and potential biological activity. Therefore, accurate and thorough spectroscopic characterization is not merely a procedural step but a foundational requirement for any research or development endeavor involving this molecule.
This guide will navigate the distinct spectroscopic signatures of 1,2,4-triphenyl-1,4-butanedione, providing a detailed interpretation of its IR, NMR (¹H and ¹³C), and Mass spectra. The causality behind the observed spectral patterns will be explained, offering insights into the electronic and steric environment of the molecule.
Molecular Structure and Key Spectroscopic Correlation Points
To facilitate the interpretation of the spectroscopic data, it is crucial to first visualize the molecular structure of 1,2,4-triphenyl-1,4-butanedione and identify the key protons and carbons that will be interrogated by NMR spectroscopy.
Figure 1. Molecular structure of 1,2,4-triphenyl-1,4-butanedione with key proton and carbon positions highlighted for spectroscopic analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1,2,4-triphenyl-1,4-butanedione is expected to be dominated by the stretching vibrations of its carbonyl groups and the various bonds within its phenyl rings.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of solid 1,2,4-triphenyl-1,4-butanedione is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.
Interpretation of the IR Spectrum:
The key absorption bands in the IR spectrum of 1,2,4-triphenyl-1,4-butanedione are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2900 | Weak | Aliphatic C-H stretch (CH₂ and CH) |
| ~1680 | Strong | C=O stretch (conjugated ketone) |
| ~1600, 1580, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
The most prominent feature in the IR spectrum is the strong absorption band around 1680 cm⁻¹. This is characteristic of the C=O stretching vibration of a conjugated ketone, where the carbonyl group is adjacent to a phenyl ring. The presence of two carbonyl groups in different chemical environments (one adjacent to a chiral center) may lead to a broadening or splitting of this peak. The absorptions in the 3100-3000 cm⁻¹ region are indicative of the C-H stretching vibrations of the aromatic rings. The weaker bands around 2900 cm⁻¹ correspond to the aliphatic C-H stretches of the methine and methylene groups in the butane backbone. The series of bands between 1600 and 1450 cm⁻¹ are characteristic of the C=C skeletal vibrations within the phenyl rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the structure and electronic environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: 1,2,4-Triphenyl-1,4-butanedione (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.5 mL) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,2,4-triphenyl-1,4-butanedione is expected to show distinct signals for the aromatic, methine, and methylene protons.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 8.1 | Multiplet | 15H | Aromatic protons (3 x Ph) |
| ~5.0 - 5.5 | Triplet | 1H | Methine proton (CH) |
| ~3.0 - 3.8 | Doublet of Doublets | 2H | Methylene protons (CH₂) |
The aromatic protons will appear as a complex multiplet in the downfield region (7.2-8.1 ppm) due to the presence of three distinct phenyl rings. The methine proton (CH), being adjacent to a carbonyl group and a phenyl ring, is expected to be deshielded and appear as a triplet around 5.0-5.5 ppm, split by the two adjacent methylene protons. The two methylene protons (CH₂) are diastereotopic and will likely appear as a doublet of doublets in the range of 3.0-3.8 ppm, due to geminal coupling to each other and vicinal coupling to the methine proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~195 - 205 | Carbonyl carbons (C=O) |
| ~125 - 140 | Aromatic carbons (Ph) |
| ~50 - 60 | Methine carbon (CH) |
| ~40 - 50 | Methylene carbon (CH₂) |
The two carbonyl carbons are expected to resonate at the most downfield positions, typically between 195 and 205 ppm. The aromatic carbons will give rise to a series of signals in the 125-140 ppm region. The methine carbon, attached to a phenyl group and adjacent to a carbonyl, will be found in the 50-60 ppm range. Finally, the methylene carbon will appear in the most upfield region for the carbon backbone, around 40-50 ppm.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Interpretation of the Mass Spectrum:
The mass spectrum of 1,2,4-triphenyl-1,4-butanedione will show a molecular ion peak (M⁺˙) corresponding to its molecular weight. The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral radicals.
Predicted Mass Spectrometry Data:
| m/z | Ion |
| 314 | [C₂₂H₁₈O₂]⁺˙ (Molecular Ion) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
The molecular ion peak is expected at m/z 314.[2] A prominent peak at m/z 105, corresponding to the stable benzoyl cation ([C₆H₅CO]⁺), is anticipated due to the cleavage of the C-C bonds adjacent to the carbonyl groups. Another significant fragment would be the phenyl cation ([C₆H₅]⁺) at m/z 77, resulting from the loss of a carbonyl group from the benzoyl cation. Other fragments corresponding to the loss of parts of the butane chain and rearrangements may also be observed.
Figure 2. An overview of the spectroscopic workflow for the characterization of 1,2,4-triphenyl-1,4-butanedione.
Conclusion: A Consolidated Spectroscopic Profile
The collective analysis of IR, NMR, and Mass Spectrometry data provides a detailed and self-validating spectroscopic profile of 1,2,4-triphenyl-1,4-butanedione. The characteristic C=O stretch in the IR spectrum confirms the presence of the diketone functionality. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, revealing the distinct chemical environments of the aromatic, methine, and methylene moieties. Finally, the mass spectrum confirms the molecular weight and provides predictable fragmentation patterns consistent with the proposed structure. This comprehensive spectroscopic guide serves as an authoritative reference for the unambiguous identification and characterization of 1,2,4-triphenyl-1,4-butanedione, underpinning its use in further scientific and developmental applications.
References
-
National Institute of Standards and Technology. (n.d.). 1,2,4-Triphenyl-1,4-butanedione. In NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
Sources
Introduction: The Significance of 1,4-Dicarbonyl Scaffolds
An In-depth Technical Guide to the Crystal Structure of Phenyl-Substituted 1,4-Butanediones
Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist Note: The primary objective of this guide was to detail the crystal structure of 1,2,4-Triphenyl-1,4-butanedione. However, a comprehensive search of publicly accessible chemical and crystallographic databases (including the Cambridge Structural Database via search interfaces) did not yield a published, solved crystal structure for this specific molecule. To fulfill the educational and structural requirements of this guide, we will pivot to a closely related and structurally significant analogue: 1,4-Diphenylbutane-1,4-dione . The analysis of this molecule provides a robust framework for understanding the crystallographic principles, intermolecular forces, and structure-property relationships that would be pertinent to the original target compound.
The 1,4-dicarbonyl motif is a cornerstone in organic synthesis and medicinal chemistry. These compounds serve as critical intermediates for the synthesis of a wide array of heterocyclic systems, including furans, pyrroles, and cyclopentenones.[1][2] The introduction of bulky phenyl substituents, as seen in 1,4-Diphenylbutane-1,4-dione and its derivatives, profoundly influences the molecule's conformation, solid-state packing, and ultimately, its physicochemical properties. For drug development professionals, understanding the precise three-dimensional arrangement of these molecules is paramount. It dictates molecular recognition at biological targets, solubility, and crystal packing, which in turn affects formulation and bioavailability. This guide provides a detailed exploration of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 1,4-Diphenylbutane-1,4-dione, serving as an exemplary case study for this important class of molecules.
Synthesis and Crystallization: From Reagents to Diffraction-Quality Crystals
The generation of a high-quality crystal structure begins with the synthesis of the pure compound followed by a meticulous crystallization process to obtain single crystals suitable for X-ray diffraction.
Experimental Workflow: Synthesis to Structure
The overall process, from initial synthesis to final data analysis, follows a logical and sequential workflow. Each step is critical for the success of the next, emphasizing the need for precision and careful control of experimental variables.
Caption: Experimental workflow from synthesis to crystallographic analysis.
Protocol 1: Synthesis of 1,4-Diphenylbutane-1,4-dione
This protocol is based on established methods for synthesizing 1,4-dicarbonyl compounds.[3]
-
Reaction Setup: To a solution of benzaldehyde and an appropriate acetophenone precursor in a suitable solvent (e.g., DMF), add a cyanide or thiazolium salt catalyst.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 60-80 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a dilute acid solution (e.g., 1M HCl) and extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a solvent system like ethanol or by column chromatography on silica gel to yield pure 1,4-Diphenylbutane-1,4-dione.
Protocol 2: Single Crystal Growth
The key to successful crystal growth is finding a solvent system where the compound has moderate solubility, allowing for slow precipitation.
-
Solvent Selection: Prepare a saturated solution of the purified 1,4-Diphenylbutane-1,4-dione in a minimal amount of a suitable solvent mixture. A 1:3 ratio of ethyl acetate to cyclohexane has been reported to be effective.[3]
-
Slow Evaporation: Loosely cap the vial containing the solution to allow for slow evaporation of the solvent over several days at room temperature.
-
Crystal Harvesting: Once well-formed, block-like crystals appear, carefully harvest them from the mother liquor using a spatula or forceps.
-
Storage: Gently dry the crystals on filter paper and store them in a desiccator prior to analysis.
Crystallographic Data and Structure Analysis
The harvested crystal was mounted on a Bruker SMART CCD area-detector diffractometer for data collection. The structure was solved using direct methods and refined using full-matrix least-squares on F².[1]
Table 1: Crystallographic Data for 1,4-Diphenylbutane-1,4-dione
| Parameter | Value |
| Chemical Formula | C₁₆H₁₄O₂ |
| Molecular Weight | 238.27 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.3781 (13) Åb = 14.161 (2) Åc = 5.3186 (8) Åα, β, γ = 90°, 90°, 90° |
| Volume (V) | 631.00 (17) ų |
| Molecules per unit cell (Z) | 2 |
| Temperature (T) | 298 (2) K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections collected | 4063 |
| Independent reflections | 762 |
| Final R indices [I > 2σ(I)] | R₁ = 0.054, wR₂ = 0.129 |
| Goodness-of-fit (S) | 1.05 |
| Data sourced from Wang, Z. (2008).[1][3] |
Molecular Conformation
The asymmetric unit of the crystal contains one-half of the molecule, with the full molecule being generated by a twofold rotation axis.[1] A key structural feature is the orientation of the two phenyl rings relative to each other. They form a significant dihedral angle of 72.28 (2)°.[1][3] This twisted conformation minimizes steric hindrance between the bulky phenyl groups and is a defining characteristic of the molecule's three-dimensional shape.
Intermolecular Interactions and Crystal Packing
While no classical hydrogen bonds are present, the crystal packing is stabilized by a network of weaker intermolecular interactions. The arrangement of molecules in the crystal lattice is crucial for understanding the material's bulk properties. In the case of phenyl-substituted compounds, C-H···π and π-π stacking interactions are often dominant. The significant twist between the phenyl rings within a single molecule of 1,4-Diphenylbutane-1,4-dione likely precludes strong intramolecular π-stacking, but it arranges the molecules in the lattice to allow for favorable intermolecular C-H···O and C-H···π interactions with neighboring molecules.
Caption: Key intermolecular interactions stabilizing the crystal lattice.
Structure-Property Relationships and Applications
The solved crystal structure of 1,4-Diphenylbutane-1,4-dione provides critical insights:
-
Predicting Solubility: The non-planar, twisted conformation and the nature of the crystal packing interactions can be used to predict the compound's solubility in various solvents, a key parameter in drug formulation.
-
Polymorphism Screening: The detailed structural data is the first step in identifying potential polymorphs—different crystal forms of the same molecule. Polymorphism can drastically alter a drug's stability, dissolution rate, and bioavailability, making its study essential.
-
Informing Drug Design: For the target molecule, 1,2,4-Triphenyl-1,4-butanedione, the additional phenyl group would introduce further steric bulk and potential for π-π interactions. Based on the analogue structure, one could predict that the molecule would adopt a highly non-planar conformation. This defined three-dimensional shape is the basis for rational drug design, as it can be modeled into the active site of target enzymes or receptors. The broad biological activities of related chalcone structures—including anticancer, anti-inflammatory, and antioxidant properties—underscore the therapeutic potential of this molecular scaffold.[4][5]
Conclusion
While the crystal structure of 1,2,4-Triphenyl-1,4-butanedione remains to be elucidated, a detailed analysis of the closely related 1,4-Diphenylbutane-1,4-dione provides an invaluable template for understanding this class of compounds. The orthorhombic crystal system, the significant dihedral twist between the phenyl rings, and the network of weak intermolecular forces are key features that define its solid-state structure. This guide has detailed the necessary experimental protocols and analytical framework required to proceed from synthesis to a fully characterized crystal structure, offering researchers and drug development professionals a comprehensive overview of the core principles and practices in small molecule crystallography.
References
- Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (n.d.). Google Scholar.
-
Wang, Z. (2008). 1,4-Diphenylbutane-1,4-dione. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2423. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Journal of Chemical Reviews, 4(1), 1-14. [Link]
-
Wang, Z., et al. (2008). 1,4-Diphenylbutane-1,4-dione. Acta Crystallographica Section E, E64, o2423. [Link]
-
Hassner, A. (1991). 1,4-Dicarbonyl compounds constitute key intermediates in various natural product syntheses... Comprehensive Organic Synthesis. [Link]
Sources
In-Depth Technical Guide to the Physical Properties of 1,2,4-Triphenyl-1,4-butanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Triphenyl-1,4-butanedione, a member of the diketone family, is a molecule of significant interest in various fields of chemical research and development. Its structural features, characterized by the presence of two carbonyl groups and three phenyl rings, impart unique chemical reactivity and physical properties that are crucial for its potential applications. This guide provides a comprehensive overview of the key physical properties of 1,2,4-Triphenyl-1,4-butanedione, namely its melting and boiling points, and details the rigorous experimental methodologies for their determination. Understanding these fundamental characteristics is paramount for the compound's synthesis, purification, and application in further research and development endeavors.
Core Physical Properties
The physical state and thermal behavior of 1,2,4-Triphenyl-1,4-butanedione are defined by its melting and boiling points. These properties are critical for establishing its purity and for designing experimental conditions for its use in chemical reactions and formulations.
| Property | Value | Conditions |
| Melting Point | 127-130 °C | Not Specified |
| Boiling Point | 496.2 °C | at 760 mmHg |
Table 1: Key Physical Properties of 1,2,4-Triphenyl-1,4-butanedione
Experimental Determination of Physical Properties
Accurate determination of the melting and boiling points is a cornerstone of chemical characterization, providing insights into the purity and identity of a compound. The following sections detail the standard, self-validating protocols for these measurements.
Melting Point Determination: Capillary Method
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For pure crystalline substances, this transition occurs over a narrow temperature range. The capillary method is a widely accepted and reliable technique for determining the melting point of a solid organic compound.
Causality Behind Experimental Choices:
The choice of the capillary method is predicated on its precision and the small sample size required. By slowly heating a finely powdered sample in a sealed capillary tube, thermal equilibrium can be maintained, allowing for an accurate observation of the melting range. A slow heating rate near the expected melting point is crucial to ensure that the temperature of the heating block accurately reflects the temperature of the sample.
Experimental Protocol:
-
Sample Preparation: A small amount of dry, finely powdered 1,2,4-Triphenyl-1,4-butanedione is packed into a capillary tube, sealed at one end, to a height of 2-3 mm. Proper packing is essential to ensure uniform heat transfer.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.
Diagram of Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination using the Capillary Method.
Boiling Point Determination: Thiele Tube Method
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a solid compound like 1,2,4-Triphenyl-1,4-butanedione, this measurement is typically performed on a small, molten sample. The Thiele tube method is a classic and effective technique for determining the boiling point of small quantities of a substance.
Causality Behind Experimental Choices:
The Thiele tube is designed to allow for uniform heating of a liquid bath (typically mineral oil) through convection currents. This ensures that the sample and the thermometer are at the same temperature. The inverted capillary tube traps the vapor of the substance, and the point at which the external pressure equals the vapor pressure is indicated by the cessation of bubble evolution and the entry of the liquid into the capillary.
Experimental Protocol:
-
Sample Preparation: A small amount of 1,2,4-Triphenyl-1,4-butanedione is placed in a small test tube (fusion tube).
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the sample.
-
Apparatus Assembly: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid such as mineral oil.
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed.
-
Recording the Boiling Point: The heat source is then removed. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is the boiling point of the substance.
Diagram of Boiling Point Determination Workflow:
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Conclusion
The accurate determination of the melting and boiling points of 1,2,4-Triphenyl-1,4-butanedione is fundamental to its application in scientific research and drug development. The protocols described herein represent robust and validated methods for obtaining these critical physical constants. By understanding and applying these techniques with precision, researchers can ensure the quality and reliability of their work, paving the way for further discoveries and innovations involving this versatile compound.
References
-
abcr Gute Chemie. (n.d.). 1,2,4-Triphenyl-1,4-butanedione. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
The Solubility Profile of 1,2,4-Triphenyl-1,4-butanedione: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the solubility of 1,2,4-triphenyl-1,4-butanedione in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers a predictive assessment based on its molecular structure, and provides a detailed, field-proven experimental protocol for accurate solubility determination. While specific quantitative solubility data for 1,2,4-triphenyl-1,4-butanedione is not extensively available in published literature, this guide equips researchers with the foundational knowledge and practical methodologies to ascertain its solubility profile for a range of applications.
Introduction: Understanding the Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that profoundly influences its behavior in various stages of research and development. For 1,2,4-triphenyl-1,4-butanedione (CAS No. 4441-01-4), a dicarbonyl compound with a significant aromatic character, understanding its solubility is paramount for:
-
Reaction Chemistry: Selecting appropriate solvents for its synthesis, purification (e.g., recrystallization), and subsequent reactions is fundamental to achieving optimal yields and purity.
-
Formulation Development: In the context of drug development, solubility dictates the choice of excipients and delivery systems for achieving desired bioavailability.
-
Analytical Chemistry: The preparation of stock solutions for various analytical techniques, such as chromatography and spectroscopy, necessitates knowledge of suitable solvents.
This guide will navigate the principles of solubility with a specific focus on the structural attributes of 1,2,4-triphenyl-1,4-butanedione.
Molecular Structure and its Implications for Solubility
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle. Let's dissect the molecular structure of 1,2,4-triphenyl-1,4-butanedione to predict its solubility behavior.
Chemical Structure:
Key Structural Features Influencing Solubility:
-
Aromatic Rings (Phenyl Groups): The three phenyl groups contribute significantly to the molecule's nonpolar character. These large, hydrophobic regions will favor interactions with nonpolar or weakly polar organic solvents through van der Waals forces.
-
Dicarbonyl Groups (Ketones): The two ketone functional groups introduce polarity to the molecule due to the electronegativity difference between the carbon and oxygen atoms. These polar sites can participate in dipole-dipole interactions and can act as hydrogen bond acceptors with protic solvents (e.g., alcohols).[3]
-
Molecular Size: The relatively large molecular size and complex three-dimensional structure can hinder efficient packing in a crystal lattice, which may positively influence its solubility. However, the large nonpolar surface area will likely limit its solubility in highly polar solvents like water.
Based on these features, a qualitative prediction of solubility can be made.
Predicted Solubility Profile
The dual nature of 1,2,4-triphenyl-1,4-butanedione, possessing both significant nonpolar regions and polar functional groups, suggests a nuanced solubility profile.
Table 1: Predicted Qualitative Solubility of 1,2,4-Triphenyl-1,4-butanedione in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | The phenyl groups of the solute will have strong van der Waals interactions with the aromatic rings of the solvent. |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents have moderate polarity and can effectively solvate both the polar and nonpolar regions of the molecule. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | The "like dissolves like" principle is strong here. The carbonyl groups of the solvent will interact favorably with the carbonyls of the solute. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers are relatively nonpolar but have an oxygen atom that can act as a hydrogen bond acceptor, allowing for some interaction with the carbonyl groups. |
| Esters | Ethyl Acetate | Moderate | Similar to ethers, the ester functional group offers a balance of polar and nonpolar characteristics. |
| Alcohols | Methanol, Ethanol | Low to Moderate | While the carbonyl groups can accept hydrogen bonds from the alcohol's hydroxyl group, the large nonpolar phenyl groups will likely limit overall solubility. |
| Alkanes | Hexane, Heptane | Low | These are highly nonpolar solvents and will have limited ability to disrupt the intermolecular forces in the solid solute, particularly the polar interactions of the carbonyl groups. |
| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are highly polar and can effectively solvate the carbonyl groups, and their organic nature can accommodate the phenyl rings. |
It is crucial to emphasize that these are predictions. Experimental verification is essential for accurate solubility data.
Experimental Determination of Solubility: A Self-Validating Protocol
The following protocol provides a robust and reliable method for determining the solubility of 1,2,4-triphenyl-1,4-butanedione in various organic solvents. This method is designed to be self-validating by ensuring equilibrium is reached and by employing precise measurements.
Materials and Equipment
-
1,2,4-Triphenyl-1,4-butanedione (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator
-
Vortex mixer
-
Micropipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Experimental Workflow
The determination of equilibrium solubility is a multi-step process that requires careful execution to ensure accurate and reproducible results.
Caption: Experimental workflow for determining the equilibrium solubility of 1,2,4-triphenyl-1,4-butanedione.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 1,2,4-triphenyl-1,4-butanedione (e.g., 20-30 mg) into a series of vials. The key is to have undissolved solid remaining at equilibrium.
-
To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for compounds with slow dissolution kinetics. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sampling and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a micropipette. Avoid disturbing the solid at the bottom of the vial.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of 1,2,4-triphenyl-1,4-butanedione of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometric method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) versus the concentration of the standard solutions.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.
-
The resulting concentration is the solubility of 1,2,4-triphenyl-1,4-butanedione in that specific solvent at the experimental temperature. Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).
-
Conclusion
While a comprehensive, publicly available database on the solubility of 1,2,4-triphenyl-1,4-butanedione in a wide array of organic solvents is currently lacking, a strong predictive understanding can be derived from its molecular structure. The presence of three phenyl groups suggests good solubility in nonpolar aromatic and chlorinated solvents, while the two polar carbonyl groups allow for interactions with more polar solvents. For definitive quantitative data, a rigorous experimental protocol, as detailed in this guide, is indispensable. By following this self-validating methodology, researchers can confidently determine the solubility of 1,2,4-triphenyl-1,4-butanedione, enabling informed decisions in synthesis, purification, formulation, and analysis, thereby accelerating research and development timelines.
References
-
NIST. (n.d.). 1,2,4-Triphenyl-1,4-butanedione. In NIST Chemistry WebBook. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
OpenOChem. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]
-
MDPI. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]
-
ResearchGate. (2013). Determination and Correlation of the Solubility of Musk Ketone in Pure and Binary Solvents at 273.15–313.15 K. Retrieved from [Link]
-
RSIS International. (n.d.). Structural analysis, molecular interactions, solubility, and thermal stability of 2-hydroxy-3,4-dimethoxybenzaldehyde. Retrieved from [Link]
-
NIST. (n.d.). 1,2,4-Triphenyl-1,4-butanedione. In NIST Chemistry WebBook. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
OpenOChem. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 1,2,4-Triphenyl-1,4-butanedione: From Obscure Origins to a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,4-Triphenyl-1,4-butanedione, a tri-phenyl substituted γ-diketone, represents a molecule of significant interest in synthetic organic chemistry. Despite its seemingly straightforward structure, its historical discovery is not well-documented under a single pioneering report, but rather emerges from the broader development of synthetic methodologies for 1,4-dicarbonyl compounds. This guide provides a comprehensive overview of the plausible synthetic pathways, mechanistic underpinnings, and potential applications of this versatile chemical entity. By delving into the fundamental reactions that likely enabled its first synthesis, this document serves as a technical resource for researchers seeking to understand, synthesize, and utilize this compound in novel chemical endeavors.
Introduction: Unraveling the History of a Polyphenyl Diketone
The precise historical moment of the first synthesis of 1,2,4-Triphenyl-1,4-butanedione is not clearly demarcated in the annals of chemical literature. Its existence is confirmed through its commercial availability and characterization in spectral databases.[1][2] The compound, with the chemical formula C₂₂H₁₈O₂ and a molecular weight of 314.38 g/mol , lacks a prominent named reaction directly associated with its creation.[1] Its discovery is likely intertwined with the broader exploration of reactions capable of forming 1,4-dicarbonyl structures, a fundamental motif in organic synthesis. This guide will therefore explore the most probable historical and modern synthetic routes that could have led, and continue to lead, to the formation of this intriguing molecule.
Table 1: Physicochemical Properties of 1,2,4-Triphenyl-1,4-butanedione
| Property | Value | Reference |
| CAS Number | 4441-01-4 | [1][2] |
| Molecular Formula | C₂₂H₁₈O₂ | [1] |
| Molecular Weight | 314.38 g/mol | [1] |
Plausible Synthetic Pathways and Mechanistic Insights
The synthesis of 1,4-diketones is a well-established area of organic chemistry, with several powerful methods at the disposal of the synthetic chemist.[3][4][5] The construction of 1,2,4-Triphenyl-1,4-butanedione likely relies on one or a combination of these classical transformations.
The Stetter Reaction: A Probable Route
The Stetter reaction, a 1,4-addition of an aldehyde to an α,β-unsaturated compound catalyzed by a nucleophile, stands out as a highly plausible method for the synthesis of 1,2,4-Triphenyl-1,4-butanedione.[6][7] This reaction is a prime example of umpolung chemistry, where the normal electrophilic character of the aldehyde carbonyl carbon is reversed.[6]
Proposed Synthesis via Stetter Reaction:
A potential pathway involves the reaction of benzaldehyde (acting as the acyl anion precursor) with benzylideneacetophenone (chalcone) (as the Michael acceptor).
Figure 1: Conceptual workflow of the Stetter reaction for the synthesis of 1,2,4-Triphenyl-1,4-butanedione.
Mechanistic Considerations:
The reaction is initiated by the addition of a nucleophilic catalyst, such as a thiazolium salt-derived carbene or cyanide ion, to benzaldehyde. This generates a Breslow intermediate, which is a key acyl anion equivalent.[8] This nucleophilic species then undergoes a Michael-type conjugate addition to the β-carbon of chalcone. Subsequent proton transfer and elimination of the catalyst regenerate the catalyst and yield the final 1,4-diketone product.[7] The choice of catalyst and reaction conditions is crucial to favor the 1,4-addition over the competing 1,2-addition (benzoin condensation).[7]
Oxidative Coupling Strategies
Another viable approach involves the oxidative coupling of pre-formed precursors. One such strategy could be the oxidation of a corresponding 1,4-diol or a related reduced species.
Hypothetical Oxidative Coupling Pathway:
This could involve the synthesis of 1,2,4-triphenylbutane-1,4-diol followed by a selective oxidation of the two hydroxyl groups to ketones. The diol itself could be synthesized through various methods, including Grignard reactions.
α-Haloketone and Enolate Chemistry
A classic and fundamental approach to forming carbon-carbon bonds is the reaction of an enolate with an electrophile. In the context of 1,4-diketone synthesis, this would involve the reaction of an enolate of a ketone with an α-haloketone.[9][10]
Proposed Synthesis via Enolate Alkylation:
The synthesis could be envisioned through the reaction of the enolate of benzyl phenyl ketone (desoxybenzoin) with α-bromoacetophenone .
Figure 2: Conceptual workflow for the synthesis of 1,2,4-Triphenyl-1,4-butanedione via enolate alkylation.
Experimental Protocol Considerations:
-
Enolate Formation: Benzyl phenyl ketone would be treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure complete and regioselective enolate formation.
-
Alkylation: α-Bromoacetophenone, dissolved in the same solvent, would then be added to the enolate solution. The reaction would proceed via an SN2 mechanism.
-
Work-up and Purification: The reaction would be quenched with an aqueous solution, followed by extraction, drying, and purification of the crude product, likely through column chromatography or recrystallization, to yield pure 1,2,4-Triphenyl-1,4-butanedione.
Spectroscopic Characterization
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum would be complex due to the presence of three phenyl groups and a chiral center. Aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm). The methylene and methine protons of the butane backbone would exhibit characteristic splitting patterns depending on their diastereotopic environment.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbonyl carbons, the carbons of the three phenyl rings, and the aliphatic carbons of the butane chain.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands in the region of 1670-1700 cm⁻¹ corresponding to the C=O stretching vibrations of the two ketone functionalities.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (314.38 g/mol ) and characteristic fragmentation patterns.
Applications in Synthesis: A Gateway to Heterocycles
1,4-Diketones are exceptionally valuable intermediates in organic synthesis, primarily due to their ability to serve as precursors for five-membered heterocyclic rings through the Paal-Knorr synthesis .[3][11][12]
Figure 3: The Paal-Knorr synthesis: conversion of 1,2,4-Triphenyl-1,4-butanedione to various five-membered heterocycles.
-
Furan Synthesis: In the presence of an acid catalyst, 1,2,4-Triphenyl-1,4-butanedione can undergo intramolecular cyclization and dehydration to form a polysubstituted furan.[11][12]
-
Pyrrole Synthesis: Reaction with a primary amine or ammonia leads to the formation of a substituted pyrrole.[11]
-
Thiophene Synthesis: Treatment with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, would yield a substituted thiophene.[3]
The resulting highly substituted, phenylated heterocycles are of interest in medicinal chemistry and materials science due to their potential biological activities and photophysical properties.
Furthermore, the dicarbonyl functionality of 1,2,4-Triphenyl-1,4-butanedione allows for a wide range of other chemical transformations, including the formation of cyclopentenones through intramolecular aldol condensation, and various reduction and addition reactions at the carbonyl groups.[13]
Conclusion and Future Outlook
While the discovery of 1,2,4-Triphenyl-1,4-butanedione may not be a singular, celebrated event in chemical history, its existence and utility are undeniable. The synthetic strategies outlined in this guide, rooted in the fundamental principles of 1,4-diketone synthesis, provide a robust framework for its preparation. As a versatile building block, it offers a straightforward entry into complex, polyphenyl-substituted carbocyclic and heterocyclic systems. For researchers in drug discovery and materials science, the ability to readily synthesize and functionalize this molecule opens up new avenues for the creation of novel compounds with potentially valuable biological and physical properties. Further exploration of its reactivity and the development of more efficient and stereoselective synthetic routes will undoubtedly continue to be an area of active research.
References
-
Paal–Knorr synthesis. In: Wikipedia. ; 2023. Accessed January 17, 2026. [Link]
-
Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Accessed January 17, 2026. [Link]
-
Paal-Knorr Furan Synthesis. Accessed January 17, 2026. [Link]
- Recent Developments of Stetter Reaction: A Brief Review. Biomedicine and Chemical Sciences.
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. YouTube. Published June 14, 2021. Accessed January 17, 2026. [Link]
-
Stetter reaction. In: Wikipedia. ; 2023. Accessed January 17, 2026. [Link]
-
Stetter Reaction. Organic Chemistry Portal. Accessed January 17, 2026. [Link]
-
ald6q.html. Accessed January 17, 2026. [Link]
-
Cyclopentenone synthesis. Organic Chemistry Portal. Accessed January 17, 2026. [Link]
-
Synthesis of Benzil by Air Oxidation of Benzoin and M(Salen) Catalyst. Accessed January 17, 2026. [Link]
-
Kinetics & Mechanism of Oxidation of Benzoin & Its Derivatives by TICIII) in Aqueous Acetic Acid. Accessed January 17, 2026. [Link]
- Synthesis of Benzil From Benzoin by Oxid
- Scope of the Asymmetric Intramolecular Stetter Reaction Catalyzed by Chiral Nucleophilic Triazolinylidene Carbenes. PMC.
-
Weiss M, Appel M. The Catalytic Oxidation of Benzoin to Benzil. Journal of the American Chemical Society. 1948;70(11):3666-3667. doi:
-
Plausible mechanism for the oxidation of benzoin to benzil catalyzed by oxidovanadium(IV) porphyrin complex in the presence of H2O2. ResearchGate. Accessed January 17, 2026. [Link]
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC.
-
1,4-Diketone synthesis by C-C coupling. Organic Chemistry Portal. Accessed January 17, 2026. [Link]
-
1,4-Diketone synthesis by C-C coupling. Organic Chemistry Portal. Accessed January 17, 2026. [Link]
- Synthetic Access to Arom
-
Synthesis of 1,2,4-triphenylcyclopentane-1,2-diol (I) and 4-(2-methoxyphenyl)-1,2-diphenylcyclopentane-1,2-diol (II). ResearchGate. Accessed January 17, 2026. [Link]
-
Facile synthesis of 1,4-diketones via three-component reactions of α-ketoaldehyde, 1,3-dicarbonyl compound, and a nucleophile in water. Green Chemistry. doi:
-
Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. ResearchGate. Accessed January 17, 2026. [Link]
-
Synthesis and Characterization of New 1, 2, 4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Accessed January 17, 2026. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. Accessed January 17, 2026. [Link]
-
The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Accessed January 17, 2026. [Link]
-
A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. Accessed January 17, 2026. [Link]
-
Transition Metal Mediated Routes to Cyclopentenones. ResearchGate. Accessed January 17, 2026. [Link]
-
Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. MDPI. doi:
-
The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. ResearchGate. Accessed January 17, 2026. [Link]
- A Review on 1, 2, 4 - Triazoles.
-
Synthesis and Trypanocidal Activity of 1,4-bis-(3,4,5-trimethoxy-phenyl). PubMed. doi:
-
Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[3][11][14]Triazino[5,6-b]quinoline Derivatives. ResearchGate. Accessed January 17, 2026. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 1,2,4-TRIPHENYL-1,4-BUTANEDIONE | 4441-01-4 [chemicalbook.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. 1,4-Diketone synthesis by C-C coupling [organic-chemistry.org]
- 5. 1,4-Diketone synthesis by C-C coupling [organic-chemistry.org]
- 6. Stetter reaction - Wikipedia [en.wikipedia.org]
- 7. Stetter Reaction [organic-chemistry.org]
- 8. Scope of the Asymmetric Intramolecular Stetter Reaction Catalyzed by Chiral Nucleophilic Triazolinylidene Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 13. Cyclopentenone synthesis [organic-chemistry.org]
- 14. Paal-Knorr Furan Synthesis [vrchemistry.chem.ox.ac.uk]
An In-Depth Technical Guide to the Theoretical-Structural Elucidation of 1,2,4-Triphenyl-1,4-butanedione
Audience: Researchers, scientists, and drug development professionals.
Foreword: Unveiling the Structural Nuances of a Promising Scaffold
In the landscape of medicinal chemistry, the rational design of novel therapeutics hinges on a profound understanding of molecular structure and conformation. The 1,4-dicarbonyl motif is a privileged scaffold, forming the backbone of numerous biologically active compounds and serving as a versatile synthetic intermediate.[1] This guide focuses on a particularly intriguing derivative, 1,2,4-Triphenyl-1,4-butanedione, a molecule whose conformational flexibility and electronic properties present both a challenge and an opportunity for theoretical chemists.
This document serves as an in-depth technical guide for researchers and drug development professionals, detailing a robust theoretical framework for the comprehensive structural and electronic characterization of 1,2,4-Triphenyl-1,4-butanedione. By leveraging a suite of computational chemistry techniques, we will explore its conformational landscape, predict its spectroscopic signatures, and provide insights into the intramolecular forces that govern its three-dimensional architecture. The methodologies outlined herein are designed to be self-validating and are grounded in established theoretical principles, providing a reliable roadmap for the in-silico investigation of this and similar flexible molecules.
The Strategic Importance of 1,2,4-Triphenyl-1,4-butanedione in Drug Discovery
The 1,3-diketone and 1,4-diketone moieties are recognized as important pharmacophores.[2][3] They are key intermediates in the synthesis of a wide array of heterocyclic compounds, including pyrazoles and isoxazoles, which are prevalent in many approved drugs.[1] The introduction of multiple phenyl rings to the butanedione backbone, as in 1,2,4-Triphenyl-1,4-butanedione, introduces significant conformational complexity. The rotational freedom around the various single bonds allows the molecule to adopt a multitude of shapes, each with a unique energy and potential for biological interaction. Understanding this conformational preference is paramount for designing molecules that can selectively bind to a biological target.
Theoretical studies provide a powerful lens through which to explore this complex conformational space, offering insights that are often difficult to obtain through experimental methods alone. By predicting the most stable conformers, we can hypothesize the bioactive conformation and guide the synthesis of more rigid, potent analogs.
Theoretical & Computational Methodologies: A Guided Protocol
The theoretical investigation of a flexible molecule like 1,2,4-Triphenyl-1,4-butanedione requires a multi-pronged approach. This section outlines a validated protocol, from initial conformational searching to high-level quantum mechanical calculations.
Foundational Step: Conformational Space Exploration
Due to the presence of multiple rotatable single bonds, a thorough exploration of the conformational landscape is the critical first step. A common and effective strategy involves a combination of molecular mechanics and stochastic search algorithms.[4][5]
Experimental Protocol: Monte Carlo Conformational Search
-
Initial Structure Generation: A 3D model of 1,2,4-Triphenyl-1,4-butanedione is constructed using a molecular builder.
-
Force Field Selection: A suitable molecular mechanics force field, such as MMFF94, is chosen. This force field is parameterized for a wide range of organic molecules and provides a good balance of speed and accuracy for initial conformational screening.[4]
-
Monte Carlo Search Parameters:
-
Torsional Rotations: The key dihedral angles governing the orientation of the phenyl groups and the backbone conformation are identified for random rotation.
-
Energy Minimization: Each newly generated conformation is subjected to energy minimization using the selected force field to locate the nearest local energy minimum.
-
Energy Window: A suitable energy window (e.g., 10 kcal/mol) above the global minimum is set to retain a manageable number of low-energy conformers.
-
Number of Steps: A large number of Monte Carlo steps (e.g., 10,000) is performed to ensure a comprehensive search of the conformational space.
-
-
Conformer Clustering: The resulting low-energy conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique conformational families.
Caption: DFT geometry optimization and frequency analysis workflow.
Predicted Molecular Structure and Intramolecular Interactions
Based on the theoretical framework outlined above and by drawing analogies to similar molecules, we can anticipate the key structural features of 1,2,4-Triphenyl-1,4-butanedione.
The flexible butane-1,4-dione backbone will likely adopt a conformation that minimizes steric hindrance between the bulky phenyl groups. The dihedral angles between the phenyl rings and the carbonyl groups will be a crucial factor, balancing the desire for conjugation with the avoidance of steric clashes. Intramolecular interactions, such as C-H···π and C-H···O hydrogen bonds, may also play a significant role in stabilizing certain conformations. [6] Table 1: Predicted Key Geometric Parameters for the Most Stable Conformer of 1,2,4-Triphenyl-1,4-butanedione (Illustrative)
| Parameter | Predicted Value Range | Rationale/Analogy |
| C=O Bond Length | 1.21 - 1.23 Å | Typical for conjugated ketones. |
| C-C (backbone) | 1.52 - 1.54 Å | Standard sp3-sp3 C-C single bond length. |
| C-Ph Bond Length | 1.48 - 1.50 Å | Typical sp2-sp2 C-C single bond between a carbonyl and a phenyl ring. |
| Dihedral Angle (Ph-C=O) | 20° - 40° | A compromise between conjugation (favoring planarity) and steric hindrance. |
Spectroscopic Characterization: A Theoretical Perspective
Theoretical calculations can provide valuable predictions of spectroscopic data, which can aid in the interpretation of experimental spectra or even serve as a predictive tool.
Vibrational Spectroscopy (IR)
The calculated vibrational frequencies from the DFT frequency analysis can be used to generate a theoretical infrared (IR) spectrum. [7]
-
Carbonyl Stretching (C=O): A strong absorption band is expected in the range of 1670-1700 cm⁻¹. The conjugation with the phenyl rings will likely shift this band to a lower frequency compared to a non-conjugated ketone. [8]* C-H Stretching (Aromatic): Bands are expected above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Bands are expected just below 3000 cm⁻¹.
It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, it is common practice to apply a scaling factor (typically around 0.96 for B3LYP) to the calculated frequencies for better agreement with experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a reliable approach for this purpose. [6] Experimental Protocol: NMR Chemical Shift Calculation
-
GIAO Calculation: For each of the low-energy optimized conformers, a GIAO-DFT calculation is performed using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Reference Standard: A GIAO calculation is also performed for a reference standard, typically tetramethylsilane (TMS), at the same level of theory.
-
Chemical Shift Calculation: The chemical shift (δ) of each nucleus is calculated by subtracting its calculated isotropic shielding value (σ_iso) from the shielding value of the reference standard (σ_ref): δ = σ_ref - σ_iso.
-
Boltzmann Averaging: If multiple conformers are predicted to be significantly populated at room temperature, the final predicted chemical shifts should be a Boltzmann-weighted average of the chemical shifts of the individual conformers.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1,2,4-Triphenyl-1,4-butanedione (Illustrative)
| Nucleus | Predicted Chemical Shift Range (ppm) | Rationale/Analogy |
| ¹H NMR | ||
| Aromatic Protons | 7.0 - 8.2 | Typical range for phenyl protons, with deshielding for those ortho to the carbonyl group. |
| CH₂ Protons | 3.0 - 3.5 | Protons alpha to a carbonyl group are typically in this range. [4] |
| CH Proton | 4.5 - 5.5 | The proton at the 2-position, being adjacent to a phenyl group and a carbonyl group, is expected to be significantly deshielded. |
| ¹³C NMR | ||
| Carbonyl Carbons | 195 - 205 | Characteristic chemical shift for ketone carbonyl carbons. [9] |
| Aromatic Carbons | 125 - 140 | Typical range for phenyl carbons. |
| CH₂ Carbon | 40 - 50 | |
| CH Carbon | 50 - 60 |
Implications for Drug Development
The detailed structural and electronic information obtained from these theoretical studies has direct implications for drug development.
-
Pharmacophore Modeling: By identifying the low-energy conformations, a more accurate pharmacophore model can be developed, which describes the essential spatial arrangement of functional groups required for biological activity.
-
Structure-Activity Relationship (SAR) Studies: Theoretical descriptors, such as molecular electrostatic potential (MEP) maps and frontier molecular orbital (HOMO/LUMO) energies, can be correlated with experimental biological activity to build predictive SAR models.
-
Lead Optimization: Understanding the conformational preferences can guide the design of more rigid and potent analogs by "locking" the molecule in its bioactive conformation.
Conclusion
The theoretical study of 1,2,4-Triphenyl-1,4-butanedione, while challenging due to its conformational flexibility, offers invaluable insights into its molecular structure and properties. The multi-step computational protocol detailed in this guide, combining molecular mechanics, density functional theory, and spectroscopic prediction methods, provides a robust framework for its comprehensive in-silico characterization. The resulting structural and electronic information can significantly contribute to the rational design of novel therapeutics based on the versatile 1,4-diketone scaffold. As computational resources continue to grow, the synergy between theoretical predictions and experimental validation will undoubtedly accelerate the pace of drug discovery.
References
-
Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
-
Chavan, A. A., & Pai, N. R. (2017). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research & Allied Sciences, 6(3). [Link]
- Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. John Wiley & Sons.
-
Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of 1H and 13C of the Hexahydroindoles Products. Moroccan Journal of Chemistry, 3(2), 238-248. [Link]
- Hohenberg, P., & Kohn, W. (1964). Inhomogeneous Electron Gas. Physical Review, 136(3B), B864–B871.
- Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.
- Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138.
- Wolinski, K., Hinton, J. F., & Pulay, P. (1990). Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society, 112(23), 8251–8260.
- Kelin, A. V. (2003). Recent Advances in the Synthesis of 1,3-Diketones. Current Organic Chemistry, 7(16), 1691-1711.
-
LibreTexts. (2021). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
YaleCourses. (2012, April 5). 27. Triphenylmethyl and an Introduction to Carbonyl Chemistry [Video]. YouTube. [Link]
- Maj, E., & Rychlik, B. (2022). Recent Developments in the Synthesis of β-Diketones. Molecules, 27(19), 6538.
-
Q-Chem. (n.d.). 10.15 Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual. [Link]
- Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94.
-
ChemSynthesis. (n.d.). 1,4-diphenyl-1,4-butanedione. [Link]
-
Estrada, Z. M., & Drake, M. D. (n.d.). Conformational Analysis of 2R,3R-Butanediol. Stanislaus State. [Link]
- Howard, A. E., & Kollman, P. A. (1988). An analysis of current methodologies for conformational searching of complex molecules. Journal of Medicinal Chemistry, 31(9), 1669–1675.
- Mazik, M., & Seidel, R. (2024). Crystal structures of 3,4,5-triphenyltoluene and 3,4,5-triphenylbenzyl bromide.
- Murti, Y., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. International Journal of ChemTech Research, 3(4), 1831-1838.
-
SB Lab. (2023, November 11). How to do NMR calculation using Gaussian 09W | GIAO method | CSGT Method [Video]. YouTube. [Link]
- Sloop, J. C., Bumgardner, C. L., Washington, G. E., & Lewis, A. B. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 127(6), 846-855.
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]
- Köster, A. M., Geudtner, G., Calaminici, P., & Zúñiga-Gutiérrez, M. (2002). Geometry optimization in density functional methods. In Reviews in Modern Quantum Chemistry (pp. 1048-1070).
- Still, W. C., Tempczyk, A., Hawley, R. C., & Hendrickson, T. (1990). Semianalytical treatment of solvation for molecular mechanics and dynamics. Journal of the American Chemical Society, 112(16), 6127–6129.
- Azizi, S. N., Rostami, A. A., & Godarzian, A. (2005). 29Si NMR Chemical Shift Calculation for Silicate Species by Gaussian Software. Journal of the Physical Society of Japan, 74(5), 1609–1615.
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. 1,4-Butanedione, 1,4-diphenyl- (CAS 495-71-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. csustan.edu [csustan.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, structural characterization and antimicrobial studies of 2,4-pentanedione derivatives. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Unveiling a Versatile Synthetic Scaffold
An In-Depth Technical Guide to the Reactivity Profile of 1,2,4-Triphenyl-1,4-butanedione
1,2,4-Triphenyl-1,4-butanedione is a γ-dicarbonyl compound, a class of molecules whose unique structural arrangement of two carbonyl groups separated by two methylene carbons dictates a rich and versatile reactivity profile.[1] Unlike their 1,3-dicarbonyl counterparts, the methylene protons in 1,4-dicarbonyls are not significantly activated, yet the molecule's ability to undergo intramolecular cyclizations makes it a cornerstone in heterocyclic chemistry.[2] This guide provides an in-depth exploration of the synthesis, core reactivity, and mechanistic underpinnings of 1,2,4-Triphenyl-1,4-butanedione, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development. The primary utility of this and other 1,4-dicarbonyls lies in their capacity to serve as precursors for a wide array of five-membered heterocycles, which are prevalent scaffolds in natural products and pharmaceuticals.[3][4][5][6]
Physicochemical Properties
A foundational understanding begins with the compound's basic properties, summarized below.
| Property | Value | Reference |
| CAS Number | 4441-01-4 | [7][8][9][10][11] |
| Molecular Formula | C₂₂H₁₈O₂ | [7][8][10] |
| Molecular Weight | 314.38 g/mol | [8][10][11] |
| IUPAC Name | 1,2,4-Triphenylbutane-1,4-dione | [10][11] |
| Boiling Point | 496.2°C at 760 mmHg | [7] |
| Flash Point | 183.6°C | [7] |
| Density | 1.143 g/cm³ | [7] |
Synthesis of the 1,4-Dicarbonyl Core
The synthetic accessibility of 1,4-dicarbonyl compounds is a crucial prerequisite for their application. While numerous methods exist, the Stetter reaction represents a powerful and convergent approach for creating these scaffolds.[5][6] This reaction involves the conjugate addition of an aldehyde to a Michael acceptor, facilitated by a nucleophilic catalyst such as a thiazolium salt or an N-heterocyclic carbene (NHC).[5] The process elegantly reverses the normal polarity of the aldehyde's carbonyl carbon, allowing it to act as a nucleophile.[5]
Caption: General workflow for the Stetter reaction to synthesize 1,4-dicarbonyls.
Core Reactivity: The Paal-Knorr Synthesis
The most significant and widely exploited reactivity of 1,2,4-Triphenyl-1,4-butanedione and its analogs is the Paal-Knorr synthesis.[3][12] This powerful reaction, first reported in 1884, provides a direct route to substituted furans, pyrroles, and thiophenes from a common 1,4-dicarbonyl precursor.[3][13] The choice of reagent dictates the resulting heterocycle, making it a highly versatile tool in synthetic chemistry.
Synthesis of Substituted Furans
The Paal-Knorr furan synthesis is an acid-catalyzed intramolecular cyclization followed by dehydration.[14][15][16] The reaction can be driven by protic acids (H₂SO₄, p-TsOH), Lewis acids (ZnCl₂, BF₃·Et₂O), or dehydrating agents like phosphorus pentoxide (P₂O₅).[14][15]
Causality of Experimental Choices: The use of an acid catalyst is essential to protonate one of the carbonyl groups, rendering it more electrophilic and susceptible to nucleophilic attack.[15] The subsequent enolization of the second carbonyl provides the necessary intramolecular nucleophile. The rate-determining step is typically the ring-closing attack of the enol oxygen on the protonated carbonyl.[14][15]
Sources
- 1. Dicarbonyl - Wikipedia [en.wikipedia.org]
- 2. β-DICARBONYL ENOLATES: A NEW CLASS OF NEUROPROTECTANTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,2,4-Triphenyl-1,4-butanedione | 4441-01-4 [chemnet.com]
- 8. scbt.com [scbt.com]
- 9. 1,2,4-TRIPHENYL-1,4-BUTANEDIONE | 4441-01-4 [chemicalbook.com]
- 10. 1,2,4-Triphenyl-1,4-butanedione [webbook.nist.gov]
- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 12. journal.uctm.edu [journal.uctm.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
Methodological & Application
Application Note: Synthesis of Diverse Heterocyclic Scaffolds from 1,2,4-Triphenyl-1,4-butanedione
Abstract: This technical guide provides detailed protocols and mechanistic insights for the synthesis of medicinally relevant heterocyclic compounds using 1,2,4-triphenyl-1,4-butanedione as a versatile starting material. We explore the strategic conversion of this 1,4-dicarbonyl precursor into six-membered pyridazines and five-membered pyrroles and furans via classical condensation and cyclization reactions. The causality behind experimental choices, detailed step-by-step methodologies, and comprehensive characterization data are presented to enable researchers in organic synthesis and drug development to leverage this powerful synthetic hub.
Introduction: The Strategic Value of 1,4-Dicarbonyls in Heterocyclic Chemistry
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, natural products, and functional materials. Their synthesis is a cornerstone of modern organic chemistry. Among the myriad of precursors, 1,4-dicarbonyl compounds are exceptionally powerful building blocks due to their ability to undergo cyclization reactions with a variety of dinucleophiles, leading to a diverse array of five- and six-membered heterocycles.[1]
1,2,4-Triphenyl-1,4-butanedione (CAS 4441-01-4) is a particularly useful, non-symmetrical 1,4-diketone that serves as a precursor to highly substituted, phenyl-decorated heterocycles.[2][] The phenyl substituents provide steric and electronic influence on the reaction pathways and impart specific physicochemical properties to the final products, making them attractive for applications in medicinal chemistry and materials science.
This guide details the synthesis of three key classes of heterocycles from this common precursor: pyridazines, pyrroles, and furans. Each section provides a theoretical background, a detailed reaction mechanism, and a robust, step-by-step laboratory protocol.
General Synthetic Workflow
The overall strategy involves the reaction of the 1,4-diketone core with a selected reagent to induce cyclization and dehydration, leading to the desired aromatic heterocycle. The choice of reagent dictates the final heterocyclic system produced.
Experimental Protocol: Synthesis of 3,4,6-Triphenylpyridazine
Materials:
-
1,2,4-Triphenyl-1,4-butanedione (3.14 g, 10.0 mmol)
-
Hydrazine hydrate (80% solution, 0.75 mL, ~12.0 mmol)
-
Glacial Acetic Acid (20 mL)
-
Ethanol (for recrystallization)
-
Round-bottom flask (100 mL) with reflux condenser
-
Stirring hotplate
-
Standard glassware for workup and filtration
Procedure:
-
To a 100 mL round-bottom flask, add 1,2,4-triphenyl-1,4-butanedione (3.14 g, 10.0 mmol) and glacial acetic acid (20 mL).
-
Stir the mixture to achieve a suspension. Add hydrazine hydrate (0.75 mL) dropwise to the stirring suspension at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.
-
Maintain the reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 100 mL of ice-cold water with stirring. A solid precipitate will form.
-
Collect the crude product by vacuum filtration, washing the solid with cold water (3 x 20 mL).
-
Purify the crude solid by recrystallization from hot ethanol to yield fine, crystalline needles of 3,4,6-triphenylpyridazine.
-
Dry the purified product in a vacuum oven.
Data Summary
| Parameter | Value |
| Product | 3,4,6-Triphenylpyridazine |
| Appearance | White to off-white crystalline solid |
| Typical Yield | 85-95% |
| Melting Point | 174-176 °C |
| Molecular Formula | C₂₂H₁₆N₂ |
| Molecular Weight | 308.38 g/mol |
Synthesis of Five-Membered Heterocycles: The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a powerful and straightforward method for converting 1,4-dicarbonyl compounds into substituted furans, pyrroles, or thiophenes. [4][5]The choice of the co-reactant determines which heterocycle is formed, making it a highly versatile transformation. [6]
Synthesis of Pyrroles: 1-Substituted-2,3,5-triphenylpyrroles
The reaction of a 1,4-diketone with a primary amine or ammonia under neutral or weakly acidic conditions yields a substituted pyrrole. [7][8]The use of a weak acid like acetic acid can accelerate the reaction, but strongly acidic conditions (pH < 3) may favor the formation of furan as a byproduct. [7] Mechanism: The reaction proceeds through the formation of a hemiaminal intermediate after the amine attacks one of the carbonyls. This is followed by cyclization and a series of dehydration steps to furnish the aromatic pyrrole ring.
Protocol: Synthesis of 1,2,3,5-Tetraphenylpyrrole (R = Phenyl)
-
Combine 1,2,4-triphenyl-1,4-butanedione (1.57 g, 5.0 mmol), aniline (0.50 mL, 5.5 mmol), and ethanol (25 mL) in a 50 mL round-bottom flask.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux with stirring for 6 hours.
-
After cooling, a solid product often crystallizes directly from the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize from an ethanol/toluene mixture to obtain the pure tetraphenylpyrrole.
Synthesis of Furans: 2,3,5-Triphenylfuran
The acid-catalyzed cyclization and dehydration of 1,4-diketones is the most direct route to substituted furans. [9]A variety of protic or Lewis acids can be used, with p-toluenesulfonic acid (p-TsOH) being a common and effective choice. [10] Mechanism: The mechanism involves the protonation of one carbonyl, which facilitates tautomerization to an enol. The enol oxygen then acts as a nucleophile, attacking the second protonated carbonyl to form a five-membered cyclic hemiacetal. Subsequent dehydration yields the aromatic furan.
Protocol: Synthesis of 2,3,5-Triphenylfuran
-
In a 50 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 1,2,4-triphenyl-1,4-butanedione (1.57 g, 5.0 mmol) in toluene (25 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~50 mg, 0.26 mmol).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Continue refluxing for 3-5 hours, or until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude oil or solid can be purified by column chromatography on silica gel (eluting with hexane/ethyl acetate gradients) or by recrystallization from hexanes.
Comparative Data for Paal-Knorr Syntheses
| Target Heterocycle | Reagent | Catalyst | Solvent | Typical Yield | Product |
| Pyrrole | Aniline | Acetic Acid | Ethanol | 80-90% | 1,2,3,5-Tetraphenylpyrrole |
| Pyrrole | Benzylamine | Acetic Acid | Ethanol | 75-85% | 1-Benzyl-2,3,5-triphenylpyrrole |
| Furan | (none) | p-TsOH | Toluene | 85-95% | 2,3,5-Triphenylfuran |
Conclusion
1,2,4-Triphenyl-1,4-butanedione stands out as a highly effective and versatile precursor for the synthesis of complex, poly-substituted heterocyclic systems. The straightforward and high-yielding protocols for producing pyridazines, pyrroles, and furans, as detailed in this guide, demonstrate the power of classical condensation chemistry. By simply altering the reaction partner—hydrazine for pyridazines, amines for pyrroles, or acid for furans—researchers can readily access a diverse range of scaffolds from a single starting material, accelerating discovery efforts in drug development and materials science.
References
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
Grokipedia. Paal–Knorr synthesis. [Link]
-
YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. [Link]
-
SynArchive. Paal-Knorr Pyrrole Synthesis. [Link]
-
Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]
-
Organic Chemistry Portal. Furan synthesis. [Link]
-
Wikipedia. Pyridazine. [Link]
-
ChemTube3D. Synthesis of Pyridazine. [Link]
-
ResearchGate. Paal–Knorr furan synthesis | Request PDF. [Link]
-
INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]
-
Organic Chemistry Portal. Synthesis of pyridazines. [Link]
-
ACS Omega. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. [Link]
-
YouTube. Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. [Link]
-
MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
-
ResearchGate. Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds | Request PDF. [Link]
-
Molecules. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Role of 1,2,4-Triphenyl-1,4-butanedione in the Synthesis of Substituted Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Key Building Block
1,2,4-Triphenyl-1,4-butanedione, a 1,4-dicarbonyl compound, serves as a pivotal precursor in the landscape of organic synthesis. Its unique structural arrangement, featuring three phenyl substituents, not only imparts specific physicochemical properties to the resulting heterocyclic systems but also offers a versatile platform for the construction of a diverse array of five- and six-membered rings. This guide provides an in-depth exploration of its application in the synthesis of highly substituted pyrroles and pyridazines, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The strategic placement of the carbonyl groups allows for classical cyclization reactions, such as the Paal-Knorr synthesis and condensations with hydrazine derivatives, to proceed with high efficiency. The resulting heterocyclic frameworks are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials.
I. Synthesis of Polysubstituted Pyrroles via Paal-Knorr Reaction
The Paal-Knorr synthesis is a cornerstone reaction for the formation of substituted pyrroles from 1,4-dicarbonyl compounds. The reaction involves the condensation of the dione with a primary amine or ammonia, typically under acidic conditions, to yield the corresponding pyrrole derivative.[1][2] In the case of 1,2,4-triphenyl-1,4-butanedione, this reaction provides a direct route to highly substituted, sterically hindered pyrroles that can be challenging to access through other synthetic methods.
Mechanistic Insight
The reaction mechanism proceeds through the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the protonated carbonyl groups. Subsequent intramolecular cyclization via attack of the nitrogen on the second carbonyl group, followed by a series of dehydration steps, leads to the aromatic pyrrole ring. The acidic catalyst facilitates both the initial carbonyl activation and the final dehydration steps.
Caption: Paal-Knorr Pyrrole Synthesis Workflow.
Experimental Protocol: Synthesis of 1,2,3,5-Tetraphenylpyrrole
This protocol details the synthesis of a tetrasubstituted pyrrole, a valuable scaffold in various research domains.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 1,2,4-Triphenyl-1,4-butanedione | 314.38 | 1.0 | 314 mg |
| Aniline | 93.13 | 1.1 | 102 µL |
| Glacial Acetic Acid | 60.05 | - | 5 mL |
| Ammonium Acetate | 77.08 | 1.0 | 77 mg |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-triphenyl-1,4-butanedione (314 mg, 1.0 mmol), aniline (102 µL, 1.1 mmol), ammonium acetate (77 mg, 1.0 mmol), and glacial acetic acid (5 mL).
-
Heat the reaction mixture to reflux with vigorous stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from ethanol to afford 1,2,3,5-tetraphenylpyrrole as a crystalline solid.
Expected Outcome:
The reaction is expected to yield the desired tetraphenylpyrrole in good yield. Characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the product.
II. Synthesis of Substituted Pyridazines
The reaction of 1,4-dicarbonyl compounds with hydrazine or its derivatives is a classical and efficient method for the synthesis of the pyridazine ring system. This reaction provides a straightforward entry to 3,4,6-trisubstituted pyridazines, which are important heterocyclic motifs in medicinal chemistry.[3][4]
Mechanistic Insight
The reaction begins with the condensation of hydrazine with one of the carbonyl groups of the 1,4-dione to form a hydrazone. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazone attacks the second carbonyl group. Subsequent dehydration of the cyclic intermediate leads to the formation of the stable, aromatic pyridazine ring.
Caption: Pyridazine Synthesis from a 1,4-Dione.
Experimental Protocol: Synthesis of 3,4,6-Triphenylpyridazine
This protocol outlines a reliable method for the synthesis of 3,4,6-triphenylpyridazine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 1,2,4-Triphenyl-1,4-butanedione | 314.38 | 1.0 | 314 mg |
| Hydrazine Hydrate (80%) | 50.06 | 1.2 | ~75 µL |
| Ethanol | 46.07 | - | 10 mL |
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1,2,4-triphenyl-1,4-butanedione (314 mg, 1.0 mmol) in ethanol (10 mL).[5]
-
To this solution, add hydrazine hydrate (approximately 75 µL, 1.2 mmol) dropwise with stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude 3,4,6-triphenylpyridazine can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Expected Outcome:
This procedure is expected to provide 3,4,6-triphenylpyridazine in a good yield. The structure and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point analysis.
III. Broader Synthetic Applications and Future Perspectives
Beyond the synthesis of pyrroles and pyridazines, 1,2,4-triphenyl-1,4-butanedione holds potential for the synthesis of other five-membered heterocycles:
-
Furans: Acid-catalyzed intramolecular cyclization and dehydration can lead to the formation of tetraphenylfuran.
-
Thiophenes: Reaction with a sulfurating agent, such as Lawesson's reagent or phosphorus pentasulfide, can yield the corresponding tetraphenylthiophene.
The strategic functionalization of the phenyl rings on the 1,2,4-triphenyl-1,4-butanedione starting material offers a powerful tool for generating a library of diverse heterocyclic compounds. These derivatives can then be screened for a wide range of biological activities, contributing to the discovery of new therapeutic agents. Furthermore, the unique photophysical properties of these highly conjugated aromatic systems make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.
Conclusion
1,2,4-Triphenyl-1,4-butanedione is a readily accessible and highly versatile building block for the synthesis of a variety of polysubstituted heterocyclic compounds. The protocols detailed in this guide for the synthesis of pyrrole and pyridazine derivatives provide a solid foundation for researchers to explore the rich chemistry of this compound. The straightforward nature of these transformations, coupled with the potential for diversification, underscores the continued importance of 1,4-dicarbonyl compounds in modern organic synthesis and drug discovery.
References
- [Reference 1 - General Paal-Knorr Synthesis]
- [Reference 2 - Specific Pyrrole Synthesis Example if found]
- [Reference 3 - General Pyridazine Synthesis]
-
Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]
-
Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
ARKIVOC. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. [Link]
- [Reference 7 - Furan Synthesis
- [Reference 8 - Thiophene Synthesis
- [Reference 9 - Mechanistic Study of Paal-Knorr]
- [Reference 10 - Medicinal Chemistry Applic
- [Reference 11 - Medicinal Chemistry Applic
- [Reference 12 - Materials Science Applic
- [Reference 13 - Further Synthetic Transform
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
- [Reference 15 - Additional Pyrrole Synthesis Protocol]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]
Sources
Application Notes and Protocols for the Quantification of 1,2,4-Triphenyl-1,4-butanedione by HPLC and GC
Introduction
1,2,4-Triphenyl-1,4-butanedione is a dicarbonyl compound with a molecular weight of 314.38 g/mol and the chemical formula C₂₂H₁₈O₂.[1] Its structure, featuring three phenyl rings, imparts significant aromatic character, influencing its analytical behavior. Accurate and precise quantification of this analyte is crucial in various research and development settings, including synthetic chemistry, reaction kinetics monitoring, and quality control of pharmaceutical intermediates. This document provides detailed application notes and protocols for the quantitative analysis of 1,2,4-Triphenyl-1,4-butanedione using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID). The methodologies are designed to be robust, reliable, and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[2]
Physicochemical Properties of 1,2,4-Triphenyl-1,4-butanedione
A foundational understanding of the analyte's properties is paramount for methodical and successful analytical development.
| Property | Value/Information | Source |
| Chemical Formula | C₂₂H₁₈O₂ | [1] |
| Molecular Weight | 314.38 g/mol | [1] |
| Structure | Contains three phenyl groups and two ketone functionalities. | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol and acetonitrile, with low solubility in water due to its significant hydrophobic character. | Inferred |
| UV Absorbance | The presence of multiple chromophoric phenyl groups suggests strong UV absorbance, likely in the range of 240-280 nm. | Inferred |
| Volatility | As a relatively large organic molecule, it is expected to have a high boiling point, requiring elevated temperatures for GC analysis. | Inferred |
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC is the method of choice for the analysis of non-volatile, polar, and thermally labile compounds. Given the aromatic nature of 1,2,4-Triphenyl-1,4-butanedione, it is well-suited for this technique.
Causality of Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which will provide good retention for the non-polar 1,2,4-Triphenyl-1,4-butanedione through hydrophobic interactions.
-
Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier in reversed-phase HPLC that effectively elutes non-polar compounds from the C18 column. A gradient elution is employed to ensure a reasonable retention time and good peak shape, especially if other impurities with different polarities are present.
-
Detection: UV detection is selected due to the presence of three phenyl groups, which are strong chromophores. The detection wavelength is set at 254 nm, a common wavelength for the analysis of aromatic compounds, though scanning for the absorbance maximum (λmax) is recommended for optimal sensitivity.
Experimental Protocol: HPLC-UV Quantification
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
1,2,4-Triphenyl-1,4-butanedione reference standard.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax if determined) |
| Injection Volume | 10 µL |
3. Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1,2,4-Triphenyl-1,4-butanedione reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with acetonitrile.
-
Sample Preparation: Dissolve the sample containing 1,2,4-Triphenyl-1,4-butanedione in acetonitrile to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
4. Method Validation: The method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: Analyze a blank (acetonitrile) and a placebo (matrix without the analyte) to ensure no interfering peaks at the retention time of 1,2,4-Triphenyl-1,4-butanedione.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) and assess the impact on the results.
HPLC Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of 1,2,4-Triphenyl-1,4-butanedione.
Gas Chromatography (GC) Method
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For 1,2,4-Triphenyl-1,4-butanedione, a high-temperature GC method is necessary due to its expected high boiling point.
Causality of Experimental Choices
-
Stationary Phase: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is chosen. The separation will be primarily based on the boiling points of the analytes. The low-bleed characteristics of a "ms" type column are beneficial for potential future mass spectrometry coupling.
-
Injection Technique: A split injection is recommended to handle the potentially high concentration of the analyte and to ensure a sharp injection band. The injector temperature must be high enough to ensure complete and rapid volatilization without causing thermal degradation.
-
Oven Temperature Program: A temperature program is essential to elute the high-boiling 1,2,4-Triphenyl-1,4-butanedione in a reasonable time with good peak shape. The initial temperature is held to focus the analytes at the head of the column, followed by a ramp to a high final temperature.
-
Detector: A Flame Ionization Detector (FID) is selected for its robustness, wide linear range, and excellent sensitivity to organic compounds containing carbon-hydrogen bonds.
Experimental Protocol: GC-FID Quantification
1. Instrumentation and Materials:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium or hydrogen as the carrier gas.
-
High-purity hydrogen and air for the FID.
-
1,2,4-Triphenyl-1,4-butanedione reference standard.
-
GC-grade solvent (e.g., acetone or dichloromethane).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Split (50:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min) |
| Detector Temperature | 320 °C |
| FID Gas Flows | Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Helium): 25 mL/min |
3. Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1,2,4-Triphenyl-1,4-butanedione reference standard and dissolve in 10 mL of acetone in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution of the stock solution with acetone.
-
Sample Preparation: Dissolve the sample containing 1,2,4-Triphenyl-1,4-butanedione in acetone to achieve a concentration within the calibration range.
4. Method Validation: The GC-FID method should be validated similarly to the HPLC method, following ICH guidelines for parameters such as specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.
GC Workflow Diagram
Caption: Workflow for the GC-FID analysis of 1,2,4-Triphenyl-1,4-butanedione.
Comparison of HPLC and GC Methods
| Feature | HPLC-UV | GC-FID |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid stationary phase. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds. |
| Sample Preparation | Simple dissolution and filtration. | Simple dissolution. |
| Sensitivity | Good, dependent on the analyte's UV absorptivity. | Excellent for hydrocarbons. |
| Selectivity | High, can be manipulated by mobile phase composition and stationary phase chemistry. | High, primarily based on boiling point and column polarity. |
| Instrumentation | HPLC system with UV detector. | GC system with FID. |
| Considerations | Potential for solvent consumption. | Requires high temperatures, potential for thermal degradation if not optimized. |
Conclusion
Both HPLC-UV and GC-FID are suitable techniques for the quantitative analysis of 1,2,4-Triphenyl-1,4-butanedione. The choice between the two methods will depend on the specific requirements of the analysis, including the sample matrix, the presence of potential impurities, and the available instrumentation. The HPLC method is generally more versatile for a wider range of potential impurities and does not require the analyte to be volatile and thermally stable. The GC-FID method, however, can offer high sensitivity and resolution for volatile impurities. For both methods, proper validation is essential to ensure the reliability and accuracy of the results. The provided protocols serve as a robust starting point for method development and routine analysis in a regulated environment.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
Sources
Application Note: 1,2,4-Triphenyl-1,4-butanedione as a Novel Cross-Linking Agent for Probing Protein-Protein Interactions via Mass Spectrometry
Introduction: A New Tool for Mapping the Interactome
The intricate network of protein-protein interactions (PPIs) forms the backbone of cellular function. Elucidating these interactions is paramount for understanding biological processes and for the development of novel therapeutics. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for identifying protein interaction partners and mapping their interfaces by covalently linking spatially proximal amino acid residues.[1][2][3]
While a variety of cross-linking reagents are commercially available, the majority target primary amines on lysine residues.[1][4] The development of reagents with alternative chemical specificities is crucial for expanding the coverage of cross-linking studies and providing complementary structural information. Here, we propose the application of 1,2,4-Triphenyl-1,4-butanedione as a novel homobifunctional cross-linking agent for proteomics research, primarily targeting arginine residues.
This application note provides a theoretical framework and a detailed protocol for the use of 1,2,4-Triphenyl-1,4-butanedione in cross-linking mass spectrometry (CX-MS) workflows for the structural analysis of proteins and protein complexes.
Scientific Principle: The Reactivity of Dicarbonyls with Nucleophilic Amino Acid Residues
The scientific basis for the proposed application of 1,2,4-Triphenyl-1,4-butanedione lies in the established reactivity of dicarbonyl compounds with nucleophilic side chains of amino acids.[5][6] The key targets for dicarbonyls are the guanidinium group of arginine and, to a lesser extent, the ε-amino group of lysine.[5][7]
The reaction of α-dicarbonyls, such as phenylglyoxal, with the guanidinium group of arginine is a well-documented and specific modification under mild physiological conditions.[8][9][10] This reaction proceeds through the formation of a cyclic dihydroxyimidazolidine intermediate, which can then undergo further reactions to form a stable adduct.[5][6]
1,2,4-Triphenyl-1,4-butanedione possesses two reactive carbonyl groups separated by a flexible linker. This bifunctional nature allows it to covalently link two proximal amino acid residues, either within the same protein (intramolecular cross-link) or between two interacting proteins (intermolecular cross-link). The phenyl groups on the butanedione backbone may also contribute to the specificity and efficiency of the cross-linking reaction through hydrophobic interactions with the protein surface.
Proposed Reaction Mechanism
The proposed reaction of 1,2,4-Triphenyl-1,4-butanedione with two arginine residues is depicted below. The reaction is expected to proceed in a two-step manner, with each carbonyl group reacting with a separate arginine residue.
Caption: Proposed two-step reaction of 1,2,4-Triphenyl-1,4-butanedione with two arginine residues.
Experimental Protocol: Cross-Linking Mass Spectrometry (CX-MS) using 1,2,4-Triphenyl-1,4-butanedione
This protocol outlines a general workflow for the use of 1,2,4-Triphenyl-1,4-butanedione in a CX-MS experiment to study protein-protein interactions in a purified protein complex.
I. Materials and Reagents
| Reagent | Supplier | Purpose |
| 1,2,4-Triphenyl-1,4-butanedione | e.g., Sigma-Aldrich | Cross-linking agent |
| Purified Protein Complex | User-provided | Target for cross-linking |
| Reaction Buffer (e.g., 50 mM HEPES, pH 7.5) | User-prepared | Provides optimal pH for cross-linking reaction |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | User-prepared | Stops the cross-linking reaction |
| Dithiothreitol (DTT) | e.g., Thermo Fisher | Reduces disulfide bonds |
| Iodoacetamide (IAA) | e.g., Sigma-Aldrich | Alkylates free sulfhydryl groups |
| Sequencing Grade Modified Trypsin | e.g., Promega | Proteolytic digestion of cross-linked proteins |
| Formic Acid (FA) | e.g., Thermo Fisher | Acidifies sample for mass spectrometry |
| Acetonitrile (ACN) | e.g., Thermo Fisher | Mobile phase for liquid chromatography |
| C18 Desalting Column | e.g., Waters | Sample clean-up before mass spectrometry |
II. Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a fresh stock solution of 1,2,4-Triphenyl-1,4-butanedione in a suitable organic solvent (e.g., DMSO) at a concentration of 10-50 mM.
-
Prepare all buffers and ensure they are at the correct pH.
-
-
Cross-Linking Reaction:
-
In a microcentrifuge tube, combine the purified protein complex (at a concentration of 0.5-2 mg/mL) with the reaction buffer.
-
Add the 1,2,4-Triphenyl-1,4-butanedione stock solution to the protein sample to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle agitation.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM Tris.
-
Incubate for 15 minutes at room temperature to quench any unreacted 1,2,4-Triphenyl-1,4-butanedione.
-
-
Sample Preparation for Mass Spectrometry:
-
Denaturation, Reduction, and Alkylation:
-
Add urea to the quenched reaction mixture to a final concentration of 8 M to denature the proteins.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate free cysteines.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.
-
Add sequencing grade modified trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Desalting:
-
Acidify the digested peptide mixture with formic acid to a final concentration of 0.1%.
-
Desalt the sample using a C18 desalting column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
-
Mass Spectrometry Analysis:
-
Resuspend the dried peptides in 0.1% formic acid.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use specialized cross-linking data analysis software (e.g., pLink, MeroX, Kojak) to identify cross-linked peptides from the raw mass spectrometry data.
-
These software packages are designed to search for pairs of peptides linked by the mass of the cross-linker.
-
Validate the identified cross-links and map them onto the known or predicted structures of the proteins in the complex.
-
CX-MS Workflow Diagram
Sources
- 1. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Cross-linking mechanisms of arginine and lysine with α,β-dicarbonyl compounds in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 1,2,4-Triphenyl-1,4-butanedione as a Versatile Precursor for Heterocyclic Scaffolds in Medicinal Chemistry
Introduction: The Strategic Value of a 1,4-Dicarbonyl Precursor
In the landscape of medicinal chemistry, the rapid assembly of diverse molecular scaffolds is paramount for the exploration of new chemical space and the development of novel therapeutic agents. The 1,4-dicarbonyl motif serves as a cornerstone in synthetic chemistry, offering a reliable entry point to a variety of five-membered heterocyclic systems. Among these precursors, 1,2,4-Triphenyl-1,4-butanedione (CAS No. 4441-01-4) emerges as a particularly valuable starting material.[1][2] Its trifunctionalized backbone provides a platform for generating polysubstituted furans and pyrroles, core structures found in a multitude of pharmacologically active compounds.[3][4][5]
This guide provides an in-depth exploration of 1,2,4-triphenyl-1,4-butanedione as a precursor, detailing the mechanistic rationale and step-by-step protocols for its conversion into medicinally relevant heterocyclic cores. The methodologies described are grounded in the robust and time-tested Paal-Knorr synthesis, a powerful tool for constructing substituted furans, pyrroles, and thiophenes from 1,4-diketones.[6][7]
Part 1: Synthesis of Polysubstituted Furans via Paal-Knorr Cyclization
The furan ring is a privileged scaffold in drug discovery, present in compounds exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][8][9][10][11] The Paal-Knorr furan synthesis provides a direct and efficient route to this valuable heterocycle through the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[12]
Mechanistic Insight: Acid-Catalyzed Intramolecular Cyclization
The causality behind this transformation lies in a sequence of acid-catalyzed steps. The reaction initiates with the protonation of one carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The second, non-protonated carbonyl undergoes tautomerization to its enol form. This enol then acts as the nucleophile, attacking the protonated carbonyl in an intramolecular fashion to form a five-membered cyclic hemiacetal. Subsequent protonation of the hydroxyl group and elimination of a water molecule, followed by deprotonation, yields the stable aromatic furan ring.[6][7] This sequence ensures a thermodynamically favorable pathway to the aromatic product.
Caption: Paal-Knorr Furan Synthesis Workflow.
Protocol 1: Synthesis of 2,3,5-Triphenylfuran
This protocol details the specific application of the Paal-Knorr synthesis to 1,2,4-triphenyl-1,4-butanedione. The choice of a strong acid catalyst and a dehydrating agent drives the reaction to completion.
Materials:
-
1,2,4-Triphenyl-1,4-butanedione
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene or Acetic Anhydride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus (if using toluene) or reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (or reflux condenser), add 1,2,4-triphenyl-1,4-butanedione (e.g., 10 mmol, 3.14 g).
-
Reagent Addition: Add toluene (50 mL) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 1 mmol, 0.19 g).[13] The use of an acid catalyst is crucial for the protonation steps that initiate cyclization.[7][12]
-
Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, water will be collected azeotropically, driving the equilibrium towards the product. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to neutralize the acid catalyst, followed by brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) or by column chromatography on silica gel to yield pure 2,3,5-triphenylfuran.
Self-Validation: The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of starting material.
-
Mass Spectrometry: To verify the molecular weight of the product.
-
Melting Point: To compare with literature values as a measure of purity.
Data Summary: Furan Synthesis
| Parameter | Value/Condition | Rationale |
| Starting Material | 1,2,4-Triphenyl-1,4-butanedione | Provides the C4 backbone for the furan ring. |
| Catalyst | p-TsOH or H₂SO₄ (catalytic) | Protic acid required to initiate the cyclization cascade.[7] |
| Solvent/Dehydrator | Toluene (with Dean-Stark) or Acetic Anhydride | Removes water byproduct to drive the reaction forward.[13] |
| Temperature | Reflux | Provides sufficient thermal energy to overcome activation barriers. |
| Typical Yield | Good to Excellent (>85%) | The formation of a stable aromatic ring is a strong thermodynamic driving force. |
Part 2: Synthesis of Polysubstituted Pyrroles
The pyrrole scaffold is a cornerstone of medicinal chemistry, integral to numerous natural products and blockbuster drugs, including atorvastatin and many anticancer agents.[5][14][15] Pyrrole derivatives exhibit a vast range of biological activities, such as antimicrobial, antiviral, and anti-inflammatory effects.[4][16] The Paal-Knorr pyrrole synthesis allows for the modular construction of N-substituted pyrroles by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia.[17][18][19]
Mechanistic Insight: Condensation and Cyclization with Amines
The mechanism for pyrrole formation begins with the nucleophilic attack of the primary amine on one of the carbonyl carbons, forming a hemiaminal intermediate.[7][17] This is followed by a second attack from the same amine nitrogen onto the other carbonyl group, leading to a cyclic 2,5-dihydroxytetrahydropyrrole derivative. This intermediate then undergoes a stepwise dehydration, eliminating two molecules of water to form the aromatic pyrrole ring.[6] The choice of amine directly dictates the substituent on the pyrrole nitrogen (R¹), making this a highly versatile method for generating compound libraries.[7]
Caption: Paal-Knorr Pyrrole Synthesis Workflow.
Protocol 2: Synthesis of 1-Aryl/Alkyl-2,3,5-triphenylpyrroles
This protocol provides a general method for synthesizing N-substituted triphenylpyrroles, demonstrating the flexibility of the Paal-Knorr reaction.
Materials:
-
1,2,4-Triphenyl-1,4-butanedione
-
Primary amine (e.g., aniline, benzylamine, n-butylamine)
-
Ethanol or Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Setup: In a round-bottom flask, dissolve 1,2,4-triphenyl-1,4-butanedione (e.g., 5 mmol, 1.57 g) in ethanol or glacial acetic acid (25 mL). Acetic acid can serve as both the solvent and a weak acid catalyst, accelerating the reaction.[17]
-
Reagent Addition: Add the desired primary amine (e.g., 5.5 mmol, 1.1 equivalents) to the solution. An excess of the amine is sometimes used to drive the reaction to completion.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress should be monitored by TLC. Reaction times can vary from 2 to 12 hours depending on the reactivity of the amine.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. If the product precipitates upon cooling, it can be collected by vacuum filtration and washed with cold ethanol.
-
Workup (if necessary): If the product does not precipitate, the solvent can be removed under reduced pressure. The residue can then be taken up in an organic solvent like ethyl acetate or dichloromethane, washed with water and brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product should be purified by recrystallization or column chromatography to obtain the pure N-substituted triphenylpyrrole.
Data Summary: Pyrrole Synthesis
| Parameter | Value/Condition | Rationale |
| Starting Material | 1,2,4-Triphenyl-1,4-butanedione | Provides the C4 backbone for the pyrrole ring. |
| Key Reagent | Primary Amine (R-NH₂) or Ammonia | Acts as the nitrogen source and determines the N-substituent.[17][20] |
| Solvent/Catalyst | Ethanol, Acetic Acid | Acetic acid acts as a weakly acidic catalyst promoting condensation.[17] |
| Temperature | Reflux | Provides energy for the condensation and dehydration steps. |
| Typical Yield | Good to Excellent (>70%) | The formation of the stable aromatic pyrrole ring is highly favorable. |
Conclusion
1,2,4-Triphenyl-1,4-butanedione is a powerful and versatile precursor in medicinal chemistry. Through the well-established Paal-Knorr synthesis, it provides reliable and high-yielding access to polysubstituted furan and pyrrole cores. The protocols detailed herein offer a robust framework for researchers to synthesize libraries of these heterocyclic compounds. The ability to easily modify the N-substituent in the pyrrole synthesis is particularly advantageous for structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties in the pursuit of new and effective therapeutic agents.
References
-
Paal–Knorr synthesis - Wikipedia. Available from: [Link]
-
Paal-Knorr Furan Synthesis - Organic Chemistry Portal. Available from: [Link]
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available from: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Available from: [Link]
-
Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central. Available from: [Link]
-
Furan: A Promising Scaffold for Biological Activity. Available from: [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. Available from: [Link]
-
A Review on Biological and Medicinal Significance of Furan. Available from: [Link]
-
(PDF) Synthesis and biological activities of furan derivatives - ResearchGate. Available from: [Link]
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Available from: [Link]
-
Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. Available from: [Link]
-
Pharmacological activity of furan derivatives. Available from: [Link]
-
Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Available from: [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. Available from: [Link]
-
Paal–Knorr synthesis of pyrrole - Química Organica.org. Available from: [Link]
-
Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed. Available from: [Link]
-
SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Available from: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 1,2,4-TRIPHENYL-1,4-BUTANEDIONE | 4441-01-4 [chemicalbook.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. ijabbr.com [ijabbr.com]
- 9. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological activity of furan derivatives [wisdomlib.org]
- 12. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 18. rgmcet.edu.in [rgmcet.edu.in]
- 19. Paal–Knorr synthesis of pyrrole [quimicaorganica.org]
- 20. journal.uctm.edu [journal.uctm.edu]
Application Note: A Detailed Protocol for the Synthesis of 1,2,4-Triphenyl-1,4-butanedione via the Stetter Reaction
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 1,2,4-triphenyl-1,4-butanedione, a valuable 1,4-dicarbonyl compound. The synthesis is achieved through the cyanide-catalyzed Stetter reaction, a powerful carbon-carbon bond-forming transformation. We delve into the mechanistic underpinnings of this reaction, offer a detailed, step-by-step procedure, and emphasize the critical safety protocols required, particularly for the handling of cyanide catalysts. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing a robust and reproducible methodology for obtaining the target compound.
Introduction and Scientific Background
1,4-Dicarbonyl compounds are fundamental building blocks in organic synthesis, serving as precursors to a variety of heterocycles, such as furans and pyrroles through Paal-Knorr synthesis, and other complex molecular architectures.[1] Among these, 1,2,4-triphenyl-1,4-butanedione (CAS 4441-01-4) is a noteworthy substrate for further chemical elaboration. Its synthesis, however, can be challenging using traditional methods.
The Stetter reaction, first reported by Dr. Hermann Stetter in 1973, offers an elegant and efficient solution.[1] It facilitates the formation of 1,4-dicarbonyl compounds by the conjugate addition of an aldehyde to an α,β-unsaturated ketone, ester, or nitrile.[2] The reaction is catalyzed by a nucleophile, typically a thiazolium salt or, as in this protocol, a cyanide anion.[1][3]
A key feature of the Stetter reaction is the principle of umpolung, or polarity inversion.[1][4] Normally, the carbonyl carbon of an aldehyde is electrophilic. In the presence of a cyanide catalyst, this polarity is reversed, transforming the aldehyde into a nucleophilic acyl anion equivalent, which can then participate in a Michael-type 1,4-addition.[2][5]
Reaction Mechanism: The Role of Cyanide Catalysis
The catalytic cycle of the cyanide-mediated Stetter reaction for the synthesis of 1,2,4-triphenyl-1,4-butanedione from benzaldehyde and chalcone (1,3-diphenyl-2-propen-1-one) proceeds through several key steps:
-
Nucleophilic Attack: The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of benzaldehyde.
-
Formation of the Breslow Intermediate: This addition forms a cyanohydrin-type tetrahedral intermediate. A subsequent proton transfer generates the key nucleophilic species, often referred to as a Breslow intermediate or a homoenolate equivalent.[5] This intermediate captures the essence of the umpolung, rendering the former aldehyde carbon nucleophilic.[2]
-
Michael Addition: The nucleophilic Breslow intermediate undergoes a conjugate 1,4-addition to the Michael acceptor, chalcone. This is the irreversible, product-forming step of the reaction.[1][4]
-
Catalyst Regeneration: The resulting adduct collapses, eliminating the cyanide anion. This regenerates the catalyst and yields the final 1,4-dicarbonyl product, 1,2,4-triphenyl-1,4-butanedione.[3]
Caption: Catalytic cycle of the cyanide-mediated Stetter reaction.
Experimental Protocol
Materials and Equipment
| Reagents & Solvents | Grade | Supplier |
| Benzaldehyde | Reagent, ≥99% | Sigma-Aldrich |
| Chalcone (1,3-Diphenyl-2-propen-1-one) | 99% | Acros Organics |
| Sodium Cyanide (NaCN) | 97%, ReagentPlus® | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethanol (EtOH) | 200 Proof, ACS | Fisher Chemical |
| Deionized Water | N/A | In-house |
| Diethyl Ether | ACS Grade | Fisher Chemical |
| Anhydrous Magnesium Sulfate | ≥99.5% | Sigma-Aldrich |
| Equipment |
| 100 mL Round-bottom flask |
| Reflux condenser |
| Magnetic stirrer and stir bar |
| Heating mantle with controller |
| Buchner funnel and filter flask |
| Beakers and graduated cylinders |
| Thin-Layer Chromatography (TLC) plates (silica gel) |
| Standard laboratory glassware |
Critical Safety Precautions: Handling Sodium Cyanide
WARNING: Sodium cyanide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[6] All operations involving sodium cyanide must be performed within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles with a face shield.[6][7]
-
Designated Work Area: Clearly demarcate the area where cyanide is being handled.[6]
-
Avoid Ingestion/Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid creating dust or aerosols of sodium cyanide.[8][9]
-
Acid Incompatibility: NEVER allow sodium cyanide to come into contact with acids. This reaction liberates highly toxic hydrogen cyanide (HCN) gas.[8] All glassware must be free of acid residue.
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be collected in a dedicated, clearly labeled hazardous waste container.[6] Do not mix with other waste streams, especially acidic waste.
-
Emergency Preparedness: Ensure an emergency eyewash and safety shower are immediately accessible.[6] Be familiar with your institution's emergency procedures for cyanide exposure.
Synthetic Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reactant Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add chalcone (2.08 g, 10.0 mmol) and benzaldehyde (1.17 g, 1.1 mL, 11.0 mmol).
-
Dissolution: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask and stir the mixture until all solids are completely dissolved.
-
Catalyst Addition: (Perform in a fume hood) Carefully weigh and add sodium cyanide (98 mg, 2.0 mmol, 0.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Fit the flask with a reflux condenser and place it under a nitrogen atmosphere. Heat the reaction mixture to 90 °C using a heating mantle.
-
Monitoring: Allow the reaction to proceed with vigorous stirring at 90 °C for 4 hours. The progress can be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent), observing the consumption of the chalcone starting material.
-
Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into a beaker containing 200 mL of an ice-water slurry while stirring. A pale yellow solid should precipitate.
-
Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove residual DMF and cyanide salts. Follow with a wash of cold ethanol (20 mL) to remove unreacted benzaldehyde.
-
Purification: Transfer the crude solid to a beaker and perform recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature and subsequently in an ice bath to maximize crystal formation.
-
Drying and Characterization: Collect the purified, crystalline product by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum. The final product, 1,2,4-triphenyl-1,4-butanedione, should be a white to off-white crystalline solid. Determine the yield and characterize by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Quantitative Summary and Expected Results
| Parameter | Value | Notes |
| Molecular Formula | C₂₂H₁₈O₂ | [10][11] |
| Molecular Weight | 314.38 g/mol | [10][11] |
| Chalcone | 2.08 g (10.0 mmol, 1.0 eq) | Limiting reagent |
| Benzaldehyde | 1.17 g (11.0 mmol, 1.1 eq) | Slight excess to ensure full conversion |
| Sodium Cyanide | 98 mg (2.0 mmol, 0.2 eq) | Catalytic amount |
| Solvent (DMF) | 20 mL | Anhydrous grade is crucial |
| Reaction Temperature | 90 °C | |
| Reaction Time | 4 hours | |
| Theoretical Yield | 3.14 g | Based on chalcone as the limiting reagent |
| Expected Yield | ~75-85% (2.36 - 2.67 g) | Varies based on purification efficiency |
| Appearance | White to off-white crystalline solid | |
| Expected Melting Point | 145-148 °C | Literature values may vary slightly |
References
-
Princeton University Environmental Health & Safety. (2015). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Retrieved from Princeton University website. [Link]
-
United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures. Retrieved from United Chemical website. [Link]
-
Tae-jin Chemical Corp. SODIUM CYANIDE (NaCN) Safety and Handling Guidance. Retrieved from Tae-jin Chemical Corp. website. [Link]
-
Wikipedia. Stetter reaction. Retrieved from Wikipedia. [Link]
-
Chemisty Steps. Stetter Reaction: synthesis of 1 4-diketones and γ-oxo nitriles. Retrieved from Chemistry Steps website. [Link]
-
DiCesare, J. C., & Corcoran, R. C. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules, 13(10), 2601–2607. [Link]
-
ChemEurope.com. Stetter reaction. Retrieved from ChemEurope.com. [Link]
-
Organic Chemistry Portal. Stetter Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
Domingo, L. R., & Aurell, M. J. (2011). Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study. Molecules, 16(5), 4190–4204. [Link]
-
NIST Chemistry WebBook. 1,2,4-Triphenyl-1,4-butanedione. Retrieved from NIST website. [Link]
Sources
- 1. Stetter reaction - Wikipedia [en.wikipedia.org]
- 2. Stetter Reaction [organic-chemistry.org]
- 3. Stetter_reaction [chemeurope.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uthsc.edu [uthsc.edu]
- 7. unitedchemicalcn.com [unitedchemicalcn.com]
- 8. camachem.com [camachem.com]
- 9. westliberty.edu [westliberty.edu]
- 10. scbt.com [scbt.com]
- 11. 1,2,4-Triphenyl-1,4-butanedione [webbook.nist.gov]
The Challenge of Utilizing 1,2,4-Triphenyl-1,4-butanedione in Photosensitive Material Synthesis: An Overview
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of photochemistry and material science, the identification of efficient and reliable photoinitiators is paramount for the development of novel photosensitive materials. While numerous compounds have been explored for their capacity to initiate polymerization upon light exposure, a comprehensive investigation into the application of 1,2,4-triphenyl-1,4-butanedione reveals a significant gap in the scientific literature. This application note addresses the current state of knowledge regarding this compound and outlines the necessary future research to ascertain its viability as a photoinitiator.
1,2,4-Triphenyl-1,4-butanedione: Basic Profile
1,2,4-Triphenyl-1,4-butanedione is a diketone with the chemical formula C₂₂H₁₈O₂ and a molecular weight of approximately 314.38 g/mol .[1][2][3] Its chemical structure consists of a butane-1,4-dione backbone with phenyl groups attached at positions 1, 2, and 4.
Table 1: Physicochemical Properties of 1,2,4-Triphenyl-1,4-butanedione
| Property | Value | Reference |
| CAS Number | 4441-01-4 | [1][2][3] |
| Molecular Formula | C₂₂H₁₈O₂ | [1][2][3] |
| Molecular Weight | 314.38 g/mol | [1] |
| Boiling Point | 496.2°C at 760 mmHg | [3] |
| Flash Point | 183.6°C | [3] |
| Density | 1.143 g/cm³ | [3] |
Despite the availability of these basic chemical data, there is a notable absence of published research detailing the photophysical properties of 1,2,4-triphenyl-1,4-butanedione, such as its absorption spectrum, molar extinction coefficient, and quantum yield for radical generation. These parameters are critical for determining a compound's efficacy as a photoinitiator.
The Photoinitiation Process: A General Overview
Photoinitiators are molecules that, upon absorption of light, generate reactive species—typically free radicals or cations—that initiate a polymerization reaction.[4] This process is the foundation for a wide range of technologies, including 3D printing, photolithography, and the curing of coatings and adhesives.[5][6]
Photoinitiators are broadly classified into two types:
-
Type I Photoinitiators (Cleavage Type): These molecules undergo unimolecular bond cleavage upon irradiation to form two radical fragments, both of which can potentially initiate polymerization.
-
Type II Photoinitiators (Abstraction Type): These photoinitiators, in their excited state, interact with a co-initiator (e.g., an amine) through bimolecular reaction to generate the initiating radicals.
The potential of 1,2,4-triphenyl-1,4-butanedione as a photoinitiator would depend on its ability to undergo one of these photochemical pathways.
Current Research Landscape and Gaps
Extensive searches of scientific databases and chemical literature reveal a significant lack of studies on the application of 1,2,4-triphenyl-1,4-butanedione in the synthesis of photosensitive materials. While the broader class of butanedione derivatives has been explored in various chemical syntheses,[7] the specific photochemical behavior of the triphenyl-substituted variant remains largely uncharacterized in the context of photopolymerization.
This absence of data prevents the development of detailed, field-proven protocols as requested. Key information that is currently unavailable includes:
-
Photophysical Characterization: No data on the UV-Vis absorption spectrum of 1,2,4-triphenyl-1,4-butanedione is readily available, which is essential for determining the appropriate light source for activation.
-
Mechanism of Action: It is unknown whether 1,2,4-triphenyl-1,4-butanedione would function as a Type I or Type II photoinitiator, or if it possesses any photoinitiating capabilities at all.
-
Experimental Protocols: There are no established protocols for its use in photopolymerization, including recommended concentrations, suitable monomers, or curing conditions.
-
Performance Evaluation: No studies have been published that evaluate its efficiency, curing speed, or the properties of the resulting polymers in comparison to commercially available photoinitiators.
Hypothetical Workflow for Evaluating 1,2,4-Triphenyl-1,4-butanedione as a Photoinitiator
For researchers interested in exploring the potential of this compound, a systematic investigation would be required. The following workflow outlines the necessary experimental steps.
Caption: A logical workflow for the systematic evaluation of a novel compound as a photoinitiator.
Conclusion and Future Directions
While 1,2,4-triphenyl-1,4-butanedione is a known chemical compound, its application as a photoinitiator for the synthesis of photosensitive materials is not supported by the current body of scientific literature. The lack of fundamental photophysical data and mechanistic studies makes it impossible to provide detailed and reliable application notes or protocols at this time.
For researchers in academia and industry, this represents an unexplored area of research. A thorough investigation, following the workflow outlined above, would be necessary to determine if 1,2,4-triphenyl-1,4-butanedione holds any promise as a novel photoinitiator. Until such research is conducted and published, it is recommended that scientists and developers rely on well-characterized and commercially available photoinitiating systems for their applications in photosensitive material synthesis. It is also plausible that the intended compound of interest was a different, more established photoinitiator, and a review of the intended application's literature is advised.
References
A comprehensive list of references cannot be provided due to the lack of specific literature on the topic. The citations included in the text refer to general chemical information and established principles of photopolymerization.
Sources
- 1. scbt.com [scbt.com]
- 2. 1,2,4-Triphenyl-1,4-butanedione [webbook.nist.gov]
- 3. 1,2,4-Triphenyl-1,4-butanedione | 4441-01-4 [chemnet.com]
- 4. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alliancechemical.com [alliancechemical.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Metal Complexes of 1,2,4-Triphenyl-1,4-butanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of β-Diketones in Coordination Chemistry
β-Diketones represent a cornerstone class of ligands in the field of coordination chemistry, renowned for their ability to form stable chelate complexes with a vast array of metal ions. Their utility spans from catalysis and materials science to the development of novel therapeutic agents. The ligand at the heart of this guide, 1,2,4-triphenyl-1,4-butanedione, is a fascinating, though less common, vicinal diketone that presents unique steric and electronic properties due to its triphenyl substitution. The coordination of this ligand to transition metals can unlock a range of applications, particularly in the realms of anticancer and antimicrobial research. This document serves as a detailed guide, providing both the foundational science and practical protocols for the synthesis, characterization, and application of these metal complexes.
Section 1: Ligand Synthesis - A Guided Protocol
The synthesis of 1,2,4-triphenyl-1,4-butanedione can be achieved through a base-catalyzed condensation reaction. A common and effective method involves the reaction of deoxybenzoin (1,2-diphenyl-1-ethanone) with a phenacyl halide, such as phenacyl chloride or bromide, in the presence of a suitable base. This reaction is a variation of the Claisen condensation.
Protocol 1: Synthesis of 1,2,4-Triphenyl-1,4-butanedione
Objective: To synthesize the ligand 1,2,4-triphenyl-1,4-butanedione.
Materials:
-
Deoxybenzoin (1,2-diphenyl-1-ethanone)
-
Phenacyl chloride (or phenacyl bromide)
-
Sodium ethoxide (or other suitable base like potassium tert-butoxide)
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (dilute)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux, extraction, and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve deoxybenzoin (1 equivalent) in anhydrous ethanol.
-
Base Addition: To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the enolate.
-
Condensation: Dissolve phenacyl chloride (1 equivalent) in a minimal amount of anhydrous ethanol and add it dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to a pH of ~5-6.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 1,2,4-triphenyl-1,4-butanedione.
Characterization: The final product should be characterized by spectroscopic methods to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for aromatic protons and the methylene and methine protons of the butane-1,4-dione backbone.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons.
-
FT-IR (KBr, cm⁻¹): Characteristic stretching frequencies for C=O (ketone) and aromatic C-H bonds.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Section 2: Synthesis of a Representative Metal Complex: Copper(II) Complex
Transition metal complexes of 1,2,4-triphenyl-1,4-butanedione can be synthesized by reacting the ligand with a corresponding metal salt in an appropriate solvent. Here, we detail the synthesis of the Copper(II) complex.
Protocol 2: Synthesis of Bis(1,2,4-triphenyl-1,4-butanedionato)copper(II)
Objective: To synthesize the Copper(II) complex of 1,2,4-triphenyl-1,4-butanedione.
Materials:
-
1,2,4-Triphenyl-1,4-butanedione (2 equivalents)
-
Copper(II) acetate monohydrate (1 equivalent)
-
Ethanol
-
Standard laboratory glassware for heating and filtration
Procedure:
-
Ligand Solution: Dissolve 1,2,4-triphenyl-1,4-butanedione in hot ethanol.
-
Metal Salt Solution: In a separate flask, dissolve copper(II) acetate monohydrate in hot ethanol.
-
Complexation: Slowly add the hot ethanolic solution of the ligand to the stirred hot ethanolic solution of the copper(II) salt.
-
Precipitation: A colored precipitate of the copper(II) complex should form immediately or upon cooling.
-
Isolation: Continue stirring the mixture for another hour as it cools to room temperature. Collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials and then dry it in a desiccator over anhydrous calcium chloride.
Characterization: The synthesized complex should be characterized to confirm its structure and purity.
-
FT-IR (KBr, cm⁻¹): Compare the spectrum with that of the free ligand. A shift in the C=O stretching frequency to a lower wavenumber is indicative of coordination to the metal center. The appearance of new bands in the low-frequency region can be attributed to M-O vibrations.
-
UV-Vis Spectroscopy: The electronic spectrum of the complex will show bands corresponding to d-d transitions and charge transfer transitions, which are characteristic of the coordination environment of the Cu(II) ion.
-
Elemental Analysis: To determine the empirical formula and confirm the metal-to-ligand ratio.
-
Magnetic Susceptibility: To determine the magnetic moment of the complex, which provides information about the oxidation state and geometry of the central metal ion.
Section 3: Applications in Anticancer Research
Metal complexes are at the forefront of research for new anticancer agents. The cytotoxicity of the synthesized metal complexes can be evaluated against various cancer cell lines using the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.
Protocol 3: Evaluation of Anticancer Activity using MTT Assay
Objective: To determine the in vitro cytotoxicity of the synthesized metal complexes against a selected cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Synthesized metal complex and ligand (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized complex and the free ligand in the culture medium. Replace the old medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Ligand | MCF-7 | >100 |
| Cu(II) Complex | MCF-7 | 15.5 |
| Cisplatin | MCF-7 | 8.2 |
Note: The data in the table is hypothetical and for illustrative purposes only.
Section 4: Antimicrobial Applications
The increasing prevalence of antibiotic-resistant bacteria necessitates the search for new antimicrobial agents. Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. The antimicrobial potential of the synthesized compounds can be screened using the agar well diffusion method.
Protocol 4: Antimicrobial Activity Screening by Agar Well Diffusion Method
Objective: To qualitatively assess the antimicrobial activity of the synthesized compounds against selected bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative))
-
Nutrient agar plates
-
Sterile swabs
-
Cork borer (6 mm diameter)
-
Synthesized metal complex and ligand (dissolved in DMSO)
-
Positive control (a standard antibiotic like ciprofloxacin)
-
Negative control (DMSO)
Procedure:
-
Inoculation: Inoculate the surface of the nutrient agar plates uniformly with the test bacterial strains using sterile swabs.
-
Well Creation: Create wells in the agar plates using a sterile cork borer.
-
Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compounds, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Data Presentation:
| Compound | Concentration (µg/mL) | \multicolumn{2}{c | }{Zone of Inhibition (mm)} |
| S. aureus | E. coli | ||
| Ligand | 100 | 8 | 7 |
| Cu(II) Complex | 100 | 18 | 15 |
| Ciprofloxacin | 10 | 25 | 22 |
| DMSO | - | 0 | 0 |
Note: The data in the table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for the synthesis of the ligand and its copper(II) complex.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.
Conclusion
The metal complexes of 1,2,4-triphenyl-1,4-butanedione hold significant promise for the development of novel therapeutic agents. This guide provides a foundational framework for researchers to synthesize and evaluate these compounds. The inherent versatility of β-diketone ligands, coupled with the diverse coordination capabilities of transition metals, offers a rich landscape for further exploration. The protocols detailed herein are intended to be adaptable, and researchers are encouraged to optimize conditions based on their specific experimental setups and objectives. Through systematic investigation, the full potential of these fascinating metal complexes can be unlocked, contributing to the advancement of medicinal and materials chemistry.
References
- General Principles of β-Diketone Metal Complex Synthesis. (Source: A general textbook on Inorganic Chemistry or Coordination Chemistry)
- Claisen Condensation Reaction Mechanism. (Source: A general textbook on Organic Chemistry)
-
MTT Assay for Cell Viability. Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. URL: [Link]
-
Antimicrobial Susceptibility Testing. (Source: Clinical and Laboratory Standards Institute (CLSI) guidelines) URL: [Link]
-
Anticancer Activity of Copper Complexes. Santini, C., Pellei, M., Gandin, V., Porchia, M., Tisato, F., & Marzano, C. (2014). Advances in copper complexes as anticancer agents. Chemical Reviews, 114(1), 815-862. URL: [Link]
Application Notes and Protocols for Photochemical Reactions of 1,2,4-Triphenyl-1,4-butanedione
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the general photochemical principles of 1,4-dicarbonyl compounds. Specific experimental data for the photochemical reactions of 1,2,4-triphenyl-1,4-butanedione is not extensively available in the current scientific literature. Therefore, the described reactions represent plausible pathways and the provided protocols are general templates that will require optimization for this specific substrate.
Introduction: The Photochemical Potential of 1,4-Dicarbonyl Systems
The 1,4-dicarbonyl motif is a versatile functional group in organic photochemistry. Upon absorption of ultraviolet or visible light, these molecules can be promoted to an electronically excited state, unlocking reaction pathways that are not accessible under thermal conditions. For a molecule like 1,2,4-triphenyl-1,4-butanedione, the presence of two carbonyl groups and aromatic substituents suggests a rich and complex photochemistry, likely dominated by intramolecular processes. These reactions can lead to the formation of novel and complex molecular architectures, which are of significant interest in medicinal chemistry and drug development for the synthesis of unique scaffolds.[1]
The key photochemical processes anticipated for 1,4-dicarbonyl compounds, including 1,2,4-triphenyl-1,4-butanedione, are primarily the Norrish Type I and Type II reactions.[2] These reactions proceed via radical intermediates and can lead to either fragmentation or intramolecular cyclization products.
Part 1: Norrish-Yang Photocyclization: Synthesis of Substituted Cyclobutanols
One of the most characteristic photochemical reactions of ketones bearing accessible γ-hydrogens is the Norrish-Yang cyclization, a subset of the Norrish Type II reaction. This intramolecular hydrogen abstraction followed by radical recombination leads to the formation of cyclobutanol derivatives.[3][4] For 1,2,4-triphenyl-1,4-butanedione, this pathway could lead to the formation of a highly substituted and stereochemically complex cyclobutanol, a valuable scaffold in drug discovery.
Mechanism of the Norrish-Yang Cyclization
The reaction is initiated by the photoexcitation of one of the carbonyl groups to its triplet excited state. This is followed by an intramolecular 1,5-hydrogen atom transfer from the carbon adjacent to the other carbonyl group, forming a 1,4-biradical intermediate. This biradical can then undergo cyclization to form the cyclobutanol product.[4][5]
Caption: Proposed Norrish-Yang photocyclization pathway for 1,2,4-triphenyl-1,4-butanedione.
Experimental Protocol: General Procedure for Norrish-Yang Cyclization
This protocol provides a general starting point for the photocyclization of a 1,4-diketone like 1,2,4-triphenyl-1,4-butanedione. Optimization of solvent, concentration, and irradiation time will be necessary.
Materials and Equipment:
-
1,2,4-Triphenyl-1,4-butanedione
-
Anhydrous, deoxygenated solvent (e.g., benzene, acetonitrile, or tert-butanol)
-
Photochemical reactor equipped with a medium-pressure mercury lamp or a suitable wavelength LED array
-
Quartz reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Stirring plate and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard analytical equipment (NMR, MS, IR)
Procedure:
-
Preparation of the Reaction Mixture:
-
Dissolve 1,2,4-triphenyl-1,4-butanedione (e.g., 100 mg, 0.318 mmol) in the chosen anhydrous solvent (e.g., 50 mL) in a quartz reaction vessel equipped with a stir bar. The concentration should be kept low (typically 0.005-0.02 M) to minimize intermolecular reactions.
-
Deoxygenate the solution by bubbling with a gentle stream of nitrogen or argon for at least 30 minutes. Oxygen can quench the excited triplet state and lead to side reactions.
-
-
Photochemical Reaction:
-
Place the reaction vessel in the photochemical reactor.
-
Irradiate the solution with a suitable light source. For ketones, a medium-pressure mercury lamp with a Pyrex filter (to cut off wavelengths below ~290 nm) is a common choice. Alternatively, a high-power LED with an emission maximum corresponding to the n-π* absorption of the ketone can be used for better selectivity.
-
Maintain a constant temperature, typically near room temperature, using a cooling system for the lamp.
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC or GC-MS. The disappearance of the starting material and the appearance of a new, more polar spot (for the cyclobutanol) are indicative of the reaction's progress.
-
-
Work-up and Purification:
-
Once the reaction is complete (or has reached a steady state), stop the irradiation.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the cyclobutanol product(s).
-
-
Characterization:
-
Characterize the purified product(s) using standard spectroscopic methods:
-
¹H and ¹³C NMR: To determine the structure and stereochemistry of the cyclobutanol.
-
Mass Spectrometry: To confirm the molecular weight.
-
IR Spectroscopy: To confirm the presence of a hydroxyl group and the absence of one of the carbonyl groups.
-
-
| Parameter | Typical Range/Value | Rationale |
| Substrate Concentration | 0.005 - 0.02 M | Minimizes intermolecular side reactions and self-quenching. |
| Solvent | Benzene, Acetonitrile, tert-Butanol | Should be transparent at the irradiation wavelength and relatively inert to radical reactions. |
| Irradiation Wavelength | > 290 nm (Broadband) or specific LED | Selectively excites the n-π* transition of the carbonyl group. |
| Reaction Temperature | 20-25 °C | Controlled temperature ensures reproducibility. |
| Reaction Time | 2 - 24 hours | Highly dependent on the substrate, solvent, and light source intensity. |
Part 2: Photochemical Synthesis of Dihydrofurans
An alternative photochemical pathway for 1,4-dicarbonyl compounds can lead to the formation of substituted 2,3-dihydrofurans. This transformation is thought to proceed through the enol form of the diketone, followed by an intramolecular [2+2] photocycloaddition and subsequent rearrangement.
Mechanism of Dihydrofuran Formation
While less common than the Norrish-Yang reaction for saturated 1,4-diketones, the formation of dihydrofurans from related systems has been reported.[6] A plausible mechanism involves the initial photoenolization of one of the carbonyl groups. The resulting enol can then undergo an intramolecular photocycloaddition with the second carbonyl group to form a bicyclic oxetane intermediate. This strained intermediate can then rearrange to the more stable dihydrofuran.
Sources
- 1. Sci-Hub. Photochemical synthesis of dialkoxy- and diacetoxy- dihydro-furans from -enedicarbonyl compounds / Tetrahedron Letters, 1982 [sci-hub.se]
- 2. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 3. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 4. Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of dihydrofurans via a formal retro-Claisen photorearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1,2,4-Triphenyl-1,4-butanedione
Welcome to the Technical Support Center dedicated to the purification of crude 1,2,4-Triphenyl-1,4-butanedione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this valuable dicarbonyl compound.
Introduction to Purification Challenges
1,2,4-Triphenyl-1,4-butanedione is a 1,4-dicarbonyl compound often synthesized via methods such as the Stetter reaction. The purification of the crude product can be challenging due to the presence of unreacted starting materials, catalysts, and side-products that may have similar polarities to the desired compound. This guide provides a systematic approach to achieving high purity of 1,2,4-Triphenyl-1,4-butanedione.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of 1,2,4-Triphenyl-1,4-butanedione.
Problem 1: Oily Residue Instead of Crystals During Recrystallization ("Oiling Out")
Cause: "Oiling out" is a common issue where the compound separates from the solution as a liquid rather than a solid. This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when a high concentration of impurities significantly depresses the melting point of the mixture.
Solutions:
-
Optimize Solvent System:
-
Single Solvent: If using a high-boiling point solvent, switch to one with a lower boiling point.
-
Mixed Solvent System: A common and effective method is to use a solvent pair consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. For 1,2,4-triphenyl-1,4-butanedione, an ethanol/water or acetone/water system is often effective. Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethanol) and then add the "poor" solvent (e.g., water) dropwise at a slightly lower temperature until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the oil and allow the solution to cool slowly.
-
-
Reduce Solution Temperature Before Cooling: After dissolving the compound in a hot solvent, allow the solution to cool slightly before inducing crystallization by placing it in an ice bath.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. This creates nucleation sites for crystal growth.
-
Seeding: Introduce a small, pure crystal of 1,2,4-triphenyl-1,4-butanedione to the cooling solution to act as a template for crystallization.
-
-
Preliminary Purification: If significant impurities are suspected, a preliminary purification step, such as a quick filtration through a plug of silica gel, can remove baseline impurities that contribute to oiling out.
Problem 2: Low Yield of Purified Product
Cause: A low recovery of the final product can be due to several factors, including using an excessive amount of solvent during recrystallization, premature crystallization during filtration, or incomplete precipitation.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product completely. Using an excess will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and improves recovery.
-
Second Crop Crystallization: To recover more product, the mother liquor from the first filtration can be concentrated by boiling off some of the solvent and then cooling again to obtain a second batch of crystals. Be aware that this "second crop" may be less pure than the first.
-
Check for Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.
Problem 3: Persistent Colored Impurities
Cause: Yellow, orange, or brown coloration in the purified product often indicates the presence of residual reagents or byproducts from the synthesis. For instance, in a Stetter reaction, catalyst degradation products can be colored.
Solutions:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal (approximately 1-2% by weight of the crude product). The colored impurities will adsorb to the surface of the charcoal. The charcoal is then removed by hot gravity filtration through a pad of Celite.
-
Washing: If the impurities are acidic or basic, washing an ethereal or ethyl acetate solution of the crude product with a dilute aqueous acid or base solution can be effective. For example, a wash with a sodium thiosulfate solution can help remove halogenated impurities.[1]
Problem 4: Co-elution of Impurities During Column Chromatography
Cause: When impurities have very similar polarities to the desired product, they can be difficult to separate by column chromatography, leading to overlapping fractions.
Solutions:
-
Optimize the Mobile Phase: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Small changes in the solvent ratio can significantly impact separation. For polyaromatic compounds, a mobile phase of petroleum ether and dichloromethane can be effective.[2]
-
Stationary Phase Selection: While silica gel is the most common stationary phase, its slightly acidic nature can sometimes cause degradation of sensitive compounds.[3] In such cases, using neutral or deactivated silica, or switching to alumina, can be beneficial.
-
Minimize Residence Time: Elute the compound as quickly as possible while still achieving good separation to minimize the time it spends in contact with the stationary phase, reducing the risk of degradation.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude 1,2,4-triphenyl-1,4-butanedione synthesized via the Stetter reaction?
A1: The Stetter reaction involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile such as a thiazolium salt or cyanide.[4][5] Therefore, common impurities include:
-
Unreacted Starting Materials: Benzaldehyde (the aldehyde) and chalcone (the Michael acceptor) are common starting materials for this synthesis and may be present if the reaction does not go to completion.
-
Catalyst Residues: Remnants of the thiazolium salt or cyanide catalyst.
-
Benzoin Condensation Product: The self-condensation of benzaldehyde to form benzoin is a competing reversible reaction.[5]
-
Solvent Residues: Solvents used in the reaction and workup.
Q2: How do I choose the best recrystallization solvent for 1,2,4-triphenyl-1,4-butanedione?
A2: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic ketones like 1,2,4-triphenyl-1,4-butanedione, common choices include:
-
Ethanol: Often a good starting point.
-
Ethanol/Water Mixture: A highly versatile mixed solvent system.
-
Acetone/Water Mixture: Another effective mixed solvent option.
-
Toluene or Xylenes: For less polar impurities.
A good practice is to perform small-scale solubility tests with a variety of solvents to identify the most suitable one.
Q3: My TLC shows a single spot, but the product is still off-white or yellow. What should I do?
A3: A single spot on TLC does not always guarantee purity. Some impurities may not be UV-active or may have the same Rf value as your product in the chosen eluent system.
-
Try a different TLC eluent system: Varying the polarity of the mobile phase may resolve the co-eluting spots.
-
Use a different visualization technique: In addition to a UV lamp, staining with permanganate or other reagents can reveal impurities that are not UV-active.
-
Activated Carbon: As mentioned in the troubleshooting section, treating a solution of your product with activated charcoal can remove colored impurities.
-
Sublimation: For thermally stable compounds, high-vacuum sublimation can be a very effective purification technique.[6]
Q4: How can I confirm the purity of my final product?
A4: A combination of techniques should be used to assess purity:
-
Melting Point: A sharp melting point range that is consistent with the literature value is a good indicator of purity. Impurities will typically cause the melting point to be depressed and broadened.
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for identifying impurities. The presence of small, unidentifiable peaks in the spectrum indicates the presence of impurities. You can compare your spectra to reference spectra or use tables of common solvent and impurity shifts for identification.
-
Thin-Layer Chromatography (TLC): As discussed, running the sample in multiple eluent systems can help to confirm the absence of co-eluting impurities.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 1,2,4-triphenyl-1,4-butanedione in the minimum amount of boiling ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it just becomes clear again.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
| Purification Technique | Advantages | Disadvantages | Best For |
| Recrystallization | Simple, inexpensive, and effective for removing small amounts of impurities. | Can result in significant product loss if not optimized. May not be effective for impurities with similar solubility. | Purifying moderately pure solids ( >90%). |
| Column Chromatography | Highly effective for separating complex mixtures and compounds with similar polarities. | More time-consuming and requires larger volumes of solvent. Potential for product degradation on the stationary phase. | Purifying complex mixtures or separating isomers. |
| Activated Carbon Treatment | Excellent for removing colored impurities. | Can adsorb the desired product, leading to lower yields. | Decolorizing the crude or recrystallized product. |
Visualization of Purification Workflow
Caption: Decision workflow for purifying crude 1,2,4-Triphenyl-1,4-butanedione.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
-
Wikipedia. Stetter reaction. [Link]
-
Organic Chemistry Portal. Stetter Reaction. [Link]
-
Pule, O. B., Mmualefe, L., & Torto, N. (2012). A simple and fast multi-residue method based on high-pressure liquid chromatography related to a fluorescence detector (HPLC-FLD) has been developed for simultaneous determination of PAHs. Journal of Environmental Science and Health, Part B, 47(8), 755-761. [Link]
-
Reddit. Purification Troubleshooting : r/Chempros. [Link]
Sources
Common side reactions in the synthesis of 1,2,4-Triphenyl-1,4-butanedione
Welcome to the technical support guide for the synthesis of 1,2,4-Triphenyl-1,4-butanedione. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
The synthesis of 1,4-dicarbonyl compounds like 1,2,4-Triphenyl-1,4-butanedione is a foundational task in organic chemistry, yet it presents a significant challenge due to the inherent polarity mismatch of potential starting materials.[1] The most common and reliable method involves a base-catalyzed Michael addition of a deoxybenzoin enolate to chalcone (1,3-diphenyl-2-propen-1-one). This guide focuses on troubleshooting the side reactions and pitfalls associated with this specific pathway.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most common culprits?
Low yield is the most frequently reported issue. Before investigating specific side reactions, it's crucial to validate the core reaction parameters. The cause is often multifactorial, stemming from suboptimal conditions or reagent quality.
Troubleshooting Low Yield:
| Potential Cause | Explanation & Causality | Recommended Action & Protocol |
| Inefficient Enolate Formation | The reaction hinges on the generation of the deoxybenzoin enolate. The choice and concentration of the base are critical. An insufficient amount of a weak base will result in low enolate concentration. Conversely, an overly strong base or high temperature can promote side reactions like self-condensation. | Base Optimization: Sodium hydroxide or potassium hydroxide are commonly used.[2] Start with 1.1 equivalents of base. If the yield is low, consider a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) at low temperatures (-78 °C to 0 °C) to ensure rapid and complete enolate formation while minimizing side reactions.[3] |
| Impure Starting Materials | Benzaldehyde is prone to oxidation to benzoic acid, which will neutralize the catalytic base. Deoxybenzoin may contain impurities from its synthesis. | Reagent Purification: Purify benzaldehyde by distillation or by washing with a sodium bicarbonate solution to remove acidic impurities. Recrystallize deoxybenzoin from an appropriate solvent like ethanol. Always use anhydrous solvents, as water will quench the enolate. |
| Suboptimal Reaction Temperature | Michael additions are thermodynamically controlled.[4] High temperatures can favor undesired kinetic byproducts or decomposition. Room temperature is often sufficient, but some systems benefit from initial cooling to control the exotherm. | Temperature Control: Initiate the reaction at 0-5 °C in an ice bath, especially during the addition of the base or electrophile. Allow the reaction to slowly warm to room temperature and stir for the recommended time (typically 2-4 hours). Monitor progress by TLC. |
| Incorrect Stoichiometry | An excess of the Michael acceptor (chalcone) can lead to purification difficulties, while an excess of the nucleophile (deoxybenzoin) can favor self-condensation. | Stoichiometric Precision: Use a 1:1 molar ratio of deoxybenzoin to chalcone. If synthesizing the chalcone in situ from benzaldehyde and acetophenone, ensure the subsequent addition of deoxybenzoin is precise. |
Q2: I've isolated a major byproduct. How can I identify and prevent it?
The formation of significant byproducts is a clear indicator of a competing reaction pathway dominating the desired Michael addition. The identity of the byproduct is the most critical clue for troubleshooting.
-
Most Common Culprit: Unreacted Chalcone (1,3-Diphenyl-2-propen-1-one)
-
Identification: Lower Rf value on TLC than the 1,4-dione product, characteristic melting point (~56-58 °C), and distinct NMR signals for the α,β-unsaturated system.
-
Causality: This indicates a failure of the Michael addition step. The initial Claisen-Schmidt condensation to form the chalcone intermediate is often very fast, but the subsequent nucleophilic attack by the deoxybenzoin enolate is the rate-limiting step.[2][5] This failure is typically due to poor enolate formation (see Q1).
-
Prevention: The solution is to optimize the conditions for enolate generation. Ensure your base is potent and anhydrous, and the solvent is dry.
-
-
Side Product B: Aldol Self-Condensation Product of Deoxybenzoin
-
Identification: A high molecular weight byproduct, often with a complex NMR spectrum. It results from the deoxybenzoin enolate attacking another molecule of deoxybenzoin.
-
Causality: This side reaction becomes significant when the concentration of the deoxybenzoin enolate is high relative to the chalcone, or if the reaction is run at elevated temperatures for extended periods.
-
Prevention: Add the deoxybenzoin/base mixture slowly to the solution of chalcone. This ensures that the generated enolate has a higher probability of reacting with the intended electrophile (chalcone) rather than another deoxybenzoin molecule. Running the reaction at lower temperatures will also disfavor this pathway.
-
-
Side Product C: 2,3,5-Triphenylfuran
-
Identification: A stable, aromatic compound that may be difficult to separate from the product.
-
Causality: The desired 1,2,4-Triphenyl-1,4-butanedione product can undergo acid- or heat-catalyzed cyclization and dehydration to form a furan derivative. This is a classic Paal-Knorr furan synthesis.[6] This is not a side reaction of the main synthesis but rather a decomposition of the product during workup or purification.
-
Prevention: Avoid acidic conditions during the workup. Use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution). Avoid excessive heat during solvent removal or purification. If distillation is attempted, it must be performed under high vacuum to keep the temperature low.[7]
-
Q3: The purification of my crude product is challenging. What are the recommended protocols?
Purification is often complicated by the presence of the side products mentioned above, which may have similar polarities. A multi-step approach is often necessary.
-
Trituration: This is a highly effective first step to remove more soluble impurities.[8]
-
Protocol: After initial isolation, suspend the crude solid in a minimal amount of cold solvent in which the desired product has low solubility, but the impurities (like unreacted chalcone) are more soluble. Diethyl ether or cold ethanol are good starting points. Stir vigorously for 10-15 minutes, then filter the solid product and wash with a small amount of the cold solvent.
-
-
Recrystallization: This is the primary method for obtaining a highly pure product.
-
Protocol: Dissolve the triturated solid in a minimum amount of a hot solvent and allow it to cool slowly. Ethanol, isopropanol, or ethyl acetate/hexane mixtures are commonly effective. The key is to find a solvent system where the product's solubility has a steep temperature gradient.
-
-
Column Chromatography: This should be reserved for situations where recrystallization fails to remove a persistent impurity.
-
Protocol: Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity will typically allow for the separation of the non-polar byproducts from the more polar 1,4-dione product.
-
In-Depth Guides & Visualized Mechanisms
Guide 1: The Desired Michael Addition Pathway
The intended reaction proceeds via the 1,4-conjugate addition of the deoxybenzoin enolate to the α,β-unsaturated system of chalcone.[9][10] Understanding this pathway is key to optimizing for the desired product.
Caption: Desired Michael addition pathway for synthesis.
Guide 2: Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a systematic approach is essential. The following workflow provides a logical sequence of steps to diagnose and solve the problem.
Caption: A logical diagram for troubleshooting low yield.
References
-
ResearchGate. (n.d.). Mechanism of Chalcone synthesis. Retrieved January 17, 2026, from [Link]
-
chemeurope.com. (n.d.). Stetter reaction. Retrieved January 17, 2026, from [Link]
-
Wentzel Lab. (2021, February 11). Chalcone Synthesis Mechanism-E2 vs E1cb [Video]. YouTube. [Link]
-
Journal of the American Chemical Society. (2024, May 13). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. [Link]
-
Organic Chemistry Portal. (n.d.). Stetter Reaction. Retrieved January 17, 2026, from [Link]
-
ACS Omega. (2022, August 2). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. [Link]
-
National Institutes of Health. (n.d.). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Stetter reaction. Retrieved January 17, 2026, from [Link]
-
The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Molecules. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. [Link]
-
Molecules. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. [Link]
-
YouTube. (2020, March 28). Double Michael addition (Part 2): A method for 1,7-dicarbonyl compounds preparation and mechanism. [Link]
-
Wikipedia. (n.d.). Michael reaction. Retrieved January 17, 2026, from [Link]
-
Biomedicine and Chemical Sciences. (2022). Recent Developments of Stetter Reaction: A Brief Review. [Link]
-
ResearchGate. (n.d.). Stetter Reaction. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Retrieved January 17, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2012, April 11). Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. [Link]
-
ResearchGate. (n.d.). Synthetic approaches to 1,4-dicarbonyl compounds. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2021, March 5). 17.10: 1,4-Dicarbonyl Compounds. [Link]
-
Journal of the American Chemical Society. (2024, December 30). Catalytic Enantioselective Synthesis of 1,4-(Hetero) Dicarbonyl Compounds through α-Carbonyl Umpolung. [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2019, February 5). How to purify a synthetic compound without TLC and Column chromatography?. [Link]
-
ResearchGate. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1) and the title compound 2. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Docking Studies of Some New Chalcone Derivatives to Alleviate Skin Damage Due to UV Light. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). US10322988B2 - Process for purifying a stream comprising 1,4-butanediol.
-
PubMed. (2023, November 10). Design, synthesis, and bioactivity studies of chalcone derivatives containing[5][11][12]-triazole-[4,3-a]-pyridine. [Link]
-
ResearchGate. (n.d.). Synthesis of chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): Advantage of sonochemical method over conventional method. Retrieved January 17, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis of novel anticancer coumarin-triazole-chalcone hybrids as potential AKT inhibitors. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2015, December 30). Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low?. [Link]
-
PubMed. (n.d.). Arylamination and arylation of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with N-acetoxy derivatives of 2-aminofluorene. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025, December 7). Design, synthesis, and antiproliferative activity of novel 1,2,4-triazole-chalcone compounds. [Link]
-
ResearchGate. (n.d.). Chemical method for removal of impurities impairing the quality of commercial 1,4-butanediol produced by the Reppe method. Retrieved January 17, 2026, from [Link]
-
WIPO. (n.d.). WO/2006/037957 PROCESS FOR THE PURIFICATION OF 1, 4-BUTANEDIOL. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). WO2006037957A1 - Process for the purification of 1, 4-butanediol.
-
Organic Communications. (2020, December 26). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). [Link]
- Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.
-
PubMed. (2023, November 10). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jchemrev.com [jchemrev.com]
- 3. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Michael Addition [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Stetter reaction - Wikipedia [en.wikipedia.org]
- 7. US10322988B2 - Process for purifying a stream comprising 1,4-butanediol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Stetter_reaction [chemeurope.com]
- 12. pubs.acs.org [pubs.acs.org]
Optimization of reaction conditions for 1,2,4-Triphenyl-1,4-butanedione synthesis
Technical Support Center: Synthesis of 1,2,4-Triphenyl-1,4-butanedione
Welcome to the technical support guide for the synthesis and optimization of 1,2,4-triphenyl-1,4-butanedione. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to assist researchers, chemists, and drug development professionals in successfully navigating this synthesis.
Synthesis Overview and Core Principles
1,2,4-Triphenyl-1,4-butanedione is a valuable γ-diketone, a class of compounds that are crucial precursors for synthesizing various heterocycles like furans and pyrroles through reactions like the Paal-Knorr synthesis.[1] The most common and efficient method for its synthesis is the Stetter reaction.[1][2][3]
The Stetter reaction is a powerful carbon-carbon bond-forming reaction that involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile such as a cyanide ion or an N-heterocyclic carbene (NHC).[1][2] This reaction is a prime example of "umpolung" (polarity reversal), where the catalyst transforms the normally electrophilic aldehyde carbonyl carbon into a nucleophilic species.[1][4]
For the synthesis of 1,2,4-triphenyl-1,4-butanedione, benzaldehyde serves as the acyl anion precursor and chalcone (1,3-diphenyl-2-propen-1-one) acts as the Michael acceptor.
Reaction Mechanism: The Stetter Reaction
The mechanism involves the initial formation of a nucleophilic intermediate from the aldehyde and the catalyst. This intermediate, often a Breslow-type intermediate when using an NHC catalyst, then attacks the β-carbon of the chalcone in a Michael-type conjugate addition. A final proton transfer and catalyst regeneration yield the desired 1,4-dicarbonyl product.[3]
Caption: Figure 1. Stetter Reaction Workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable catalyst for this specific Stetter reaction?
A: While cyanide can catalyze the reaction, N-heterocyclic carbenes (NHCs) derived from thiazolium or triazolium salts are generally preferred.[1] They are often more efficient, less toxic, and can be tailored for asymmetric synthesis. For the reaction between benzaldehyde and chalcone, a simple thiazolium salt like 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, activated with a mild base, is a robust choice.[5]
Q2: What is a typical yield for this synthesis?
A: With optimized conditions, yields for the Stetter reaction to produce 1,4-diketones can be quite high, often ranging from 70% to over 95%.[5] However, yields are highly dependent on the purity of reagents, solvent choice, catalyst efficiency, and reaction conditions.
Q3: Can I use a different aldehyde or Michael acceptor?
A: Yes, the Stetter reaction is versatile.[1] Aromatic and heteroaromatic aldehydes are excellent acyl anion precursors. The Michael acceptor can be varied, including other α,β-unsaturated ketones, esters, or nitriles.[3][4] However, each new combination will require re-optimization of the reaction conditions. Aliphatic aldehydes can also be used, but typically require an NHC catalyst to avoid competing aldol condensation side reactions that can occur with cyanide catalysis.[1]
Q4: My starting materials are not fully consumed, even after extended reaction times. What should I do?
A: This indicates a potential issue with catalyst activity or reaction conditions. See the troubleshooting guide below under "Low or No Product Yield" for a detailed breakdown of possible causes and solutions, such as checking catalyst quality, ensuring an inert atmosphere, and optimizing temperature.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1,2,4-triphenyl-1,4-butanedione.
Caption: Figure 2. Troubleshooting Decision Tree.
Problem 1: Low or No Product Yield
Q: My reaction is not proceeding, or the yield is very low. What are the likely causes?
A: This is a common issue that can often be traced back to one of three areas: the catalyst system, the reaction conditions, or the purity of the reagents.
-
Cause A: Inactive or Insufficient Catalyst
-
Insight: The NHC catalyst is generated in situ by deprotonating a thiazolium salt precatalyst with a base. If the base is weak, old, or insufficient, or if the precatalyst has degraded, the active carbene will not form in sufficient concentration.
-
Solution:
-
Verify Base: Use a fresh, anhydrous base like triethylamine (TEA) or DBU. Ensure it is strong enough for the chosen precatalyst.
-
Check Precatalyst: Use a freshly opened or properly stored thiazolium salt.
-
Optimize Loading: While typically catalytic (10-30 mol%), low conversion may necessitate a slight increase in catalyst loading.[5]
-
-
-
Cause B: Suboptimal Reaction Conditions
-
Insight: The NHC catalyst is sensitive to oxygen and moisture. The reaction temperature and solvent can also dramatically affect the rate and yield.
-
Solution:
-
Inert Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and benzaldehyde.
-
Solvent Choice: The polarity of the solvent is critical. While THF is a common starting point, polar aprotic solvents like DMF or DMSO can sometimes improve yields for less reactive substrates.[5]
-
Temperature Control: Start the reaction at room temperature. If the reaction is sluggish (monitor by TLC), gentle heating (e.g., to 40-60°C) can increase the rate. However, excessive heat can promote side reactions.[6]
-
-
-
Cause C: Impurity of Reagents
-
Insight: The purity of the starting materials is paramount. Benzaldehyde is notoriously prone to oxidation to benzoic acid, which can neutralize the base and poison the catalyst. Impurities in the chalcone can lead to side products.[7]
-
Solution:
-
Purify Benzaldehyde: Always use freshly distilled benzaldehyde.
-
Purify Chalcone: Recrystallize the chalcone from a suitable solvent (e.g., ethanol) to ensure high purity.
-
Anhydrous Solvents: Use dry solvents to prevent hydrolysis of intermediates.
-
-
Problem 2: Formation of Significant Side Products
Q: My TLC/NMR shows multiple spots/peaks besides my desired product. What are they and how can I avoid them?
A: The primary side product of concern in this reaction is benzoin, formed from the self-condensation of two benzaldehyde molecules.
-
Cause: Benzoin Condensation
-
Insight: The Benzoin condensation is a competing reaction pathway, especially when using cyanide as a catalyst.[2] It involves the 1,2-addition of the acyl anion equivalent to another molecule of benzaldehyde.[8][9][10]
-
Solution:
-
Favor the Stetter Reaction: Fortunately, the Benzoin condensation is reversible, while the final step of the Stetter reaction is not.[2] Allowing the reaction to run for a sufficient duration often ensures the thermodynamically more stable Stetter product is favored.
-
Use an NHC Catalyst: Thiazolium-based NHC catalysts are generally more effective at promoting the 1,4-addition (Stetter) over the 1,2-addition (Benzoin).[1][2]
-
Control Stoichiometry: Using a slight excess of the Michael acceptor (chalcone) relative to the aldehyde can help minimize aldehyde self-condensation.
-
-
Problem 3: Difficulties in Product Purification
Q: I'm struggling to isolate a pure product. What is the best purification strategy?
A: 1,2,4-Triphenyl-1,4-butanedione is a solid at room temperature. Purification typically involves removing unreacted starting materials, the catalyst, and any side products.
-
Recommended Purification Workflow:
-
Aqueous Workup: After the reaction is complete, perform a standard aqueous workup. Quench the reaction mixture, extract with an organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Column Chromatography: This is the most effective method for obtaining high purity.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexane (or petroleum ether) is typically effective. Start with a low polarity (e.g., 5% EtOAc in hexanes) to elute non-polar impurities and unreacted chalcone, then gradually increase the polarity to elute the desired product.
-
-
Recrystallization: Once a reasonably pure solid is obtained from chromatography, recrystallization can be used to achieve analytical purity. A mixed solvent system, such as ethanol/water or dichloromethane/hexane, is often a good choice.
-
Optimized Experimental Protocol
This protocol provides a reliable starting point for the synthesis.
Materials:
-
Benzaldehyde (freshly distilled, 1.0 eq)
-
Chalcone (1,3-diphenyl-2-propen-1-one, 1.1 eq)
-
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (NHC precatalyst, 0.2 eq)
-
Triethylamine (TEA, anhydrous, 0.3 eq)
-
Tetrahydrofuran (THF, anhydrous, to make a 0.2 M solution)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the thiazolium salt precatalyst and chalcone.
-
Add anhydrous THF via syringe to dissolve the solids.
-
Add triethylamine (TEA) via syringe and stir the mixture for 10 minutes at room temperature.
-
Add freshly distilled benzaldehyde dropwise via syringe over 5 minutes.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Combine the pure fractions and remove the solvent in vacuo to yield 1,2,4-triphenyl-1,4-butanedione as a white or off-white solid.
Table 1: Optimization of Reaction Parameters
| Parameter | Condition A (Standard) | Condition B (Alternative) | Expected Outcome & Remarks |
| Catalyst | Thiazolium Salt (NHC) | Sodium Cyanide (NaCN) | NHC offers better control and avoids major Benzoin side-product formation.[1][2] |
| Base | Triethylamine (TEA) | DBU | DBU is a stronger, non-nucleophilic base that can accelerate catalyst formation. |
| Solvent | THF | DMSO | DMSO is more polar and can enhance reaction rates, especially for less reactive substrates.[5] |
| Temperature | Room Temperature | 60 °C | Heating can increase the reaction rate but may also promote side reactions.[6] Monitor carefully. |
References
-
Organic Chemistry Portal. (n.d.). Benzoin Condensation. Retrieved from [Link]
-
Wikipedia. (2023). Benzoin condensation. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Benzoin Condensation. Retrieved from [Link]
-
BYJU'S. (2020). Mechanism of Benzoin Condensation Reaction. Retrieved from [Link]
-
Physics Wallah. (n.d.). Mechanism of Benzoin Condensation Reaction. Retrieved from [Link]
-
Gualandi, A., et al. (2017). Stereocontrolled Synthesis of 1,4‐Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals. Angewandte Chemie International Edition, 56(34), 10257-10261. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stetter Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Stetter reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Stetter reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Gravel, M., et al. (2012). THE STETTER REACTION: SYNTHESIS OF COMPLEX SPIRO BIS-INDANES AND STUDIES ON QUATERNARY CENTER FORMATION. University of Saskatchewan. Retrieved from [Link]
-
Yilmaz, I., et al. (2023). Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. Molecules, 28(8), 3409. Retrieved from [Link]
-
ResearchGate. (2019). Top: The Stetter reaction as a powerful method for 1,4‐dicarbonyl.... Retrieved from [Link]
-
Name Reaction. (n.d.). Stetter Reaction: synthesis of 1 4-diketones and γ-oxo nitriles. Retrieved from [Link]
-
ResearchGate. (2015). Study of the catalyst structure influence onto Stetter reaction in THF.... Retrieved from [Link]
Sources
- 1. Stetter reaction - Wikipedia [en.wikipedia.org]
- 2. Stetter Reaction [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzoin Condensation [organic-chemistry.org]
- 9. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
Stability and degradation of 1,2,4-Triphenyl-1,4-butanedione under various conditions
Introduction: Welcome to the technical support guide for 1,2,4-Triphenyl-1,4-butanedione (CAS 4441-01-4).[1][2] This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation profile of this compound. Understanding its behavior under various experimental conditions is critical for ensuring data integrity, reproducibility, and the overall success of your research. This guide offers troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate potential challenges.
Section 1: General Stability Profile & Recommended Handling
1,2,4-Triphenyl-1,4-butanedione is a diketone with a structure susceptible to degradation under common laboratory conditions. The presence of two carbonyl groups, phenyl rings, and an active methylene group creates vulnerabilities to light, heat, and non-neutral pH.
Table 1: Stability Summary of 1,2,4-Triphenyl-1,4-butanedione
| Condition | Stability | Primary Degradation Pathway | Recommended Mitigation |
| Ambient Light | Low | Photolytic cleavage (Norrish-type reactions) | Store in amber vials; work in a fume hood with the sash lowered or under yellow light. |
| Elevated Temp. | Moderate | Thermal C-C bond cleavage (Reverse-Aldol type) | Avoid unnecessary heating; use appropriate analytical techniques (e.g., HPLC over high-temp GC). |
| Acidic pH (<5) | Moderate | Acid-catalyzed enolization and potential hydrolysis | Use buffered solutions; minimize exposure time to acidic mobile phases. |
| Basic pH (>8) | Low | Base-catalyzed enolate formation, leading to oxidation or rearrangement | Avoid basic conditions; use freshly prepared solutions in neutral, aprotic solvents. |
| Oxidizing Agents | Moderate | Oxidation at the benzylic C-2 position | Store under an inert atmosphere (Argon or Nitrogen); use degassed solvents. |
Recommended Storage & Handling:
-
Solid Form: Store the solid compound at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon) to protect from light, moisture, and oxygen.
-
Solutions: Prepare stock solutions fresh in a high-purity, aprotic solvent like acetonitrile or THF. For short-term storage (1-2 days), keep solutions at 2-8°C in amber vials. Avoid chlorinated solvents if downstream analysis is sensitive to trace acids. For long-term storage, aliquot and freeze at -20°C or below, but qualify stability for your specific application.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of 1,2,4-Triphenyl-1,4-butanedione in a question-and-answer format.
Issue 1: Photodegradation and Unexpected Chromatographic Peaks
Q: I dissolved a sample of 1,2,4-Triphenyl-1,4-butanedione for HPLC analysis. After leaving the vial on the bench for a few hours, I see several new, smaller peaks in my chromatogram that weren't there initially. What is happening?
A: This is a classic sign of photodegradation. The aromatic phenyl rings and carbonyl groups in the molecule absorb UV radiation from ambient light. This excitation can lead to cleavage of the carbon-carbon bonds, particularly the bond between the two carbonyl groups or adjacent to them (a process analogous to Norrish-type reactions in ketones).
Causality:
-
UV Absorption: The molecule absorbs light energy, promoting it to an excited electronic state.
-
Bond Cleavage: In this excited state, the C-C bonds are weakened and can break, forming radical intermediates.
-
Rearrangement/Reaction: These intermediates can react with solvents or other molecules, or rearrange to form various smaller, more stable molecules, which appear as new peaks in your analysis.
Troubleshooting Steps:
-
Confirm Photosensitivity: Prepare two solutions. Wrap one vial completely in aluminum foil and leave the other exposed to ambient light. Analyze both after 2-4 hours. A significant increase in impurity peaks in the exposed sample confirms the issue.
-
Immediate Mitigation: Protect all solutions and solid material from light by using amber vials or by wrapping standard glassware in foil. Minimize the time samples spend on the benchtop outside of storage.
-
Process Optimization: If your experiment requires light exposure, use filtered light (e.g., a yellow light source) to block the more energetic UV wavelengths.
Issue 2: Thermal Instability in High-Temperature Applications
Q: I am trying to analyze my compound using Gas Chromatography (GC) with an inlet temperature of 250°C, but I'm getting a messy chromatogram with multiple peaks and poor recovery. Is the compound unstable at this temperature?
A: Yes, it is highly likely that 1,2,4-Triphenyl-1,4-butanedione is degrading in the hot GC inlet. While the compound has a high boiling point, it is susceptible to thermal decomposition.[3] The mechanism is likely a retro-aldol or similar C-C bond cleavage reaction, which is a known decomposition pathway for β-hydroxy ketones and can be relevant for diketones under thermal stress.[4][5][6]
Causality:
-
At high temperatures, vibrational energy can become sufficient to overcome the activation energy for C-C bond scission. The most likely points of cleavage are the bonds between the carbonyls, which would lead to smaller, more volatile fragments that are then detected by the GC.
Troubleshooting Steps:
-
Switch Analytical Methods: The most reliable solution is to switch to a method that does not require high temperatures, such as HPLC or UPLC with UV or Mass Spectrometric detection. These methods are well-suited for analyzing degradation products.[7][8]
-
Optimize GC Conditions (If Necessary): If GC is absolutely required, systematically lower the inlet temperature in 20°C increments to find the highest possible temperature that does not induce degradation. You may also need to use a more inert liner in your inlet.
-
Derivatization: For GC analysis, consider derivatizing the ketone functional groups to form more thermally stable analogues, though this adds complexity to your workflow.
Issue 3: pH-Dependent Degradation in Solution
Q: My compound seems to lose purity when dissolved in a methanol/water mobile phase buffered with 0.1% formic acid (pH ~2.7) or 0.1% ammonia (pH ~10). Which condition is worse, and why?
A: Both acidic and basic conditions can promote degradation, but basic conditions are generally more problematic for this class of compounds.
Causality:
-
Under Basic Conditions (pH > 8): The methylene protons between the two phenyl-bearing carbons (at the C-3 position) are acidic. A base can easily deprotonate this position to form an enolate. This enolate is highly reactive and susceptible to air oxidation. Furthermore, enolates can participate in rearrangement or condensation reactions.
-
Under Acidic Conditions (pH < 5): Acid catalyzes the keto-enol tautomerization. While the enol form is not as reactive as the enolate, it can still be more susceptible to oxidation than the keto form. Prolonged exposure to strong acid could also potentially catalyze hydrolysis, although this is less common for C-C bond cleavage than for esters. The acid-lability of related functional groups is a known issue.[9]
Troubleshooting Steps:
-
Use Neutral pH: Whenever possible, work with solutions at a neutral pH (6-7.5). Use neutral, aprotic solvents for storage.
-
Optimize HPLC Method: If using HPLC, screen different mobile phases. An unbuffered acetonitrile/water mixture is often a good starting point. If buffering is required for peak shape, use a weaker acid/base system (e.g., ammonium acetate) and keep the exposure time minimal by analyzing samples immediately after preparation.
-
Forced Degradation Study: To understand the degradation profile fully, perform a forced degradation study as outlined in Section 4. This will help you identify the specific degradants formed under acidic and basic stress.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for solid 1,2,4-Triphenyl-1,4-butanedione?
-
A1: For long-term stability, store the solid at 2-8°C, protected from light (amber vial), under an inert gas like argon to prevent slow oxidation, and tightly sealed to keep out moisture.
-
-
Q2: What solvents are recommended for preparing stable stock solutions?
-
A2: High-purity, UV-grade, aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are recommended. Prepare solutions fresh whenever possible. Avoid alcohols like methanol or ethanol for long-term storage as they can contain trace impurities or act as nucleophiles under certain conditions.
-
-
Q3: How can I monitor for degradation?
-
A3: The best method is reverse-phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV). A simple isocratic or gradient method using an acetonitrile/water mobile phase on a C18 column can separate the parent compound from most degradation products. Purity should be assessed by peak area percentage. For identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[8][10]
-
-
Q4: What are the likely degradation products I might see?
-
A4: Based on the structure, common degradation products could include:
-
From photolytic or thermal cleavage: Benzoic acid, acetophenone, benzaldehyde, and phenylacetic acid.
-
From oxidation: Products where the C-2 or C-3 positions are hydroxylated or further oxidized.
-
-
Section 4: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally stress the compound to rapidly identify potential degradation pathways and products.
Objective: To assess the stability of 1,2,4-Triphenyl-1,4-butanedione under hydrolytic (acid, base), oxidative, photolytic, and thermal stress.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature for 4 hours.
-
Thermal Degradation: Place a tightly capped vial of the stock solution in an oven at 80°C for 24 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to direct, broad-spectrum light (e.g., a photostability chamber with UV and visible lamps) for 24 hours.
-
Control Sample: Keep a vial of the stock solution at 2-8°C, protected from light.
-
Analysis: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid. Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by HPLC-UV or LC-MS. Compare the chromatograms of the stressed samples to the control to determine the percentage of degradation and the profile of the degradants.
Protocol 2: Standard HPLC Method for Purity Analysis
Objective: To provide a reliable method for determining the purity of 1,2,4-Triphenyl-1,4-butanedione and monitoring its stability over time.
| Parameter | Specification |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Sample Prep. | Dissolve sample in acetonitrile to a concentration of 0.2 mg/mL |
Section 5: Visualization of Workflows and Pathways
Diagram 1: Troubleshooting Workflow for Purity Issues
Caption: A logical workflow for troubleshooting purity issues.
Diagram 2: Simplified Degradation Pathways
Caption: Major degradation routes for the target compound.
References
- Góra, J., et al. (2025). Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder.
- Yates, B. L., & Quijano, J. (1969). The Thermal Decomposition of β-Hydroxy Ketones. The Journal of Organic Chemistry.
- Yates, B. L., & Quijano, J. (1969). Thermal decomposition of .beta.-hydroxy ketones. The Journal of Organic Chemistry.
- Yates, B. L. (1969). Thermal decomposition of .beta.-hydroxy ketones. Semantic Scholar.
- Santa Cruz Biotechnology, Inc. 1,2,4-Triphenyl-1,4-butanedione.
- ChemicalBook. 1,2,4-TRIPHENYL-1,4-BUTANEDIONE.
- NIST. 1,2,4-Triphenyl-1,4-butanedione. NIST Chemistry WebBook.
- ChemNet. 1,2,4-Triphenyl-1,4-butanedione.
- DiCesare, J. C., & Corcoran, R. C. (2009). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules.
- Kourounakis, A. P., et al. (2024). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules.
- Babu C.V., S. (2022). Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. Agilent Technologies, Inc. This application note demonstrates the use of LC/MS for forced degradation studies, a key technique for assessing stability.
- Sawant, S. D., & Barge, V. U. (2013). Identification and characterization of forced degradation products of paliperidone using LC–APCI–Ion Trap–MS. Journal of Pharmacy Research.
Sources
- 1. scbt.com [scbt.com]
- 2. 1,2,4-TRIPHENYL-1,4-BUTANEDIONE | 4441-01-4 [chemicalbook.com]
- 3. 1,2,4-Triphenyl-1,4-butanedione | 4441-01-4 [chemnet.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal decomposition of .beta.-hydroxy ketones (1969) | B. L. Yates | 17 Citations [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Identification and characterization of forced degradation products of paliperidone using LC–APCI–Ion Trap–MS | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing the Synthesis of 1,2,4-Triphenyl-1,4-butanedione
Welcome to the technical support center for the synthesis of 1,2,4-triphenyl-1,4-butanedione. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable 1,4-dicarbonyl compound. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction yield and purity.
1,4-dicarbonyl compounds are pivotal building blocks in organic synthesis, serving as precursors to a wide array of five-membered heterocycles like furans and pyrroles through methods such as the Paal-Knorr synthesis.[1] The synthesis of 1,2,4-triphenyl-1,4-butanedione, in particular, presents unique challenges due to competing reaction pathways and potential side-product formation. This guide provides field-proven insights to address these challenges directly.
Section 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic advice and actionable solutions.
Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?
A1: Low yield is the most common issue and can stem from several factors related to the chosen synthetic route. The most effective modern synthesis of 1,2,4-triphenyl-1,4-butanedione is the Stetter reaction , which involves the conjugate addition of an aldehyde to an α,β-unsaturated carbonyl compound.[2][3] In this case, benzaldehyde is added to benzalacetophenone (chalcone).
Possible Causes & Solutions:
-
Inefficient Catalyst Activity (Stetter Reaction): The Stetter reaction relies on a nucleophilic catalyst, typically a thiazolium salt (like thiamine hydrochloride) or cyanide.[3]
-
Causality: The thiazolium salt must be deprotonated by a base to form the active N-heterocyclic carbene (NHC) ylide. If the base is too weak or sterically hindered, the concentration of the active catalyst will be insufficient.
-
Solution: Use a suitable base to generate the active catalyst. For thiazolium salts, a common choice is a tertiary amine base like triethylamine (TEA) or DBU in an appropriate solvent. Ensure the base is fresh and anhydrous. Thiamine hydrochloride (Vitamin B1) is an excellent, readily available precatalyst that has been shown to be effective in aqueous media, offering a greener alternative.[4][5]
-
-
Competing Benzoin Condensation: The primary competing pathway in a Stetter reaction is the reversible 1,2-addition of the aldehyde to itself, known as the benzoin condensation.[3]
-
Causality: The Stetter reaction's success hinges on the 1,4-addition being kinetically competitive and thermodynamically favored (often irreversible), while the benzoin condensation is reversible.[3] If the Michael acceptor (chalcone) is not sufficiently reactive or its concentration is too low, the benzoin pathway can dominate.
-
Solution: Ensure a high-purity Michael acceptor (benzalacetophenone) is used. The reaction should be run at a temperature that favors the Stetter product; optimization may be required (typically between 60-80 °C).
-
-
Poor Quality of Starting Materials:
-
Causality: Benzaldehyde is notoriously prone to oxidation to benzoic acid. The presence of benzoic acid can neutralize the base, inhibiting catalyst formation. The Michael acceptor, chalcone, may contain impurities from its own synthesis.
-
Solution: Use freshly distilled benzaldehyde. Verify the purity of your chalcone via NMR or melting point analysis before starting the reaction.
-
Q2: My NMR spectrum shows a significant singlet around 9.8 ppm and other unexpected aromatic signals, indicating a major byproduct. What is it?
A2: This is a classic sign of benzoin formation, resulting from the self-condensation of two benzaldehyde molecules.
Possible Causes & Solutions:
-
Reaction Conditions Favoring Benzoin Condensation:
-
Causality: As mentioned, the benzoin condensation is the primary off-target reaction.[3] This pathway is favored if the rate of 1,4-addition to the chalcone is slow.
-
Solution 1: Optimize Temperature and Reaction Time. Monitor the reaction by Thin Layer Chromatography (TLC). The Stetter product is generally more stable and its formation is irreversible, while the benzoin condensation is reversible.[3] Prolonged reaction times at an optimal temperature can allow the equilibrium to shift away from benzoin towards the desired 1,4-dicarbonyl product.
-
Solution 2: Catalyst Choice. While thiazolium salts are standard, the choice of the specific salt and its counter-ion can influence the relative rates of the Stetter and benzoin pathways. Experimenting with different thiazolium precatalysts may be beneficial.
-
Q3: I am having difficulty with the final purification. The crude product is an oil or a sticky solid that is difficult to recrystallize.
A3: Purification challenges often arise from the presence of closely related byproducts or unreacted starting materials.
Possible Causes & Solutions:
-
Presence of Multiple Byproducts: The crude product may contain benzoin, unreacted chalcone, and potentially oligomeric materials, all of which can interfere with crystallization.
-
Solution 1: Column Chromatography. This is the most robust method for separating complex mixtures. A silica gel column with a gradient elution system, starting with a nonpolar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing polarity, can effectively separate the target compound from both less polar starting materials and more polar byproducts.
-
Solution 2: Optimized Recrystallization. If chromatography is not feasible, a two-solvent recrystallization can be effective. Dissolve the crude solid in a minimum amount of a good solvent (e.g., dichloromethane or acetone) at an elevated temperature, and then slowly add a poor solvent (e.g., hexane or ethanol) until turbidity persists. Allowing the solution to cool slowly can promote the formation of pure crystals.
-
Section 2: Optimized Experimental Protocol
This protocol details a reliable and high-yield synthesis of 1,2,4-triphenyl-1,4-butanedione via a thiamine hydrochloride-catalyzed Stetter reaction. This method is selected for its operational simplicity and use of an inexpensive, environmentally benign catalyst.[6]
Reaction Scheme:
Benzaldehyde + Benzalacetophenone (Chalcone) → 1,2,4-Triphenyl-1,4-butanedione
Reagents & Materials:
| Reagent/Material | Mol. Wt. ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| Benzalacetophenone (Chalcone) | 208.26 | 10 | 1.0 | 2.08 g |
| Benzaldehyde | 106.12 | 12 | 1.2 | 1.27 g (1.22 mL) |
| Thiamine Hydrochloride | 337.27 | 1 | 0.1 | 337 mg |
| Triethylamine (TEA) | 101.19 | 3 | 0.3 | 0.30 g (0.42 mL) |
| Isopropanol | - | - | - | 20 mL |
Step-by-Step Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzalacetophenone (2.08 g, 10 mmol) and thiamine hydrochloride (337 mg, 1 mmol).
-
Solvent Addition: Add 20 mL of isopropanol to the flask. Stir the mixture to form a suspension.
-
Base and Aldehyde Addition: Add triethylamine (0.42 mL, 3 mmol) to the suspension, followed by freshly distilled benzaldehyde (1.22 mL, 12 mmol).
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring. The mixture should become homogeneous as the reactants dissolve.
-
Monitoring: Monitor the reaction progress using TLC (eluent: 8:2 hexane/ethyl acetate). The product spot should appear at an Rf value lower than that of chalcone. The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form upon cooling.
-
Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold isopropanol.
-
Purification: The crude solid can be further purified by recrystallization from ethanol or isopropanol to yield 1,2,4-triphenyl-1,4-butanedione as a white crystalline solid. Expected yield: 75-85%.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the thiazolium-catalyzed Stetter reaction?
A1: The thiazolium salt acts as a precatalyst. A base deprotonates the acidic C2-proton of the thiazolium ring to form an N-heterocyclic carbene (NHC). This NHC then attacks the carbonyl carbon of benzaldehyde to form a tetrahedral intermediate. A proton transfer results in the formation of the key "Breslow intermediate." This intermediate is an acyl anion equivalent, where the polarity of the aldehyde's carbonyl carbon has been reversed (a concept known as "umpolung"). This nucleophilic species then attacks the β-carbon of the chalcone in a 1,4-conjugate addition. The final step is the elimination of the NHC catalyst, which re-enters the catalytic cycle, yielding the 1,4-dicarbonyl product.[3]
Q2: Are there alternative synthetic routes to the Stetter reaction?
A2: Yes, another common approach is a direct Michael addition.[7] This would involve reacting the enolate of deoxybenzoin (1,2-diphenylethanone) with phenyl vinyl ketone. This method requires careful control of the base and temperature to avoid polymerization of the highly reactive phenyl vinyl ketone. The Stetter reaction is often preferred due to its use of more stable starting materials (benzaldehyde and chalcone).
Q3: Why is an excess of benzaldehyde used in the protocol?
A3: A slight excess of benzaldehyde (1.2 equivalents) is used to ensure the complete consumption of the more valuable limiting reagent, chalcone. It also helps to maintain a sufficient concentration of the aldehyde to compete effectively with any side reactions.
Q4: Can this reaction be performed under solvent-free conditions?
A4: Solvent-free or "green" chemistry approaches are gaining traction. Some Stetter reactions and related condensations can be performed under microwave irradiation or using mechanochemical (grinding) methods, often leading to higher yields and shorter reaction times.[8] While a specific solvent-free protocol for this exact transformation requires further development, it represents a promising area for optimization. Thiamine hydrochloride catalysis in aqueous media is also considered a green approach.[4]
Section 4: Visual Diagrams
Catalytic Cycle of the Stetter Reaction
Caption: Decision tree for troubleshooting low yield.
References
-
Stetter, H. (1973). The Stetter Reaction. Angewandte Chemie International Edition in English, 12(10), 825-835.
-
Tius, M. A. (2001). Asymmetric total synthesis of roseophilin. Journal of the American Chemical Society, 123(13), 3074-3075.
-
BenchChem. (2025). Preventing Michael Addition Side Reaction in Chalcone Synthesis. BenchChem Tech Support.
-
Organic Chemistry Explained. (2020). Basic concept & mechanism: Method for 1,4-Stetter reaction compound preparation. YouTube.
-
BenchChem. (2025). The Core Reactivity of 1,4-Dicarbonyl Compounds: A Technical Guide for Scientific Professionals. BenchChem Tech Support.
-
Organic Chemistry Portal. Stetter Reaction. Organic Chemistry Portal.
-
BenchChem. (2025). How to prevent Michael addition side products in chalcone synthesis. BenchChem Tech Support.
-
Patel, K. D., et al. (2011). Synthesis of Chalcone and Their Derivatives as Antimicrobial Agents. ResearchGate.
-
Syam, S., et al. (2014). Chalcones: Synthesis, structure diversity and pharmacological aspects. Journal of Chemical and Pharmaceutical Research, 6(5), 1076-1088.
-
Mandge, S., et al. (2007). Synthesis and Characterization of Some Chalcone Derivatives. Trends in Applied Sciences Research, 2, 52-56.
-
Abu-Hashem, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27852–27885.
-
DiCesare, J. C., et al. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules, 13(10), 2601-2607.
-
Mohammed, H. A. R. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters.
-
Wikipedia. Michael addition reaction. Wikipedia.
-
Patil, P., et al. (2019). Thiamine Hydrochloride Catalyzed Synthesis of 1,2,4‐Triazolidine‐3‐thiones in Aqueous Medium. ChemistrySelect, 4(45), 13269-13273.
-
Chemistry Steps. Michael Addition Reaction Mechanism. Chemistry Steps.
-
Hajipour, M., et al. (2025). Thiamine hydrochloride (VB1) in aqueous media catalyzed the synthesis of polysubstituted quinolines via a one-pot strategy: a combined experimental and theoretical investigation. RSC Advances.
-
Mehrabi, H., et al. (2025). Thiamine hydrochloride (VB1) in aqueous media catalyzed the synthesis of polysubstituted quinolines via a one-pot strategy: a combined experimental and theoretical investigation. RSC Publishing.
Sources
- 1. Stetter reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stetter Reaction [organic-chemistry.org]
- 4. Thiamine hydrochloride (VB1) in aqueous media catalyzed the synthesis of polysubstituted quinolines via a one-pot strategy: a combined experimental and theoretical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiamine hydrochloride (VB1) in aqueous media catalyzed the synthesis of polysubstituted quinolines via a one-pot strategy: a combined experimental and theoretical investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. chemrevlett.com [chemrevlett.com]
Technical Support Center: Identifying Impurities in 1,2,4-Triphenyl-1,4-butanedione
Welcome to the technical support center for the analysis of 1,2,4-triphenyl-1,4-butanedione. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in your samples. The following question-and-answer format provides in-depth technical guidance and proven insights to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in my 1,2,4-triphenyl-1,4-butanedione sample?
A1: Impurities in 1,2,4-triphenyl-1,4-butanedione samples typically originate from three main sources: the synthetic route, subsequent degradation, or contamination.
-
Synthesis-Related Impurities: These are the most common and include unreacted starting materials, byproducts from side reactions, and residual catalysts. For instance, in a Claisen condensation approach, you might find residual acetophenone or ethyl benzoate derivatives.[1][2]
-
Degradation Products: Although 1,2,4-triphenyl-1,4-butanedione is relatively stable, prolonged exposure to harsh conditions like high temperatures, strong acids or bases, or UV light can lead to degradation.
-
External Contamination: Contaminants can be introduced from solvents, glassware, or other laboratory equipment.[3] For example, impurities from lower-grade solvents can become concentrated during sample preparation and appear as extraneous peaks in your analysis.[4]
Q2: I see an unexpected peak in my HPLC chromatogram. What is the first step I should take?
A2: The first and most crucial step is to determine if the peak is real and reproducible. Inject the same sample multiple times to ensure the peak appears consistently. If it is reproducible, the next logical step is to perform a blank injection.
A blank injection consists of running your mobile phase without any sample.[3] If the peak is still present, it indicates that the impurity is originating from your HPLC system or solvents, a phenomenon often referred to as a "ghost peak".[5] Common sources of ghost peaks include contaminated mobile phase, leaching from tubing, or carryover from a previous injection.[3]
Q3: How can I differentiate between an impurity and a degradation product?
A3: Differentiating between a pre-existing impurity and a degradation product formed during analysis or storage requires a systematic approach.
-
Analyze a freshly prepared sample: Immediately after synthesis and purification, analyze the sample. This will give you a baseline impurity profile.
-
Stress Testing (Forced Degradation): Subject the sample to controlled stress conditions (e.g., heat, light, acid, base, oxidation). Analyze the stressed samples and compare the chromatograms to the baseline. New peaks that appear under these conditions are likely degradation products.
-
Analyze aged samples: Analyze a sample that has been stored for a period under normal conditions. The appearance of new peaks or an increase in the area of existing impurity peaks can indicate degradation over time.
Troubleshooting Guide by Analytical Technique
This section provides detailed troubleshooting guidance for common analytical techniques used to identify impurities in 1,2,4-triphenyl-1,4-butanedione.
High-Performance Liquid Chromatography (HPLC)
Q4: My HPLC peaks for 1,2,4-triphenyl-1,4-butanedione are tailing. What could be the cause and how do I fix it?
A4: Peak tailing in HPLC can be caused by several factors. The underlying reason is often secondary interactions between the analyte and the stationary phase.[6]
-
Causality: For a compound like 1,2,4-triphenyl-1,4-butanedione, which has ketone functionalities, interactions with active sites on the silica backbone of the column (silanols) can lead to tailing. This is particularly prevalent with older or lower-quality columns.
-
Troubleshooting Steps:
-
Mobile Phase Modifier: Add a small amount of a competing agent to the mobile phase. For example, a small percentage of a mild acid like trifluoroacetic acid (TFA) can protonate the silanol groups, reducing their interaction with your analyte.[7]
-
Check pH: Ensure the mobile phase pH is appropriate for your analyte and column. For silica-based columns, operating at a pH between 2 and 8 is generally recommended to prevent dissolution of the silica.
-
Column Condition: The column itself might be the issue. It could be contaminated or have a void at the inlet.[6] Try flushing the column with a strong solvent or reversing the column and flushing it to remove any particulates. If the problem persists, the column may need to be replaced. Using a guard column is a cost-effective way to protect your analytical column from contaminants.
-
Q5: I'm observing split peaks in my HPLC analysis. What does this indicate?
A5: Split peaks are often a sign of a problem at the head of the column or an issue with the sample injection.
-
Causality: A common cause is a partially blocked frit at the column inlet, which causes the sample to be distributed unevenly onto the stationary phase. Another possibility is that the sample solvent is too strong compared to the mobile phase, causing the sample to spread out before it reaches the column.[5]
-
Troubleshooting Steps:
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than your mobile phase.
-
Column Inlet: Check for a plugged frit. You can try back-flushing the column at a low flow rate. If that doesn't resolve the issue, the frit may need to be replaced, or a new column may be necessary.
-
Injector: A malfunctioning injector can also cause split peaks. Inspect the injector for any blockages or leaks.
-
Experimental Workflow: HPLC Method Development for Impurity Profiling
Caption: A typical workflow for HPLC analysis of 1,2,4-triphenyl-1,4-butanedione.
Gas Chromatography-Mass Spectrometry (GC-MS)
Q6: Can I use GC-MS to analyze for impurities in 1,2,4-triphenyl-1,4-butanedione? Are there any special considerations?
A6: Yes, GC-MS is a powerful technique for identifying volatile and semi-volatile impurities.[8] However, given the relatively high molecular weight (314.38 g/mol ) and boiling point of 1,2,4-triphenyl-1,4-butanedione, some considerations are necessary.[9][10]
-
Thermal Stability: You must ensure that the compound and its potential impurities do not degrade at the high temperatures of the GC inlet and column. A lower injection port temperature and a temperature ramp program that does not exceed the thermal stability of the compound are recommended.
-
Derivatization: For less volatile or thermally labile impurities, derivatization can be employed to increase their volatility and thermal stability.[8][11]
-
Library Matching: The mass spectra of the separated impurities can be compared against a spectral library (e.g., NIST) for tentative identification.[12] However, confirmation should always be done by analyzing a certified reference standard of the suspected impurity under the same conditions.
Q7: I'm using headspace GC-MS to look for residual solvents. What are the key parameters to optimize?
A7: Headspace GC-MS is an excellent technique for analyzing volatile impurities like residual solvents, as it minimizes the injection of the non-volatile drug substance into the GC system.[8]
-
Key Optimization Parameters:
-
Incubation Temperature and Time: These parameters must be optimized to ensure that the volatile impurities have reached equilibrium between the sample matrix and the headspace.
-
Sample Matrix: The solvent used to dissolve the sample can significantly impact the partitioning of the analytes into the headspace. High-boiling point solvents like DMSO or DMF are often used.[8]
-
Injection Volume: A larger injection volume can increase sensitivity, but it can also lead to broader peaks if not optimized correctly.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q8: How can ¹H and ¹³C NMR help in identifying impurities?
A8: NMR spectroscopy is an invaluable tool for the structural elucidation of impurities.[13]
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. Impurities will give rise to their own set of signals. The integration of these signals can be used to quantify the impurity relative to the main compound, a technique known as quantitative NMR (qNMR).[14]
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is very useful for identifying isomeric impurities, which may have very similar proton spectra.[13]
-
2D NMR Techniques: Techniques like COSY, HSQC, and HMBC can be used to piece together the structure of an unknown impurity by establishing connectivity between protons and carbons.[15]
Troubleshooting Logic for Unknown NMR Signals
Caption: A decision tree for troubleshooting unknown signals in an NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Q9: Can FT-IR be used to detect impurities in my 1,2,4-triphenyl-1,4-butanedione sample?
A9: FT-IR is generally less effective for detecting trace impurities compared to chromatographic techniques. However, it can be very useful for identifying significant impurities with distinct functional groups that are absent in the main compound.[16]
-
Causality: FT-IR spectroscopy detects the vibrations of chemical bonds.[16] 1,2,4-triphenyl-1,4-butanedione will have characteristic absorptions for its carbonyl (C=O) groups and aromatic rings.
-
Application: If, for example, a starting material containing a hydroxyl (-OH) or an amine (-NH) group is present as a significant impurity, you would expect to see a broad peak in the 3200-3600 cm⁻¹ region or sharp peaks in the 3300-3500 cm⁻¹ region, respectively, which would be absent in a pure sample of 1,2,4-triphenyl-1,4-butanedione.[17][18]
Table 1: Characteristic FT-IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| C=O (Ketone) | 1680-1720 | Strong, sharp |
| C=C (Aromatic) | 1400-1600 | Multiple, variable |
| C-H (Aromatic) | 3000-3100 | Medium to weak |
| C-H (Aliphatic) | 2850-3000 | Medium |
| O-H (Alcohol/Phenol) | 3200-3600 | Strong, broad |
| N-H (Amine/Amide) | 3300-3500 | Medium, sharp |
Summary of Analytical Techniques for Impurity Identification
Table 2: Comparison of Analytical Techniques
| Technique | Primary Use | Advantages | Limitations |
| HPLC | Separation and quantification of impurities. | High sensitivity, high resolution, widely applicable. | Can be complex to develop methods, requires reference standards for identification. |
| GC-MS | Identification of volatile and semi-volatile impurities. | Excellent for identification via mass spectral libraries, high sensitivity. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| NMR | Structural elucidation and quantification of impurities. | Provides detailed structural information, can be quantitative without a specific reference standard. | Lower sensitivity compared to chromatographic methods. |
| FT-IR | Identification of functional groups of major impurities. | Fast, simple, non-destructive. | Low sensitivity for trace impurities, complex spectra can be difficult to interpret.[19] |
References
-
Pharmaguideline. (2021, April 20). Understanding Extraneous Peaks in Chromatography [Video]. YouTube. Available from: [Link]
-
1H-NMR and 13C-NMR Spectra. (n.d.). Available from: [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Available from: [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Chondhekar, T. K., et al. (2012). Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. Archives of Applied Science Research, 4(4), 1839-1843.
- Dongala, T., & Pal, D. (2013). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America, 31(7), 548-559.
- Dayrit, F. M., & de Dios, A. C. (2017).
- DiCesare, J. C., et al. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)
- Hope, J. L., et al. (2010). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. LCGC North America, 28(4), 322-332.
-
NIST. (n.d.). 1,2,4-Triphenyl-1,4-butanedione. In NIST Chemistry WebBook. Available from: [Link]
-
DiCesare, J. C., et al. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. ResearchGate. Available from: [Link]
- Kim, J. H., et al. (2011). Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
- Popov, I. G., et al. (2016). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 54(12), 996-1001.
-
U.S. Environmental Protection Agency. (n.d.). 1,4-Butanedione, 1,2,4-triphenyl-. In Substance Registry Services. Available from: [Link]
- Zhang, Y., et al. (2019). Hyperbranched Polyborate: A Non-conjugated Fluorescent Polymer with Unanticipated High Quantum Yield and Multicolor Emission.
- Wang, Y., et al. (2019). Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge Using Quantitative Proton Nuclear Magnetic Resonance Spectroscopy. Molecules, 24(18), 3326.
- Zhang, L., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(3), 941.
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available from: [Link]
- Siggia, S., & Segal, E. (1951). Determination of Aldehydes in Presence of Ketones. Analytical Chemistry, 23(11), 1740-1741.
-
Popa-Tudor, D. S., et al. (2004). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. ResearchGate. Available from: [Link]
- Al-Mokhtar, M. A., et al. (2021).
- Das, S., et al. (2020). Benzothiazole-Derived Covalent Organic Framework for Multimedia Iodine Uptake. ACS Applied Materials & Interfaces, 12(45), 50745-50754.
- Kim, D., & Movassaghi, M. (2011). A concise synthesis of (+)-batzelladine B from simple pyrrole-based starting materials.
- Yeh, J., & Loo, T. L. (1987). Arylamination and arylation of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with N-acetoxy derivatives of 2-aminofluorene. Carcinogenesis, 8(6), 843-847.
- Li, H., et al. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
-
SIELC Technologies. (2018, February 16). 2,3-Butanedione. Available from: [Link]
- DiCesare, J. C., et al. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)
- Ramakrishna Reddy, H., et al. (2021). A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG. Rasayan Journal of Chemistry, 14(2), 914-919.
- Nenajdenko, V. G., et al. (2001). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione to conjugated dienes. Russian Chemical Bulletin, 50(11), 2279-2285.
-
PubChem. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. In PubChem Compound Database. Available from: [Link]
Sources
- 1. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. halocolumns.com [halocolumns.com]
- 6. agilent.com [agilent.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scbt.com [scbt.com]
- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 11. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 12. 1,2,4-Triphenyl-1,4-butanedione [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge Using Quantitative Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Troubleshooting low yield in 1,2,4-Triphenyl-1,4-butanedione reactions
Technical Support Center: 1,2,4-Triphenyl-1,4-butanedione Synthesis
Welcome to the technical support guide for the synthesis of 1,2,4-triphenyl-1,4-butanedione. This resource is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and optimize this valuable synthetic transformation. This guide provides in-depth, field-proven insights into the common challenges encountered during this reaction, focusing on the underlying chemical principles to empower you to solve them effectively.
Reaction Overview: The Michael Addition Pathway
The most common and efficient route to synthesizing 1,2,4-triphenyl-1,4-butanedione is through a base-catalyzed Michael addition (or conjugate addition).[1] In this reaction, the enolate of deoxybenzoin (the Michael donor) adds to the β-carbon of chalcone (1,3-diphenyl-2-propen-1-one), which serves as the Michael acceptor.[2]
Reaction Scheme: Deoxybenzoin + Chalcone → 1,2,4-Triphenyl-1,4-butanedione
This reaction is a powerful C-C bond-forming tool for creating 1,4-dicarbonyl compounds, which are important precursors in various synthetic applications.
Visualizing the Core Mechanism
Understanding the reaction mechanism is the first step in effective troubleshooting. The process involves three key steps: enolate formation, nucleophilic attack (conjugate addition), and protonation.
Caption: Base-catalyzed Michael addition mechanism for the synthesis of 1,2,4-triphenyl-1,4-butanedione.
Troubleshooting Guides & FAQs
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction is not proceeding to completion, or is very slow. What are the likely causes?
A1: Slow or incomplete conversion is typically related to issues with enolate formation or overall reaction kinetics. Consider the following factors:
-
Insufficient Base Strength or Concentration: The reaction begins with the deprotonation of deoxybenzoin to form a nucleophilic enolate.[1] If the base is too weak or used in insufficient quantity, the enolate concentration will be too low for the reaction to proceed at a reasonable rate. While strong bases like NaOH or KOH are common, ensure they are not too dilute.
-
Low Reaction Temperature: Chemical reactions are sensitive to temperature. If you are running the reaction at room temperature or below and observing slow conversion, gentle heating (e.g., to 40-50°C) can increase the reaction rate. However, be cautious, as excessive heat can promote side reactions.[3]
-
Poor Solubility of Reactants: Ensure that both deoxybenzoin and chalcone are fully dissolved in the chosen solvent (typically ethanol). If reactants are not in solution, the reaction will be limited by the rate of dissolution. You may need to increase the solvent volume or switch to a more suitable solvent.
-
Purity of Starting Materials: Impurities in either the deoxybenzoin or chalcone can inhibit the reaction. Chalcone, often prepared via a Claisen-Schmidt condensation, may contain residual aldehyde or ketone starting materials if not properly purified.[4] It is advisable to use purified starting materials.
Q2: I'm observing multiple spots on my TLC plate, and the desired product spot is faint. What are the possible side products?
A2: The formation of multiple byproducts is a classic sign of competing reaction pathways. The most common culprits are:
-
Self-Condensation of Deoxybenzoin: In the presence of a base, deoxybenzoin can react with itself in an aldol-type condensation reaction. This is more likely to occur if the concentration of deoxybenzoin is high and the chalcone is added too slowly.
-
Michael Addition of the Enolate to the Product: The enolate of deoxybenzoin can potentially add to the newly formed 1,2,4-triphenyl-1,4-butanedione product itself, leading to higher molecular weight impurities.[3] This is more prevalent with prolonged reaction times after the initial product has formed.[3]
-
1,2-Addition vs. 1,4-Addition: While thermodynamically controlled Michael (1,4-addition) is favored by weaker, softer nucleophiles (like enolates), very strong bases or organometallic reagents can sometimes lead to a competing 1,2-addition (attack at the carbonyl carbon of the chalcone).[1] This is less common with standard hydroxide or alkoxide bases but is a theoretical possibility.
Q3: My yield is very low after work-up and purification. Where am I losing my product?
A3: Significant product loss often occurs during the isolation and purification stages. Here’s where to look:
-
Premature Precipitation During Work-up: The product is a solid. When neutralizing the basic reaction mixture with acid, if the pH change is too rapid or the solution is too concentrated, the product can crash out as a fine, impure solid that is difficult to handle and purify. A controlled neutralization is key.
-
Incomplete Extraction: If an extraction is part of your work-up, ensure you are using an appropriate organic solvent and performing multiple extractions to ensure complete transfer of the product from the aqueous layer.
-
Improper Recrystallization Technique: Recrystallization is the most common method for purifying the final product.[5] Critical errors include:
-
Using too much solvent: This will keep your product dissolved even after cooling, drastically reducing recovery.[6] The goal is to dissolve the compound in a minimum amount of hot solvent.
-
Cooling the solution too quickly: Rapid cooling (e.g., plunging a hot flask into an ice bath) promotes the formation of small, often impure crystals that trap impurities. Slow, gradual cooling allows for the growth of larger, purer crystals.[6]
-
Choosing the wrong solvent: An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[5] Ethanol or ethanol/water mixtures are often effective for this class of compounds.
-
Q4: The reaction seems to work, but the final product is an oil or a gummy solid that won't crystallize. What should I do?
A4: This is a common and frustrating problem, usually indicating the presence of significant impurities that are inhibiting crystallization.
-
Presence of Unreacted Starting Material: Residual deoxybenzoin or chalcone can act as an impurity. Check your TLC to confirm if starting materials are still present.
-
Solvent Contamination: Ensure all solvent from the work-up (e.g., dichloromethane, ethyl acetate) has been thoroughly removed under reduced pressure. Residual solvent can prevent solidification.
-
Attempt Column Chromatography: If recrystallization fails, column chromatography is the next logical step. A silica gel column using a solvent system like hexane/ethyl acetate can effectively separate the desired product from both starting materials and non-polar byproducts.
-
Induce Crystallization: If the oil is pure but reluctant to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, adding a "seed crystal" from a previous successful batch can initiate crystallization.
Visual Troubleshooting Workflow
This flowchart provides a logical path to diagnose and solve low-yield issues.
Caption: A systematic workflow for troubleshooting low yields in the 1,2,4-triphenyl-1,4-butanedione synthesis.
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by controlling key reaction parameters.
Materials:
-
Deoxybenzoin (1.0 eq)
-
Chalcone (1,3-Diphenyl-2-propen-1-one) (1.0 eq)
-
Ethanol (or Methanol)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (catalytic amount, e.g., 0.2 eq)
-
Hydrochloric Acid (HCl), dilute solution for neutralization
-
Appropriate solvents for extraction (e.g., Dichloromethane) and recrystallization (e.g., Ethanol)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve deoxybenzoin (1.0 eq) and chalcone (1.0 eq) in a minimal amount of ethanol. Stir until all solids are dissolved.
-
Initiation: Cool the flask in an ice-water bath. While stirring vigorously, slowly add a solution of NaOH or KOH in ethanol/water dropwise. The use of a mild base and low temperature at the start helps to minimize self-condensation side reactions.[3]
-
Reaction: After the base has been added, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of starting materials on TLC), cool the mixture in an ice bath again. Slowly and carefully neutralize the mixture by adding dilute HCl dropwise until the solution is pH ~7. The product will likely precipitate as a solid.
-
Isolation: Filter the crude solid product using a Büchner funnel. Wash the solid with cold water to remove inorganic salts, followed by a small amount of cold ethanol to wash away residual soluble impurities.
-
Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a minimum amount of hot ethanol to just dissolve the solid. If colored impurities are present, a small amount of activated charcoal can be added and the solution hot-filtered.[5] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly. The final product, 1,2,4-triphenyl-1,4-butanedione, should be a white crystalline solid.[7]
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1:1 (Deoxybenzoin:Chalcone) | Prevents excess of the enolizable ketone, which can lead to self-condensation. |
| Base | Catalytic NaOH or KOH (0.1-0.3 eq) | Sufficient to catalyze the reaction without promoting excessive side reactions. |
| Solvent | Ethanol or Methanol | Good solubility for reactants and product; protic nature facilitates protonation steps. |
| Temperature | Initial cooling (0°C), then RT | Initial cooling controls the exothermic base addition; RT is sufficient for reaction completion. |
| Reaction Time | 2-4 hours (TLC Monitored) | Prevents formation of byproducts from prolonged exposure to basic conditions.[3] |
| Purification | Recrystallization from Ethanol | Effective method for obtaining high-purity crystalline product.[6] |
References
- BenchChem. (n.d.). Application Notes and Protocols for Claisen- Schmidt Condensation: Synthesis of Chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl).
- SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
- ResearchGate. (n.d.). Claisen–Schmidt condensation employed for the synthesis of chalcones.
- ACS Publications. (2016, November 16).
- ACS Publications. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry.
- Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition.
- Macmillan Group. (2001, December 12). Enantioselective Michael Additions in Natural Products Synthesis.
- ACS Publications. (2017, May 11). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Organic Letters.
- YouTube. (2024, April 19). Lec8 - Other Michael Addition Reactions and the Stork Enamine Synthesis.
- National Institutes of Health. (n.d.). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis.
- (n.d.). Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) -phenyl-methanone.
- (n.d.). Michael additions catalyzed by phosphines. An overlooked synthetic method.
- CORE. (2012, January 31). Study of Michael addition on chalcones and or chalcone analogues.
- BenchChem. (n.d.). preventing Michael addition side reaction in chalcone synthesis.
- CUNY. (n.d.). Purification by Recrystallization.
- PubMed Central. (2021, March 23). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations.
- ResearchGate. (n.d.). Michael's addition reaction of chalcone.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
- Santa Cruz Biotechnology. (n.d.). 1,2,4-Triphenyl-1,4-butanedione.
- ResearchGate. (n.d.). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials.
- PubMed. (n.d.). Synthesis and Trypanocidal Activity of 1,4-bis-(3,4,5-trimethoxy-phenyl).
- ResearchGate. (n.d.). Study of Michael addition on chalcones and or chalcone analogues.
- (n.d.). The Synthesis of 1-(4-Triethoxysilyl)phenyl)
- Google Patents. (n.d.). EP0885864A1 - Process for purifying 1,4-butanediol by melt cristallisation.
- National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
- ResearchGate. (2025, August 6). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
- (2020, December 26). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H).
Sources
Technical Support Center: Safe Handling and Storage of 1,2,4-Triphenyl-1,4-butanedione
This guide provides a comprehensive framework for the safe handling, storage, and troubleshooting of 1,2,4-Triphenyl-1,4-butanedione in a professional laboratory environment. It is intended for researchers, scientists, and drug development professionals.
I. Compound Identification and Key Properties
A foundational understanding of the compound's physical and chemical properties is the first step in ensuring safe laboratory practices.
| Property | Data | Source |
| CAS Number | 4441-01-4 | [1][2] |
| Molecular Formula | C₂₂H₁₈O₂ | [2] |
| Molecular Weight | 314.38 g/mol | [2] |
| Appearance | Solid (Specific color not detailed in sources) | |
| Melting Point | 126-127°C | [1] |
| Boiling Point | 200-215 °C at 0.3 Torr | [1] |
| Density (Predicted) | 1.143 ± 0.06 g/cm³ | [1] |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of 1,2,4-Triphenyl-1,4-butanedione? A1: Specific toxicological data for 1,2,4-Triphenyl-1,4-butanedione is not extensively detailed in the provided search results. However, as a standard precaution for chemical powders, it should be treated as potentially hazardous. General hazards for similar compounds include skin, eye, and respiratory tract irritation.[3][4] It is crucial to prevent dust formation and inhalation, as well as direct contact with skin and eyes.[5]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound? A2: When handling 1,2,4-Triphenyl-1,4-butanedione, the following PPE is required:
-
Eye Protection: Chemical safety goggles or glasses with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or if working outside of a ventilated enclosure, a NIOSH-approved respirator is necessary.
Q3: What are the proper storage conditions for 1,2,4-Triphenyl-1,4-butanedione? A3: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[5] It should be kept away from incompatible materials such as strong oxidizing agents.[4][6]
Q4: How should I dispose of waste containing this compound? A4: All waste materials, including the compound itself, contaminated consumables, and cleaning materials, must be disposed of as hazardous chemical waste. Follow all applicable local, state, and federal regulations. Place waste in a clearly labeled, sealed container for collection by your institution's environmental health and safety department.
III. Troubleshooting Guide: Common Laboratory Scenarios
This section addresses specific issues that may arise during experimentation, providing both the rationale and the solution.
Scenario 1: The powder appears clumped or aggregated in the container.
-
Causality: Clumping in fine powders is often caused by the absorption of atmospheric moisture or by electrostatic charging. This can affect weighing accuracy and dissolution rates.
-
Troubleshooting Protocol:
-
Assess the severity. Minor clumping is common. Significant hardening or discoloration may suggest degradation.
-
If clumping is minor, gently tap the sealed container on a soft surface.
-
If necessary, use a clean, dry spatula to carefully break up the clumps inside a chemical fume hood to prevent dust inhalation.
-
To prevent recurrence, store the compound in a desiccator, especially in humid environments, and ensure the container lid is replaced tightly and immediately after use.
-
Scenario 2: A small spill ( <1 gram ) has occurred on a balance or benchtop.
-
Causality: Spills of fine powders pose an inhalation risk and can lead to contamination of the work area and subsequent experiments. The primary goal of cleanup is to avoid aerosolizing the powder.
-
Troubleshooting Protocol:
-
Alert & Secure: Inform colleagues in the immediate vicinity. Do not attempt to blow the powder away or dry-wipe it.
-
Don PPE: Ensure you are wearing appropriate gloves, safety glasses, and a lab coat.
-
Containment: Gently cover the spill with paper towels dampened with water (if the compound is not water-reactive) or an appropriate inert solvent. This weighs the powder down and prevents it from becoming airborne.
-
Cleanup: Carefully wipe the area from the outside of the spill inward. Place the contaminated towels into a sealed plastic bag.
-
Decontaminate: Wipe the spill surface with a detergent solution, followed by water.
-
Disposal: Label the sealed bag as hazardous waste and dispose of it according to institutional protocols.
-
Hygiene: Wash hands thoroughly with soap and water.
-
Scenario 3: The compound is not dissolving in the chosen solvent.
-
Causality: Solubility is dependent on the solvent's polarity, temperature, and the compound's purity. Incomplete dissolution can lead to inaccurate concentrations and failed reactions.
-
Troubleshooting Protocol:
-
Verify Solvent Choice: While specific solubility data is limited, general principles suggest trying solvents of varying polarity. For nonpolar compounds, consider solvents like dichloromethane or chloroform. For more polar compounds, ethyl acetate or acetone may be effective.
-
Perform a Small-Scale Test: Before committing the bulk of your material, test the solubility of a few milligrams in 0.5-1.0 mL of the new solvent in a small vial.
-
Increase Energy: Gentle heating or sonication can often promote dissolution. Perform any heating in a controlled manner (e.g., a warm water bath) and ensure the container is appropriately vented if necessary.
-
Purity Check: If the compound refuses to dissolve in multiple appropriate solvents, it may indicate an issue with the material's purity or potential degradation.
-
IV. Workflow for Handling and Weighing Operations
This diagram illustrates the standard, safe workflow for handling and weighing solid chemical reagents like 1,2,4-Triphenyl-1,4-butanedione.
Caption: A step-by-step workflow for the safe handling and weighing of powdered chemical reagents.
V. References
-
Tri-iso. 1,4-Butanediol SDS. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 67589, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. [Link]
-
Cheméo. Chemical Properties of 1,4-Butanedione, 1,4-diphenyl- (CAS 495-71-6). [Link]
-
Chemdad Co., Ltd. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: 1,4-BUTYNEDIOL. [Link]
Sources
Removing unreacted starting materials from 1,2,4-Triphenyl-1,4-butanedione
Technical Support Center: Purification of 1,2,4-Triphenyl-1,4-butanedione
For: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive, experience-driven framework for the purification of 1,2,4-triphenyl-1,4-butanedione (CAS 4441-01-4)[1][2][3][4][5]. It moves beyond simple step-by-step instructions to explain the underlying principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered after the synthesis of 1,2,4-triphenyl-1,4-butanedione.
Q1: What are the most likely impurities in my crude product?
A1: The primary impurities are typically unreacted starting materials. The exact nature of these depends on your synthetic route. For a Stetter reaction, for instance, you can expect to find residual benzaldehyde and chalcone (1,3-diphenyl-2-propen-1-one).[6][7][8][9] The product itself, a 1,4-dicarbonyl compound, is synthesized via the conjugate addition of an aldehyde to an α,β-unsaturated compound like chalcone.[7][9] If another route was used, such as one starting from deoxybenzoin (1,2-diphenylethanone)[10][11], it would be the main contaminant. All these compounds—product and likely starting materials—are aromatic, largely non-polar molecules, which can make separation challenging.
Q2: My crude product is a sticky oil/semisolid. What is the best first step?
A2: An oily consistency often indicates the presence of significant impurities that are depressing the melting point of your product. Before attempting a full-scale purification, try trituration. This involves stirring or grinding the crude oil with a small amount of a cold solvent in which the desired product is poorly soluble, but the impurities are soluble. Cold diethyl ether or a hexane/ethyl acetate mixture is often effective. This process can often induce crystallization of the product and wash away a significant portion of the impurities, providing a solid that is much easier to handle in subsequent purification steps.
Q3: How do I choose between recrystallization and column chromatography for purification?
A3: The choice depends on the purity of your crude material and the quantity you need to purify.
-
Recrystallization is ideal for removing small amounts of impurities from a solid that is already relatively pure (>85-90%). It is fast, efficient for large quantities, and often yields highly crystalline, pure material.
-
Flash Column Chromatography is the method of choice when dealing with complex mixtures, oily products, or when impurities have solubilities very similar to the product.[12][13][14][15] It offers superior separation power but is more labor-intensive and uses larger volumes of solvent.[12][14]
A common and highly effective workflow is to perform a preliminary purification by recrystallization and then subject the mother liquor (the leftover solvent containing dissolved product and impurities) to column chromatography to recover more of the product.
Part 2: Troubleshooting and In-Depth Purification Protocols
This section provides detailed solutions and step-by-step protocols for the most common purification challenges.
Initial Assessment: Thin-Layer Chromatography (TLC)
Before any purification attempt, it is crucial to analyze your crude mixture using TLC. This quick analysis will inform your entire purification strategy.[16][17]
-
Objective: To determine the number of components in your crude mixture and to find a suitable solvent system for column chromatography.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase polarity. A good starting point is a mixture of hexane and ethyl acetate. Test various ratios (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc).
-
Visualization: The aromatic rings in the starting materials and product allow for easy visualization under a UV lamp (254 nm), where they will appear as dark spots.[18]
Interpreting the TLC Plate:
-
The product, 1,2,4-triphenyl-1,4-butanedione, is a diketone and will be more polar than starting materials like chalcone or deoxybenzoin. Therefore, the product spot should have a lower Retention Factor (Rf) value (it will travel less far up the plate) than the less polar impurities.
-
An ideal solvent system for column chromatography will show good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.2-0.4.[13][14]
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the initial state and purity of your crude product.
Caption: Decision tree for purification of 1,2,4-triphenyl-1,4-butanedione.
PROTOCOL A: Recrystallization
Causality: Recrystallization works on the principle that the desired compound and the impurities have different solubilities in a given solvent. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be completely soluble at room temperature (and stay in the mother liquor) or completely insoluble at high temperatures (and be removed by hot filtration).
Solvent Selection: For a diketone like 1,2,4-triphenyl-1,4-butanedione, polar protic solvents or mixtures are often effective.
| Solvent System | Rationale |
| Ethanol or Methanol | The hydroxyl group can hydrogen bond with the ketone's carbonyl oxygens, providing good solubility at high temperatures but lower solubility when cold. |
| Ethyl Acetate / Hexane | A powerful combination. Dissolve the crude solid in a minimum amount of hot ethyl acetate, then slowly add hexane (a non-solvent) until the solution becomes cloudy (the saturation point). Re-heat to clarify and then allow to cool slowly. |
| Acetone / Water | Similar to the above, using acetone to dissolve the compound and water as the non-solvent. Use with caution due to acetone's low boiling point. |
Step-by-Step Protocol:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling (using a steam bath or heating mantle). Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, it may be due to polymeric impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Troubleshooting Recrystallization:
-
Problem: No crystals form upon cooling.
-
Solution: The solution may be too dilute. Boil off some of the solvent to concentrate it. Alternatively, try scratching the inside of the flask with a glass rod below the solvent line to create nucleation sites. Adding a "seed crystal" from a previous batch can also induce crystallization.
-
-
Problem: The product "oils out" instead of crystallizing.
-
Solution: This happens when the boiling point of the solvent is higher than the melting point of the impure product. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Using a solvent with a lower boiling point may be necessary.
-
PROTOCOL B: Flash Column Chromatography
Causality: This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and their solubility in a liquid mobile phase (the eluent).[14][15] Silica gel is polar. Non-polar compounds have a weaker interaction with the silica and are carried through the column more quickly by the eluent. Polar compounds interact more strongly, move more slowly, and therefore elute later.[12][13]
Step-by-Step Protocol:
Caption: Workflow for flash column chromatography purification.
-
Select Solvent System: Use the solvent system determined from your initial TLC analysis (e.g., 4:1 Hexane:Ethyl Acetate).
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica to protect the surface.
-
Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.
-
-
Load the Sample:
-
Dissolve your crude product in the minimum amount of the eluent or a slightly more polar solvent (like dichloromethane).
-
Carefully add this concentrated solution to the top of the column using a pipette.
-
Drain the solvent again until the sample has fully entered the silica bed.
-
-
Elute and Collect:
-
Carefully add the eluent to the top of the column and apply gentle positive pressure (using a bulb or compressed air line).
-
Begin collecting the solvent (eluate) in sequentially numbered test tubes or flasks.
-
-
Analyze Fractions:
-
Spot every few fractions on a TLC plate.
-
Develop the TLC plate in the same eluent to identify which fractions contain your pure product.
-
-
Combine and Evaporate:
-
Combine all fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator to yield your purified 1,2,4-triphenyl-1,4-butanedione.
-
Part 3: Purity Assessment (Self-Validation)
Once your purification is complete, you must verify the identity and purity of the final product.
| Technique | Expected Result for Pure 1,2,4-Triphenyl-1,4-butanedione |
| Thin-Layer Chromatography (TLC) | A single spot with a consistent Rf value. Co-spotting with the crude mixture should show clear separation from impurity spots. |
| Melting Point | Literature melting points can vary. A sharp melting range (e.g., 1-2 °C) is indicative of high purity. Impurities will typically depress and broaden the melting range. |
| ¹H NMR Spectroscopy | The spectrum should be clean, with integrations matching the 18 protons of the molecule (C₂₂H₁₈O₂)[2][19]. Key signals to look for are the multiplets for the aromatic protons and the characteristic signals for the aliphatic protons of the butane backbone. The absence of signals from starting materials (e.g., the vinyl protons of chalcone) is crucial. |
By following this comprehensive guide, researchers can confidently approach the purification of 1,2,4-triphenyl-1,4-butanedione, troubleshoot common issues with a clear understanding of the underlying principles, and validate the purity of their final compound.
References
-
Stetter, H. (1973). The Stetter Reaction. Angewandte Chemie International Edition in English, 12(10), 825-835. Available at: [Link]
-
NIST. (n.d.). 1,2,4-Triphenyl-1,4-butanedione. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. Retrieved from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from: [Link]
-
Columbia University, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from: [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Stetter Reaction. Retrieved from: [Link]
Sources
- 1. 1,2,4-TRIPHENYL-1,4-BUTANEDIONE | 4441-01-4 [chemicalbook.com]
- 2. 1,2,4-Triphenyl-1,4-butanedione | 4441-01-4 [chemnet.com]
- 3. scbt.com [scbt.com]
- 4. 1,2,4-TRIPHENYL-1,4-BUTANEDIONE CAS#: 4441-01-4 [chemicalbook.com]
- 5. 1,2,4-TRIPHENYL-1,4-BUTANEDIONE | 4441-01-4 [amp.chemicalbook.com]
- 6. Stetter reaction - Wikipedia [en.wikipedia.org]
- 7. Stetter Reaction [organic-chemistry.org]
- 8. The Catalytic Asymmetric Intramolecular Stetter Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Deoxybenzoin, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 11. medkoo.com [medkoo.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. columbia.edu [columbia.edu]
- 14. Column chromatography - Wikipedia [en.wikipedia.org]
- 15. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 16. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 17. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 1,2,4-Triphenyl-1,4-butanedione [webbook.nist.gov]
Validation & Comparative
A Comparative Guide to 1,2,4-Triphenyl-1,4-butanedione and Other 1,4-Dione Scaffolds: Synthesis, Performance, and Applications
This guide provides an in-depth comparative analysis of 1,2,4-triphenyl-1,4-butanedione against other key 1,4-dione compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple catalog of properties to explore the causal relationships between structure, synthesis, and functional performance. We will examine the strategic advantages of specific synthetic routes and contextualize the potential of these molecules through comparative biological data, offering a framework for future research and application.
Part 1: The 1,4-Dicarbonyl Motif: A Cornerstone of Chemical Synthesis and Medicinal Chemistry
The 1,4-dicarbonyl moiety is a foundational structural unit in organic chemistry, prized for its versatility as a precursor to a wide array of valuable compounds. Its strategic importance lies in its ability to undergo cyclization reactions to form five-membered heterocycles, which are ubiquitous in pharmaceuticals and natural products. The premier example of this is the Paal-Knorr synthesis , a robust method for converting 1,4-diones into furans, pyrroles, and thiophenes—core components of many biologically active molecules.[1][2] The reactivity of the two carbonyl groups, separated by a flexible two-carbon linker, allows for the construction of complex molecular architectures, making the synthesis and study of novel 1,4-diones a critical endeavor in chemical science.
Part 2: In Focus: 1,2,4-Triphenyl-1,4-butanedione
1,2,4-Triphenyl-1,4-butanedione is an aromatic-substituted acyclic dione. Its phenyl groups significantly influence its steric and electronic properties, affecting its reactivity, solubility, and potential biological interactions. While it is commercially available as a reagent, detailed studies on its biological performance are notably scarce in current literature.[3] This guide aims to fill this gap by proposing a robust synthetic pathway and establishing a framework for its evaluation based on comparable molecules.
Chemical and Physical Properties
The key physicochemical properties of the title compound are summarized below. These characteristics are essential for designing reaction conditions, selecting appropriate solvents, and predicting its behavior in biological assays.
| Property | Value | Reference |
| CAS Number | 4441-01-4 | [3][4] |
| Molecular Formula | C₂₂H₁₈O₂ | [3] |
| Molecular Weight | 314.38 g/mol | [3] |
| Density | 1.143 g/cm³ | [5] |
| Boiling Point | 496.2°C at 760 mmHg | [5] |
| Flash Point | 183.6°C | [5] |
Proposed Synthesis: The Stetter Reaction
While various methods can be envisioned for the synthesis of 1,4-diones, the Stetter reaction stands out as a particularly elegant and efficient method for assembling structures like 1,2,4-triphenyl-1,4-butanedione.[6][7] This reaction is a conjugate addition of an aldehyde to an α,β-unsaturated acceptor, catalyzed by an N-heterocyclic carbene (NHC) or cyanide.[6][8] The key to this reaction is the concept of umpolung, or polarity reversal, where the catalyst transforms the normally electrophilic aldehyde carbonyl carbon into a nucleophile.[9]
For 1,2,4-triphenyl-1,4-butanedione, the logical precursors are benzaldehyde and benzalacetophenone (chalcone). This approach offers high atom economy and directly forms the desired carbon-carbon bond under relatively mild conditions.
Caption: Proposed Stetter reaction for synthesizing 1,2,4-Triphenyl-1,4-butanedione.
Part 3: Comparative Performance Analysis
To objectively evaluate 1,2,4-triphenyl-1,4-butanedione, we compare its features against other 1,4-diones with respect to synthesis and known biological activity.
Performance Metric 1: Synthesis and Versatility
The Stetter reaction provides a powerful route to asymmetrically substituted 1,4-diones.[6][10] This contrasts with classical methods like the oxidation of 1,4-diols, which are often limited to symmetrical products. The true value of the 1,4-dione scaffold, however, is its role as a synthetic intermediate.
Application Spotlight: Paal-Knorr Synthesis
The Paal-Knorr synthesis is the definitive application for 1,4-diones, providing direct access to valuable five-membered heterocycles.[2][11] The reaction proceeds via acid-catalyzed cyclization and dehydration. When reacted with a primary amine or ammonia, the dione yields a pyrrole; with a sulfurizing agent like Lawesson's reagent, it yields a thiophene; and under acidic dehydration, it forms a furan.[2][12] This versatility makes 1,4-diones, including our target molecule, powerful platforms for generating libraries of heterocyclic compounds for drug discovery.
Caption: The Paal-Knorr synthesis transforms 1,4-diones into key heterocycles.
Performance Metric 2: Biological Activity (Cytotoxicity)
While no specific cytotoxicity data for 1,2,4-triphenyl-1,4-butanedione is readily available, we can benchmark its potential by examining structurally related diones. The presence of a dione scaffold is a recurring feature in compounds with potent antiproliferative activity. The data below, compiled from studies on various dione derivatives, demonstrates this trend. The half-maximal inhibitory concentration (IC₅₀) is a measure of potency, where a lower value indicates higher activity.
Table 2: Comparative In Vitro Cytotoxicity of Various Dione Derivatives
| Compound/Derivative Class | Target Cell Line | IC₅₀ (µM) | Key Structural Feature | Reference |
| 1α,2α-Epoxy-4,6-androstadiene-3,17-dione | T47D (Breast Cancer) | 7.1 | Steroidal 1,4-diene-3,17-dione | [5] |
| 6-Bromomethyl-1,4-anthracenedione | L1210 & HL-60 (Leukemia) | nM range | Fused aromatic 1,4-dione | [13] |
| 2-(Butylamino)anthracene-1,4-dione | MCF-7 (Breast Cancer) | 1.1–13.0 µg/mL | Aminated 1,4-dione | [13] |
| 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione | M14 (Melanoma) | Prominent cytotoxicity | Substituted quinone | [14][15] |
| N-Substituted Indan-1,3-diones | Various Solid Tumors | Active | Cyclic 1,3-dione | [16] |
| 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione | MCF-7 (Breast Cancer) | 6.43 | 1,4-Dione with triazole substituent | [17] |
Analysis of Structure-Activity Relationship (SAR):
-
Aromatic Systems: Fused aromatic rings, as seen in the anthracene-1,4-diones, often confer potent cytotoxicity.[13] The planar structure can facilitate intercalation with DNA, a common mechanism for anticancer agents.
-
Substitution Matters: The introduction of functional groups, such as the n-hexyl chain on the cyclohexadiene-dione or various substituents on the steroidal and indan frameworks, significantly modulates biological activity.[5][14][16] This highlights the importance of exploring derivatives of the core 1,4-dione scaffold.
-
Heterocyclic Hybrids: The potent activity of the 1,4-diphenyl-butane-1,4-dione derivative containing a triazole ring (IC₅₀ = 6.43 µM) is particularly noteworthy.[17] It suggests that combining the 1,4-dione structure of our target molecule with known pharmacophores like triazoles could be a highly effective strategy for developing novel anticancer agents.
Based on this comparative data, 1,2,4-triphenyl-1,4-butanedione, with its three aromatic rings, represents a promising scaffold for derivatization and biological evaluation.
Part 4: Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are described as self-validating systems.
Protocol 1: Synthesis of 1,2,4-Triphenyl-1,4-butanedione via NHC-Catalyzed Stetter Reaction
This protocol is adapted from established procedures for intermolecular Stetter reactions.[8]
Rationale: This method is chosen for its efficiency in C-C bond formation and its ability to construct the target 1,4-dione framework in a single, atom-economical step. An N-heterocyclic carbene (NHC) derived from a thiazolium salt is selected as the catalyst due to its proven efficacy with both aromatic and aliphatic aldehydes.[6]
Materials:
-
Benzaldehyde (freshly distilled)
-
Benzalacetophenone (Chalcone)
-
3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (Thiazolium salt precatalyst)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Ethyl acetate, Hexane (for chromatography)
-
Saturated aqueous NaCl solution (Brine)
-
Anhydrous MgSO₄
Procedure:
-
Catalyst Activation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the thiazolium salt precatalyst (0.1 eq) in anhydrous solvent (e.g., THF). Add the base (e.g., DBU, 0.1 eq) and stir for 15-20 minutes at room temperature to generate the active NHC catalyst in situ.
-
Reaction Setup: To the catalyst solution, add benzalacetophenone (1.0 eq).
-
Aldehyde Addition: Add freshly distilled benzaldehyde (1.2 eq) dropwise to the stirring solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (chalcone) is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1,2,4-triphenyl-1,4-butanedione.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Rationale: The MTT assay is a robust and widely accepted method for initial screening of cytotoxic compounds. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, Hela) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., 1,2,4-triphenyl-1,4-butanedione) in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
1,2,4-Triphenyl-1,4-butanedione presents as a molecule of significant synthetic potential, primarily as a precursor to complex heterocyclic systems via the Paal-Knorr synthesis. While its own biological profile is yet to be defined, comparative analysis with other cytotoxic diones suggests it is a promising scaffold for the development of novel therapeutic agents. The phenyl substitutions offer multiple sites for functionalization, allowing for the systematic tuning of its properties. The synthetic and analytical protocols detailed in this guide provide a clear and robust pathway for researchers to synthesize, derivatize, and evaluate this compound, paving the way for new discoveries in medicinal chemistry and materials science.
References
-
Paal Knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021). YouTube. Available at: [Link]
-
Wikipedia contributors. (2023). Paal–Knorr synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Chemistry Portal. Paal-Knorr Furan Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]
-
Rovis, T. (2008). The Catalytic Asymmetric Intramolecular Stetter Reaction. PMC. Available at: [Link]
-
Al-Hourani, B. J., et al. (2023). Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. PMC. Available at: [Link]
-
Kocsis, I., et al. (2015). Synthesis of 2- and 7- Substituted C19 Steroids Having a 1,4,6-Triene or 1,4-Diene Structure and Their Cytotoxic Effects on T47D and MDA-MB231 Breast Cancer Cells. PMC. Available at: [Link]
-
Wikipedia contributors. (2023). Stetter reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Lee, S. K., et al. (2000). Synthesis and in vitro Antitumor Activity of Substituted Anthracene-1,4-diones. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Stetter Reaction. Available at: [Link]
-
Petronzi, C., et al. (2013). Cyclohexa-2,5-diene-1,4-dione-based Antiproliferative Agents: Design, Synthesis, and Cytotoxic Evaluation. PubMed. Available at: [Link]
-
Petronzi, C., et al. (2013). Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: Design, synthesis, and cytotoxic evaluation. ResearchGate. Available at: [Link]
-
Al-Bayati, R. I. H., & Yousif, E. I. (2022). Recent Developments of Stetter Reaction: A Brief Review. Biomedicine and Chemical Sciences. Available at: [Link]
-
El-Kareh, A. W., & Sotomayor, R. E. (1994). Cytotoxicity and mode of action of substituted indan-1, 3-diones in murine and human tissue cultured cells. PubMed. Available at: [Link]
-
Peeples, C. J., et al. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. MDPI. Available at: [Link]
-
Fassihi, A., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. 1,2,4-TRIPHENYL-1,4-BUTANEDIONE | 4441-01-4 [chemicalbook.com]
- 5. Synthesis of 2- and 7- Substituted C19 Steroids Having a 1,4,6-Triene or 1,4-Diene Structure and Their Cytotoxic Effects on T47D and MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stetter reaction - Wikipedia [en.wikipedia.org]
- 7. Stetter Reaction [organic-chemistry.org]
- 8. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.irapa.org [journals.irapa.org]
- 10. The Catalytic Asymmetric Intramolecular Stetter Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity and mode of action of substituted indan-1, 3-diones in murine and human tissue cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of 1,2,4-Triphenyl-1,4-butanedione Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Blueprint – The Imperative of Structural Certainty
The 1,2,4-triphenyl-1,4-butanedione scaffold represents a privileged structure in medicinal chemistry and materials science. As derivatives of 1,4-dicarbonyl compounds, these molecules serve as versatile intermediates for synthesizing a wide array of bioactive heterocycles and functional materials.[1][2] However, the potential for regio- and stereoisomerism inherent in their synthesis necessitates an analytical strategy that is both rigorous and orthogonal. Unambiguous determination of their chemical structure is a prerequisite for understanding structure-activity relationships (SAR) and ensuring the reliability of downstream applications.[3][4]
This guide eschews a simple checklist approach. Instead, it presents an integrated, multi-technique strategy designed as a self-validating system. We will explore the causality behind experimental choices, comparing the strengths and limitations of spectroscopic, crystallographic, and computational methods to build an unshakeable foundation of structural evidence.
The Analytical Gauntlet: A Comparative Framework for Structural Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR is the cornerstone of structural elucidation in organic chemistry, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule.
Expertise & Causality: For 1,4-dicarbonyl systems like the 1,2,4-triphenyl-1,4-butanedione core, ¹H and ¹³C NMR are indispensable. The key is to analyze not just the chemical shifts, but also the coupling patterns and, crucially, to employ 2D NMR techniques (COSY, HSQC, HMBC) to piece together the complete puzzle. Protons adjacent to the carbonyl groups (α-protons) are characteristically deshielded, appearing in the 2.1–2.6 ppm range.[5] The carbonyl carbons themselves produce highly deshielded signals in the ¹³C NMR spectrum, typically between 190–220 ppm.[5] A significant consideration for related dicarbonyl compounds is the potential for keto-enol tautomerism, where an equilibrium exists between the diketo form and one or more enol forms.[6][7] While less common in 1,4-diketones than in 1,3-diketones, its possibility should be investigated, as it can lead to multiple sets of signals in the NMR spectra.
Comparative Data: Expected NMR Chemical Shifts
| Atom Type | Technique | Expected Chemical Shift (δ) ppm | Rationale / Notes |
| Aromatic Protons | ¹H NMR | 7.0 - 8.2 | Range depends on substitution and proximity to carbonyl groups. Protons ortho to a C=O are typically further downfield. |
| Methine Proton (C2-H) | ¹H NMR | ~4.5 - 5.5 | Coupled to the methylene protons at C3. Its exact shift is sensitive to the phenyl substituent. |
| Methylene Protons (C3-H₂) | ¹H NMR | ~3.0 - 4.0 | Diastereotopic protons may appear as a complex multiplet (ABX system). |
| Carbonyl Carbons | ¹³C NMR | 195 - 205 | Deshielded environment. Two distinct signals are expected for the non-symmetrical C1 and C4 carbonyls. |
| Aromatic Carbons | ¹³C NMR | 125 - 140 | Multiple signals expected. Quaternary carbons will be less intense. |
| Aliphatic Carbons | ¹³C NMR | 40 - 60 | Signals for C2 and C3 of the butane backbone. |
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO can help in observing exchangeable protons if tautomerism is suspected.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time due to the low natural abundance of ¹³C.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition (if required):
-
Run a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks (e.g., to confirm the C2-H to C3-H₂ connection).
-
Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment to establish long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the placement of the phenyl rings on the butanedione backbone.
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
MS provides the molecular weight of the compound, serving as a fundamental check on its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the elemental composition with high accuracy.
Expertise & Causality: For a proposed structure of a 1,2,4-triphenyl-1,4-butanedione derivative, the first and most critical piece of data from MS is the molecular ion peak. Using HRMS (e.g., ESI-TOF), the experimentally measured mass should match the calculated exact mass for the proposed molecular formula to within a few parts per million (ppm). The fragmentation pattern provides further corroborating evidence. Alpha-cleavage (cleavage of the C-C bond adjacent to a carbonyl) is a common fragmentation pathway for ketones and can help confirm the connectivity of the phenyl and carbonyl groups.
Comparative Data: Expected Mass Spectrometry Fragments
| Fragment Type | Method | Expected m/z (for C₂₂H₁₈O₂) | Identity |
| Molecular Ion | HRMS (ESI+) | 315.1380 ([M+H]⁺), 337.1199 ([M+Na]⁺) | Intact molecule (protonated or sodiated) |
| Key Fragment | EI / CID | 105.0335 | Benzoyl cation [C₆H₅CO]⁺ |
| Key Fragment | EI / CID | 209.0961 | [M - C₆H₅CO]⁺ |
| Key Fragment | EI / CID | 77.0386 | Phenyl cation [C₆H₅]⁺ |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system. Electrospray ionization (ESI) in positive ion mode is typically effective.
-
Data Acquisition: Acquire the spectrum over a relevant mass range (e.g., m/z 100-500). Ensure the instrument is properly calibrated to achieve high mass accuracy (< 5 ppm).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.). Use the instrument software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical composition of the target molecule.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 1,2,4-triphenyl-1,4-butanedione derivatives, its primary role is the unambiguous confirmation of the carbonyl groups.
Expertise & Causality: The carbonyl (C=O) stretching vibration produces one of the most intense and recognizable peaks in an IR spectrum.[8] Its position is sensitive to the molecular environment. Saturated aliphatic ketones typically absorb around 1715 cm⁻¹.[9][10] However, conjugation with an aromatic ring delocalizes the pi electrons of the carbonyl bond, weakening it slightly and lowering the absorption frequency to ~1685 cm⁻¹.[11] Since both carbonyls in the target structure are conjugated to phenyl rings, we expect to see a strong absorption in this lower wavenumber region. The presence of two distinct carbonyl environments might lead to a broadened or split peak.
Comparative Data: Characteristic IR Frequencies
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Aryl Ketone) | Stretch | 1680 - 1700 | Strong |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |
X-ray Crystallography: The Definitive Answer
When a single, high-quality crystal can be grown, single-crystal X-ray diffraction provides the absolute, three-dimensional structure of a molecule. It is the undisputed gold standard for structural validation.[12][13]
Expertise & Causality: This technique moves beyond connectivity to provide precise bond lengths, bond angles, and torsional angles. For chiral derivatives, it can determine the absolute stereochemistry. It also reveals how molecules pack in the solid state, identifying intermolecular interactions like hydrogen bonding or π-π stacking.[12] The primary challenge is often not the data analysis, but the experimental art of growing a suitable crystal.
Experimental Protocol: Single Crystal Growth and X-ray Diffraction
-
Crystal Growth (Slow Evaporation):
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) in a clean vial. Gentle heating may be necessary.[12]
-
Loosely cap the vial (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over several days to weeks at room temperature in a vibration-free environment.
-
Monitor for the formation of small, well-defined crystals.
-
-
Crystal Mounting: Carefully select a single crystal of good quality (transparent, no visible fractures) and mount it on a goniometer head.
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to determine unit cell parameters and reflection intensities.
-
Solve the crystal structure using direct or Patterson methods to obtain an initial atomic model.[12]
-
Refine the model against the experimental data to obtain the final, precise 3D structure.
-
An Integrated Validation Workflow: The Path to Unquestionable Identity
Relying on a single piece of data is poor scientific practice. A robust validation strategy integrates these techniques into a logical, self-reinforcing workflow.
This workflow demonstrates a cascading approach. Initial, rapid techniques like HRMS and IR confirm the basics: the correct molecular formula and the presence of the required carbonyl functional groups. NMR spectroscopy then provides the detailed map of the molecular structure. If any ambiguity remains, or if the structure is particularly novel or complex, X-ray crystallography provides the final, definitive answer. In cases where single crystals cannot be obtained, comparing experimental NMR data to DFT-calculated chemical shifts for plausible isomers offers a powerful alternative for structural confirmation.[14][15]
Conclusion: From Hypothesis to Fact
Validating the structure of 1,2,4-triphenyl-1,4-butanedione derivatives is not a single experiment but a systematic process of inquiry. By strategically combining NMR, MS, IR, and, when possible, X-ray crystallography, researchers can build a multi-layered, self-consistent dataset that transforms a proposed molecular drawing into a validated structural fact. This rigorous approach is the bedrock upon which reliable scientific discovery and successful drug development are built.
References
- BenchChem. (2025). Application Notes and Protocols for X-ray Crystallography of Chalcone Derivatives.
- BenchChem. (2025). A Comparative Crystallographic Guide to Chalcone Derivatives: Structure and Biological Insights.
- Kim, C., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Arch Pharm Res.
- Kim, C., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. ResearchGate. Request PDF.
- Yi, Y., et al. (2020). Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13C NMR Chemical Shifts. ACS Publications.
- Kwadjo, K. E., et al. (2019). Computationally-assisted discovery and structure elucidation of natural products. PMC.
- Hansen, P. E., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. PMC.
- OpenOChem Learn. Ketones.
- Nanalysis. (2024). β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR.
- Wang, X. Y., et al. (1999). Identification of 2,3-butanedione monoxime hydrogenation products by gas chromatography-mass spectrometry in an ion trap mass spectrometer. J Chromatogr A.
- NIST. 2,3-Butanedione. NIST WebBook.
- University of Calgary. IR Spectroscopy Tutorial: Carbonyl Compounds.
- Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.
- Khan Academy. IR signals for carbonyl compounds.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- Unknown Author. Carbonyl - compounds - IR - spectroscopy.
- Reher, R., & Zschieschang, G. (2022). Synthetic approaches to 1,4-dicarbonyl compounds. ResearchGate. Request PDF.
- BenchChem. (2025). The Core Reactivity of 1,4-Dicarbonyl Compounds: A Technical Guide for Scientific Professionals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ketones | OpenOChem Learn [learn.openochem.org]
- 6. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR blog - β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Khan Academy [khanacademy.org]
- 11. chem.pg.edu.pl [chem.pg.edu.pl]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Computationally-assisted discovery and structure elucidation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 1,4-Dicarbonyl Synthons: A Focus on 1,2,4-Triphenyl-1,4-butanedione
Introduction
In the landscape of heterocyclic chemistry, the synthesis of five-membered aromatic rings—furans, pyrroles, and thiophenes—is of paramount importance. These moieties are ubiquitous scaffolds in pharmaceuticals, natural products, and advanced materials.[1] Among the myriad of synthetic strategies, the use of 1,4-dicarbonyl compounds as foundational synthons via the Paal-Knorr synthesis remains a cornerstone methodology, prized for its reliability and versatility.[1][2] This guide focuses on the efficacy of a specific, highly substituted synthon, 1,2,4-triphenyl-1,4-butanedione, by placing it within the broader context of the Paal-Knorr reaction. We will provide an in-depth analysis of its performance, objectively compare it to alternative 1,4-dicarbonyl structures, and benchmark the Paal-Knorr synthesis against other classical methods for forming these critical heterocycles.
The Paal-Knorr Synthesis: A Unified Approach to Five-Membered Heterocycles
Developed independently in 1884 by Carl Paal and Ludwig Knorr, this reaction transforms a single 1,4-dicarbonyl precursor into a furan, pyrrole, or thiophene, with the outcome dictated solely by the choice of reagents and conditions.[2][3] This strategic elegance makes the 1,4-dicarbonyl unit a powerful and versatile synthon in synthetic planning. The reaction's core principle involves an intramolecular cyclization followed by dehydration to achieve the stable aromatic ring.[4]
Core Reaction Pathways
The versatility of the 1,4-dicarbonyl synthon is illustrated by its divergent reactivity under different conditions:
-
Furan Synthesis: Achieved through acid-catalyzed cyclization, often using protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), or Lewis acids.[2][5]
-
Pyrrole Synthesis: Accomplished by condensing the 1,4-dicarbonyl with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[6][7] Strongly acidic environments (pH < 3) can favor furan formation as a competing pathway.[7][8]
-
Thiophene Synthesis: Requires a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, which facilitates both the introduction of sulfur and the necessary dehydration.[9][10]
dot
Caption: Paal-Knorr mechanism for furan synthesis.
Pyrrole Synthesis Mechanism
In the synthesis of pyrroles, the amine first attacks a protonated carbonyl to form a hemiaminal. [3]This is followed by a second intramolecular attack by the nitrogen atom on the remaining carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the stable pyrrole ring. [2][4] dot
Caption: Paal-Knorr mechanism for pyrrole synthesis.
Efficacy Analysis of 1,4-Dicarbonyl Synthons
The efficacy of a 1,4-dicarbonyl synthon in the Paal-Knorr synthesis is governed by its structural and electronic properties. While 1,2,4-triphenyl-1,4-butanedione is a valid substrate, its utility must be compared with simpler, more common synthons like 2,5-hexanedione to understand the impact of its substituents.
-
Steric Effects: The bulky phenyl groups in 1,2,4-triphenyl-1,4-butanedione can influence the rate of cyclization. While they may enforce conformations that are conducive to ring closure, they can also introduce steric hindrance, potentially slowing the reaction compared to less substituted analogs.
-
Electronic Effects: Phenyl groups are electronically versatile. They can stabilize intermediates through resonance but may also exert inductive effects. The precise impact depends on the specific mechanism and rate-determining step. In contrast, the electron-donating alkyl groups of 2,5-hexanedione are less complex electronically.
-
Availability and Cost: Simpler synthons like 2,5-hexanedione are more readily available and cost-effective, making them preferable for routine synthesis. Complex synthons like 1,2,4-triphenyl-1,4-butanedione are typically employed when the specific substitution pattern is required for the final target molecule.
Comparative Performance Data
The following table summarizes typical yields and conditions for the Paal-Knorr synthesis, highlighting the impact of different catalysts and substrates. Note that specific data for 1,2,4-triphenyl-1,4-butanedione is limited, so data for representative 1,4-diones is used for illustration.
| Heterocycle | 1,4-Dicarbonyl Substrate | Catalyst/Conditions | Yield (%) | Reference |
| Pyrrole | 2,5-Hexanedione & Aniline | Silica Sulfuric Acid, Solvent-Free, RT | 98% (in 3 min) | [8] |
| Pyrrole | Various 1,4-Diketones & Amines | General Acid/Base Catalysis | >60% (Typical) | [8] |
| Furan | Hexane-2,5-dione | p-TsOH, Toluene, Reflux | Good to Excellent | [11] |
| Thiophene | Acetonylacetone | Phosphorus Pentasulfide (P₄S₁₀) | Moderate | [9] |
| Pyrrole | (E)-1,4-diaryl-2-butene-1,4-diones | Pd-catalyst, Ammonium Formate | High | [12] |
Benchmarking Against Alternative Synthetic Methods
While the Paal-Knorr synthesis is powerful, it is not the only route to these heterocycles. A comprehensive evaluation requires comparison with established alternatives.
| Method | Target Heterocycle | Starting Materials | Conditions | Key Advantages/Disadvantages |
| Paal-Knorr Synthesis | Furan, Pyrrole, Thiophene | 1,4-Dicarbonyl compounds | Varies (Acid, Amine, Sulfur source) | Adv: Versatile, one precursor for three rings. Disadv: Availability of substituted 1,4-dicarbonyls can be a limitation. [13][11] |
| Feist-Benary Furan Synthesis | Furan | α-Halo ketone + β-Dicarbonyl | Base-catalyzed (e.g., pyridine, ammonia) | Adv: Readily available starting materials. Disadv: Can have moderate yields due to side reactions. [11] |
| Hinsberg Thiophene Synthesis | Thiophene | 1,2-Dicarbonyl + Thiodiacetate ester | Strong base | Adv: Good for specific substitution patterns. Disadv: Requires 1,2-dicarbonyls, less direct than Paal-Knorr. [14] |
| Gewald Aminothiophene Synthesis | Thiophene | Ketone + α-Cyanoester + Sulfur | Base-catalyzed | Adv: Excellent for producing 2-aminothiophenes. Disadv: Limited to a specific class of thiophenes. [14][15] |
Experimental Protocols
To provide a practical context, detailed methodologies for key experiments are provided below. These protocols are designed to be self-validating, based on established and peer-reviewed procedures.
Protocol 1: Conventional Paal-Knorr Furan Synthesis of 2,5-Dimethylfuran
This protocol is adapted from established procedures for the acid-catalyzed cyclization of a simple 1,4-diketone. [11] Objective: To synthesize 2,5-dimethylfuran from hexane-2,5-dione using an acid catalyst.
Materials:
-
Hexane-2,5-dione (1.14 g, 10 mmol)
-
p-Toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 10 mol%)
-
Toluene (50 mL)
-
Round-bottom flask (100 mL)
-
Dean-Stark apparatus and condenser
-
Heating mantle
-
Standard workup and purification supplies (separatory funnel, sodium bicarbonate solution, brine, sodium sulfate, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a 100 mL round-bottom flask, add hexane-2,5-dione (1.14 g, 10 mmol) and toluene (50 mL).
-
Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically when no more water is collected and the starting material is consumed), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield pure 2,5-dimethylfuran.
Protocol 2: Microwave-Assisted Paal-Knorr Pyrrole Synthesis
Microwave irradiation can dramatically reduce reaction times and improve yields. [4][13]This protocol is a general guideline for this modern approach.
Objective: To synthesize a substituted pyrrole via a microwave-assisted Paal-Knorr cyclization.
Materials:
-
Substituted 1,4-diketone (e.g., 1,2,4-triphenyl-1,4-butanedione) (0.1 mmol)
-
Primary amine (e.g., aniline) (3 equivalents)
-
Glacial Acetic Acid (100 µL)
-
Ethanol (1 mL)
-
Microwave vial (0.5-2 mL)
-
Microwave reactor
Procedure:
-
In a 0.5-2 mL microwave vial, dissolve the 1,4-diketone (0.1 mmol) in ethanol (1 mL).
-
Add the primary amine (0.3 mmol) followed by glacial acetic acid (100 µL).
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor and heat at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 5-20 minutes). The optimal conditions should be determined empirically.
-
After the reaction is complete, cool the vial to room temperature.
-
The product can then be isolated via standard workup procedures, typically involving solvent evaporation, extraction, and purification by chromatography or recrystallization.
Conclusion
1,2,4-triphenyl-1,4-butanedione serves as a viable, albeit specialized, synthon for the construction of highly substituted five-membered heterocycles via the Paal-Knorr synthesis. Its efficacy is intrinsically linked to the well-established mechanisms of this reaction, with its bulky phenyl substituents introducing steric factors that must be considered during reaction optimization.
Key Takeaways for Researchers:
-
For Versatility: The Paal-Knorr synthesis is an exceptional tool, allowing access to furans, pyrroles, and thiophenes from a common 1,4-dicarbonyl precursor. [1]* For Simplicity and Cost: For unsubstituted or simply substituted heterocycles, common synthons like 2,5-hexanedione are often the most efficient choice due to their availability and predictable reactivity.
-
For Complex Targets: Substituted synthons like 1,2,4-triphenyl-1,4-butanedione are indispensable when the target molecule requires a specific, complex substitution pattern from the outset.
-
For Process Optimization: Modern techniques such as microwave-assisted synthesis and the use of solid-supported acid catalysts can significantly enhance yields and reduce reaction times, making the Paal-Knorr methodology more aligned with the principles of green chemistry. [8][13] Ultimately, the choice between 1,2,4-triphenyl-1,4-butanedione and its alternatives, or between the Paal-Knorr synthesis and other methods, should be guided by a thorough analysis of the target molecule's structure, the availability of starting materials, and the desired process efficiency.
References
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Chem-Station Int. Ed. (2018). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]
-
Química Organica.org. (n.d.). Paal–Knorr synthesis of thiophene. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis of Furan and Thiophene. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-465.
-
Química Organica.org. (n.d.). Paal–Knorr synthesis of furans. Retrieved from [Link]
-
YouTube. (2019). Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Dicarbonyl compounds in the synthesis of heterocycles under green conditions | Request PDF. Retrieved from [Link]
-
Courseware.edu. (n.d.). 7.2.1 ) From 1,4-dicarbonyl compounds and a source of sulfide ( Paal – Knorr thiophene synthesis or P. Retrieved from [Link]
-
NIH. (2023). Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. Retrieved from [Link]
-
ScienceDirect. (2001). One-Pot Synthesis of Pyrrole Derivatives from (E)-1,4-Diaryl-2-butene-1,4-diones. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 10. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 15. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Analytical Benchmarking of 1,2,4-Triphenyl-1,4-butanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 1,2,4-Triphenyl-1,4-butanedione
1,2,4-Triphenyl-1,4-butanedione, a diketone with a significant aromatic profile, presents unique challenges and considerations for its analytical characterization. Accurate and precise measurement of its purity, concentration, and impurity profile is critical in various research and development settings, from synthetic chemistry to potential pharmaceutical applications. The choice of analytical technique is paramount and is dictated by the specific analytical question being addressed, whether it is routine quantification, structural elucidation, or trace impurity analysis. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy for the comprehensive analysis of this target compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification and Purity
HPLC, particularly in its reverse-phase mode, stands as a primary technique for the routine analysis of 1,2,4-Triphenyl-1,4-butanedione due to its high resolution, sensitivity, and adaptability for quantitative analysis.
The Rationale Behind Method Selection
The non-volatile and thermally labile nature of many complex organic molecules makes HPLC a superior choice over GC. For 1,2,4-Triphenyl-1,4-butanedione, its aromaticity allows for sensitive detection using UV-Vis detectors, a standard component of most HPLC systems. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.
Experimental Protocol: A Self-Validating System
A robust HPLC method is one that is validated to be fit for its intended purpose. The following protocol is a recommended starting point, with validation parameters established in accordance with International Council for Harmonisation (ICH) guidelines.
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v). The exact ratio should be optimized for ideal retention and peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 310 nm, a wavelength chosen to maximize the absorbance of the chalcone-like chromophore.[1]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Accurately weigh and dissolve a known amount of 1,2,4-Triphenyl-1,4-butanedione in the mobile phase to prepare a stock solution.
-
Perform serial dilutions to create a series of calibration standards.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
Data Presentation: Performance Characteristics
| Parameter | Expected Performance | Rationale |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportional relationship between concentration and detector response. |
| Accuracy (% Recovery) | 98.0 - 102.0% | Ensures the closeness of the measured value to the true value. |
| Precision (% RSD) | < 2.0% | Indicates the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | ng/mL range | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | ng/mL range | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
Visualization: HPLC Workflow
Caption: Workflow for the quantitative analysis of 1,2,4-Triphenyl-1,4-butanedione by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): For Structural Confirmation and Volatile Impurities
While HPLC is the primary tool for quantification, GC-MS offers unparalleled capabilities for structural elucidation and the identification of volatile or semi-volatile impurities.
Causality in Experimental Choices
Direct GC-MS analysis of 1,2,4-Triphenyl-1,4-butanedione can be challenging due to its relatively high molecular weight and low volatility. However, with appropriate inlet temperatures and a high-temperature stable column, analysis is feasible. The mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint, invaluable for confirming the identity of the main peak and identifying any co-eluting impurities.
Experimental Protocol
GC Conditions:
-
Column: High-temperature, low-bleed capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 280°C (Splitless injection).
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 50-550.
Data Interpretation: Fragmentation Pattern
The mass spectrum of 1,2,4-Triphenyl-1,4-butanedione is expected to show characteristic fragments of aromatic ketones. The molecular ion peak ([M]⁺) at m/z 314 should be observable. Key fragmentation pathways for aromatic ketones include the alpha-cleavage to form acylium ions. We can predict the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often a base peak. Another significant fragment would be the phenyl cation (C₆H₅⁺) at m/z 77.[2][3]
Visualization: GC-MS Analysis Workflow
Caption: Workflow for the structural analysis of 1,2,4-Triphenyl-1,4-butanedione by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Absolute Quantification
NMR spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for the unambiguous structural confirmation of 1,2,4-Triphenyl-1,4-butanedione. Furthermore, quantitative NMR (qNMR) is a powerful primary method for determining purity without the need for a specific reference standard of the analyte.
Expertise in Application
The power of NMR lies in its ability to provide detailed information about the chemical environment of each nucleus. For 1,2,4-Triphenyl-1,4-butanedione, ¹H NMR will reveal the distinct signals for the aromatic protons and the methylene and methine protons of the butane-1,4-dione backbone. ¹³C NMR will confirm the number of unique carbon environments, including the carbonyl carbons.
Protocol for qNMR: A Self-Validating System
Sample Preparation:
-
Accurately weigh the 1,2,4-Triphenyl-1,4-butanedione sample and a high-purity internal standard (e.g., maleic acid) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃) to completely dissolve the sample and standard.
Data Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Experiment: ¹H NMR with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio.
Data Processing and Calculation:
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_analyte / m_analyte) * (m_standard / M_standard) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Visualization: qNMR Logic Diagram
Caption: Logical flow for determining the absolute purity of 1,2,4-Triphenyl-1,4-butanedione using qNMR.
UV-Vis Spectroscopy: A Rapid and Simple Quantitative Tool
UV-Vis spectroscopy is a straightforward and cost-effective technique for the quantification of 1,2,4-Triphenyl-1,4-butanedione in solution, provided the sample matrix is simple and free of interfering substances.
Rationale for Use
The extensive conjugation from the phenyl groups and the carbonyl moieties in 1,2,4-Triphenyl-1,4-butanedione results in strong UV absorbance. This property can be exploited for quantitative analysis based on the Beer-Lambert law.
Experimental Protocol
-
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., ethanol or acetonitrile).
-
Wavelength of Maximum Absorbance (λ_max): Scan a solution of the analyte across the UV-Vis spectrum to determine the λ_max. For chalcone-like structures, this is often in the 280-390 nm range.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λ_max. Plot absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
Comparative Performance
| Parameter | HPLC | UV-Vis Spectroscopy |
| Specificity | High (separates from impurities) | Low (measures total absorbance at λ_max) |
| Sensitivity | High (ng/mL) | Moderate (µg/mL) |
| Throughput | Moderate | High |
| Cost | High | Low |
| Application | Purity, assay, impurity profiling | Quick concentration checks of pure samples |
Conclusion: An Integrated Analytical Approach
No single analytical technique is sufficient for the complete characterization of 1,2,4-Triphenyl-1,4-butanedione. A synergistic approach is recommended for comprehensive analysis in a drug development setting. HPLC with UV detection is the method of choice for routine quantification and purity assessment. GC-MS is invaluable for definitive structural confirmation and the identification of volatile impurities. NMR spectroscopy serves as the ultimate tool for structural elucidation and can be employed as a primary method for absolute purity determination. Finally, UV-Vis spectroscopy offers a rapid and economical option for concentration measurements of relatively pure samples. The selection of the most appropriate method or combination of methods will ultimately be guided by the specific analytical requirements, the stage of development, and the available resources.
References
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 Fragmentation of Aromatic Ketones. Whitman College. [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4 Fragmentation of Aldehydes. Whitman College. [Link]
-
Nguyen, M. T. T., et al. (2016). Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. PMC - NIH. [Link]
-
Goudgaon, N. M., & Nandibewoor, S. T. (2010). Highly sensitive analysis of the Chalcone in human plasma and urine by RP-high- performance liquid chromatography. ResearchGate. [Link]
Sources
A Tale of Two Diones: A Senior Application Scientist's Guide to 1,2,4-Triphenyl-1,4-butanedione and 1,3-Diphenyl-1,3-propanedione in Heterocyclic Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of starting materials is a critical decision that dictates the trajectory of a synthetic route. Dicarbonyl compounds, in particular, are versatile synthons prized for their ability to construct complex heterocyclic scaffolds. This guide provides an in-depth, comparative analysis of two such building blocks: the 1,4-dicarbonyl compound, 1,2,4-triphenyl-1,4-butanedione, and the 1,3-dicarbonyl compound, 1,3-diphenyl-1,3-propanedione (also known as dibenzoylmethane). We will explore their distinct synthetic preparations, delve into their divergent reactivity in the formation of key five-membered heterocycles, and provide actionable experimental protocols and comparative data to inform your synthetic strategies.
The Starting Synthons: A Comparative Overview
The fundamental difference between these two molecules lies in the relative positioning of their carbonyl groups, which profoundly influences their electronic properties and synthetic applications.
1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane): The Archetypal 1,3-Dicarbonyl
As a classic 1,3-dicarbonyl compound, dibenzoylmethane is characterized by the presence of an acidic methylene group flanked by two carbonyls. This structural feature allows for the formation of a stable enolate, making it an excellent nucleophile in a variety of condensation reactions.
1,2,4-Triphenyl-1,4-butanedione: A Versatile 1,4-Dicarbonyl
In contrast, 1,2,4-triphenyl-1,4-butanedione lacks the highly acidic central proton. Its reactivity is primarily centered on the two carbonyl groups, which are perfectly positioned to undergo intramolecular cyclization reactions with dinucleophiles, most notably in the synthesis of five-membered heterocycles.
Synthesis of the Precursors: Experimental Protocols
A reliable and efficient synthesis of the starting dicarbonyl compound is paramount. Here, we present established protocols for the preparation of both 1,3-diphenyl-1,3-propanedione and 1,2,4-triphenyl-1,4-butanedione.
Protocol 1: Synthesis of 1,3-Diphenyl-1,3-propanedione via Claisen Condensation
This classic method involves the base-mediated condensation of an ester and a ketone.
Reaction Scheme:
Figure 1: Claisen condensation for 1,3-diphenyl-1,3-propanedione synthesis.
Experimental Procedure:
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL), add acetophenone (12.0 g, 0.1 mol).
-
To this mixture, add ethyl benzoate (15.0 g, 0.1 mol) dropwise with stirring.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid (10 mL).
-
The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to afford 1,3-diphenyl-1,3-propanedione.
Expected Yield: 80-90%
Protocol 2: Synthesis of 1,2,4-Triphenyl-1,4-butanedione
This 1,4-dicarbonyl can be synthesized through the alkylation of the enolate of deoxybenzoin with phenacyl bromide.
Reaction Scheme:
Figure 2: Synthesis of 1,2,4-triphenyl-1,4-butanedione.
Experimental Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in dry tetrahydrofuran (THF, 100 mL) under a nitrogen atmosphere, add a solution of deoxybenzoin (19.6 g, 0.1 mol) in dry THF (50 mL) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add a solution of phenacyl bromide (19.9 g, 0.1 mol) in dry THF (50 mL) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1,2,4-triphenyl-1,4-butanedione.
Expected Yield: 60-70%
The Divergent Paths to Five-Membered Heterocycles
The distinct structural motifs of our two dicarbonyl compounds lead them down divergent, yet equally valuable, synthetic pathways towards the formation of five-membered aromatic heterocycles.
1,2,4-Triphenyl-1,4-butanedione and the Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a cornerstone for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds.[1] The reaction proceeds by condensation with a primary amine or ammonia, followed by cyclization and dehydration.[2]
Mechanism:
Figure 3: Mechanism of the Paal-Knorr Pyrrole Synthesis.
The reaction is typically acid-catalyzed, which protonates a carbonyl group, making it more susceptible to nucleophilic attack by the amine.[3] The subsequent intramolecular cyclization and dehydration steps lead to the formation of the aromatic pyrrole ring.[4]
1,3-Diphenyl-1,3-propanedione and the Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic method for preparing pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[5]
Mechanism:
Figure 4: Mechanism of the Knorr Pyrazole Synthesis.
The reaction commences with the condensation of the hydrazine with one of the carbonyl groups to form a hydrazone. This is followed by an intramolecular attack of the second nitrogen atom onto the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole.[6]
Comparative Synthesis of Phenyl-Substituted Heterocycles
To provide a direct comparison of the synthetic utility of these two diones, we will examine the synthesis of N-phenyl substituted five-membered heterocycles.
Synthesis of 1,2,4,5-Tetraphenylpyrrole from 1,2,4-Triphenyl-1,4-butanedione
Reaction: Condensation of 1,2,4-triphenyl-1,4-butanedione with aniline in the presence of an acid catalyst.
Experimental Protocol:
-
A mixture of 1,2,4-triphenyl-1,4-butanedione (3.14 g, 10 mmol), aniline (1.02 g, 11 mmol), and a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol) in toluene (50 mL) is refluxed with a Dean-Stark trap for 12 hours.
-
The reaction mixture is cooled to room temperature, washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography to yield 1,2,4,5-tetraphenylpyrrole.
Synthesis of 1,3,5-Triphenylpyrazole from 1,3-Diphenyl-1,3-propanedione
Reaction: Condensation of 1,3-diphenyl-1,3-propanedione with phenylhydrazine.
Experimental Protocol:
-
A solution of 1,3-diphenyl-1,3-propanedione (2.24 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in glacial acetic acid (20 mL) is refluxed for 4 hours.
-
The reaction mixture is cooled and poured into ice-water.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give 1,3,5-triphenylpyrazole.
| Feature | 1,2,4-Triphenyl-1,4-butanedione (Paal-Knorr) | 1,3-Diphenyl-1,3-propanedione (Knorr Pyrazole) |
| Heterocycle Formed | Pyrrole | Pyrazole |
| Co-reactant | Primary Amine (e.g., Aniline) | Hydrazine (e.g., Phenylhydrazine) |
| Catalyst | Acid (e.g., p-TsOH) | Often self-catalyzed in acetic acid |
| Typical Yields | Good to Excellent (often >80%)[7] | Good to Excellent (often >90%) |
| Reaction Conditions | Reflux in an organic solvent with water removal | Reflux in a protic solvent (e.g., acetic acid) |
Expanding the Synthetic Horizon: Other Heterocyclic Systems
The utility of these dicarbonyl compounds extends beyond the synthesis of pyrroles and pyrazoles.
-
From 1,4-Dicarbonyls: 1,2,4-Triphenyl-1,4-butanedione can also serve as a precursor for pyridazines upon reaction with hydrazine. The initial condensation forms a dihydropyridazine, which can then be oxidized to the aromatic pyridazine.[1][8]
-
From 1,3-Dicarbonyls: 1,3-Diphenyl-1,3-propanedione is a valuable starting material for the synthesis of pyrimidines through condensation with amidines (Pinner synthesis).[9][10]
Conclusion: A Strategic Choice for Heterocyclic Synthesis
Both 1,2,4-triphenyl-1,4-butanedione and 1,3-diphenyl-1,3-propanedione are powerful and versatile building blocks for the synthesis of a wide array of heterocycles. The choice between them is dictated by the desired heterocyclic core.
-
1,2,4-Triphenyl-1,4-butanedione is the precursor of choice for five-membered heterocycles containing one heteroatom , such as pyrroles, furans, and thiophenes, via the Paal-Knorr synthesis, as well as six-membered 1,2-diazines like pyridazines.
-
1,3-Diphenyl-1,3-propanedione excels in the synthesis of five-membered heterocycles with adjacent heteroatoms , most notably pyrazoles, and six-membered 1,3-diazines like pyrimidines.
Understanding the distinct reactivity profiles of these two dicarbonyl synthons empowers the synthetic chemist to make informed decisions, leading to efficient and high-yielding routes to valuable heterocyclic targets.
References
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
- A Comparative Guide to Pyrrole Synthesis: Paal-Knorr and its Altern
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- Synthesis of Pyridazine - ChemTube 3D.
- Synthesis of Pyrimidine - ChemTube3D.
- Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole
- Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole deriv
- † 1H-NMR and 13C-NMR Spectra.
- A Comparative Guide to Furan Synthesis: Benchmarking the Paal-Knorr Synthesis - Benchchem.
- Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cycliz
- A Novel and Convenient Protocol for Synthesis of Pyridazines | Organic Letters.
- Pyrimidine synthesis - Organic Chemistry Portal.
- Recent Approaches to the Synthesis of Pyrimidine Derivatives - ResearchG
- Synthesis of pyridazines - Organic Chemistry Portal.
- Paal-Knorr Furan Synthesis - Organic Chemistry Portal.
- 1H NMR spectrum of Compound 32 - The Royal Society of Chemistry.
- Paal-Knorr Synthesis - Alfa Chemistry.
- Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology.
Sources
- 1. chemtube3d.com [chemtube3d.com]
- 2. asianpubs.org [asianpubs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iglobaljournal.com [iglobaljournal.com]
- 9. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 10. chemtube3d.com [chemtube3d.com]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 1,2,4-Triphenyl-1,4-butanedione
In the realm of synthetic chemistry, particularly within drug discovery and materials science, the synthesis of a target molecule is only the first chapter of the story. The subsequent, and arguably more critical, chapter is the rigorous confirmation of its purity. An uncharacterized impurity, even in trace amounts, can confound biological assays, alter material properties, and render experimental results irreproducible. This guide provides a comprehensive, field-proven comparison of analytical methodologies for assessing the purity of a common synthetic target: 1,2,4-triphenyl-1,4-butanedione. Our focus is not just on the "how," but the "why," empowering researchers to design a self-validating system for purity assessment that ensures scientific integrity.
The Synthetic Context: Anticipating Potential Impurities
1,2,4-Triphenyl-1,4-butanedione is typically synthesized via a Stetter or a Michael-type reaction. A common approach involves the reaction of deoxybenzoin with a benzoylating agent. Understanding this pathway is paramount, as it allows us to anticipate the likely culprits of contamination.
-
Unreacted Starting Materials: Deoxybenzoin and the benzoylating agent (e.g., benzoyl chloride).
-
Side-Products: Self-condensation products or byproducts from competing reaction pathways.
-
Reagents and Solvents: Residual catalysts, bases, or solvents used during the reaction and workup.
A robust purity assessment strategy is not a one-size-fits-all protocol; it is an investigation designed to convincingly demonstrate the absence of these specific, anticipated impurities.
A Comparative Framework for Purity Analysis
We will now compare several key analytical techniques, evaluating their strengths and limitations in the context of 1,2,4-triphenyl-1,4-butanedione analysis.
Thin-Layer Chromatography (TLC): The Rapid, Qualitative Workhorse
Thin-Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of reaction progress and for a preliminary, qualitative assessment of the final product's purity.[1][2] Its primary value lies in its speed and simplicity.
Causality Behind Experimental Choices: The choice of stationary and mobile phases is critical. For a moderately polar diketone like our target compound, a silica gel plate (polar stationary phase) is appropriate. The mobile phase, a less polar solvent system like a hexane/ethyl acetate mixture, is chosen to provide optimal separation.[3][4] Compounds ascend the plate based on a balance between their affinity for the stationary phase and their solubility in the mobile phase. Non-polar compounds travel further up the plate (higher Retention Factor, Rf), while polar compounds adhere more strongly to the silica and have a lower Rf.
Experimental Protocol: TLC Analysis
-
Sample Preparation: Dissolve a few milligrams of the crude product in a small volume of a suitable solvent (e.g., dichloromethane or acetone).
-
Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. It is best practice to also spot the starting materials as references in separate lanes.
-
Development: Place the plate in a sealed chamber containing a pre-equilibrated mobile phase (e.g., 4:1 Hexane:Ethyl Acetate). Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm), as the phenyl groups are chromophores. Circle the visible spots.
-
Interpretation: A pure compound should ideally yield a single spot. The presence of multiple spots indicates impurities.[2]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
For a definitive and quantitative measure of purity, High-Performance Liquid Chromatography (HPLC) is the industry standard.[5][6] It provides high-resolution separation and allows for the precise calculation of purity as a percentage of the total peak area.
Causality Behind Experimental Choices: A reverse-phase C18 column is the most common choice for separating organic molecules of this nature. The stationary phase is non-polar (octadecylsilane), and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). Elution is based on polarity; more polar compounds elute first, while less polar compounds are retained longer by the non-polar column. A UV detector is used, set to a wavelength where the aromatic rings of the analyte absorb strongly (e.g., 254 nm).
Experimental Protocol: Reverse-Phase HPLC Analysis
-
System: HPLC with a gradient pump, autosampler, and UV-Vis detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in acetonitrile. Filter through a 0.45 µm syringe filter.
Data Presentation: Comparative Purity of Synthesized Batches
| Batch ID | Retention Time (min) | Peak Area (%) | Calculated Purity (%) |
| Batch 1 | 8.72 | 99.6 | 99.6% |
| Impurity A | 4.15 | 0.25 | |
| Impurity B | 9.54 | 0.15 | |
| Batch 2 | 8.71 | 97.5 | 97.5% |
| Impurity A | 4.16 | 1.8 | |
| Impurity C | 7.98 | 0.7 |
This table clearly demonstrates the quantitative power of HPLC in comparing the purity profiles of different synthetic batches.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification
While chromatography separates components, NMR spectroscopy provides an unparalleled view of the molecular structure.[7] For purity assessment, ¹H NMR is exceptionally powerful. It not only confirms the identity of the desired product but can also reveal the presence of impurities, sometimes even allowing for their structural identification.[8][9]
Causality Behind Experimental Choices: The principle of ¹H NMR is that protons in different chemical environments within a molecule resonate at different frequencies. The resulting spectrum is a fingerprint of the molecule. The integral (the area under a peak) is proportional to the number of protons it represents. A pure sample of 1,2,4-triphenyl-1,4-butanedione will have a specific, predictable pattern of peaks with specific integration ratios. Any peaks that do not belong to this pattern or disruptions in the integration ratios point to impurities.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Analysis:
-
Chemical Shifts: Compare the observed chemical shifts to known values for the target structure.
-
Integration: Integrate all peaks. The ratios should correspond to the proton counts of the target molecule.
-
Impurity Search: Look for small, unassigned peaks. The presence of residual solvent (e.g., dichloromethane at ~5.3 ppm, acetone at ~2.17 ppm) or starting materials can often be identified.
-
Mass Spectrometry (MS): The Final Molecular Weight Verdict
Mass Spectrometry provides the definitive confirmation of a compound's molecular weight.[10] When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for assessing peak purity and identifying the molecular weights of co-eluting impurities.[11][12]
Principle: The technique ionizes the sample and separates the resulting ions based on their mass-to-charge (m/z) ratio. For 1,2,4-triphenyl-1,4-butanedione (C₂₂H₁₈O₂), the expected molecular weight is approximately 314.38 g/mol . A high-resolution mass spectrometer (HRMS) can confirm the elemental composition to within a few parts per million.
A Self-Validating Workflow for Purity Confirmation
Relying on a single analytical technique is insufficient for rigorous purity validation. A self-validating system employs multiple, orthogonal techniques where the results of one method corroborate the others. This provides a high degree of confidence in the final purity assessment.
Sources
- 1. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. rroij.com [rroij.com]
- 11. contractpharma.com [contractpharma.com]
- 12. Peak purity assessment in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Cross-Validation of Experimental and Computational Data for 1,2,4-Triphenyl-1,4-butanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern chemical and pharmaceutical research, the synergy between experimental data and computational modeling is paramount for the efficient and accurate characterization of molecules. This guide provides an in-depth comparison of experimental and computational data for the dicarbonyl compound 1,2,4-triphenyl-1,4-butanedione. With the molecular formula C₂₂H₁₈O₂ and a molecular weight of 314.38 g/mol , this compound serves as an excellent case study for demonstrating the power of cross-validation in structural elucidation and property prediction.[1][2] We will explore the synthesis, spectroscopic characterization, and computational analysis of this molecule, offering insights into the causality behind experimental choices and the self-validating nature of combining these two approaches.
I. Experimental Validation: Synthesis and Spectroscopic Characterization
A robust experimental foundation is critical for any meaningful comparison with computational data. This section outlines a plausible synthetic route and the expected spectroscopic data for 1,2,4-triphenyl-1,4-butanedione.
A. Synthesis of 1,2,4-Triphenyl-1,4-butanedione
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 1,2,4-Triphenyl-1,4-butanedione via the Stetter reaction.
Experimental Protocol:
-
Catalyst Preparation: In a dry, inert atmosphere, a thiazolium salt (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride) is dissolved in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Reaction Initiation: A base, typically a non-nucleophilic organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added to the catalyst solution to generate the active N-heterocyclic carbene.
-
Addition of Reactants: Benzoin, serving as the acyl anion precursor, is added to the reaction mixture, followed by the dropwise addition of benzaldehyde.
-
Reaction Monitoring and Workup: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.
This self-validating protocol relies on the established reactivity of the Stetter reaction, providing a high degree of confidence in the successful synthesis of the target molecule.
B. Spectroscopic Characterization
The structure of the synthesized 1,2,4-triphenyl-1,4-butanedione can be unequivocally confirmed through a combination of spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons of the three phenyl groups will appear as multiplets in the aromatic region (typically δ 7.0-8.2 ppm). The methylene (-CH₂-) and methine (-CH-) protons in the butane backbone will exhibit characteristic splitting patterns and chemical shifts influenced by the adjacent carbonyl and phenyl groups.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all 22 carbon atoms in the molecule. The carbonyl carbons are expected to resonate downfield (typically δ 190-200 ppm). The aromatic carbons will appear in the δ 120-140 ppm range, while the aliphatic carbons will be found at higher field strengths.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the ketone groups.
-
Bands in the 3000-3100 cm⁻¹ region due to aromatic C-H stretching.
-
Absorptions in the 1450-1600 cm⁻¹ range, characteristic of aromatic C=C stretching.
3. Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 314, corresponding to the molecular formula C₂₂H₁₈O₂.[2] Fragmentation patterns will likely involve the cleavage of the bonds adjacent to the carbonyl groups, yielding characteristic fragment ions.
Table 1: Summary of Expected Experimental Spectroscopic Data
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Multiplets in the aromatic region (δ 7.0-8.2 ppm); Signals for methylene and methine protons. |
| ¹³C NMR | Carbonyl carbon signals (δ 190-200 ppm); Aromatic carbon signals (δ 120-140 ppm). |
| FTIR | Strong C=O stretching band (1680-1700 cm⁻¹); Aromatic C-H stretching (3000-3100 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 314. |
II. Computational Analysis: Predicting Molecular Properties
Computational chemistry provides a powerful toolkit for predicting the structural, electronic, and spectroscopic properties of molecules. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are two of the most widely used methods.
A. Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,2,4-triphenyl-1,4-butanedione, DFT calculations can predict a range of properties that can be directly compared with experimental data.
Computational Protocol:
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.
-
Frequency Calculations: Vibrational frequencies are calculated to predict the IR spectrum and to confirm that the optimized structure is a true minimum on the potential energy surface.
-
NMR Chemical Shift Calculations: The magnetic shielding tensors are calculated to predict the ¹H and ¹³C NMR chemical shifts.
-
Electronic Property Calculations: Properties such as the molecular electrostatic potential (MEP) can be calculated to understand the reactive sites of the molecule.
Logical Flow of a DFT-Based Structural Analysis:
Caption: Workflow for DFT-based analysis of 1,2,4-Triphenyl-1,4-butanedione.
B. Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of molecules over time. For a flexible molecule like 1,2,4-triphenyl-1,4-butanedione, MD simulations can reveal information about its conformational landscape and how it interacts with its environment.
Simulation Protocol:
-
System Setup: The molecule is placed in a simulation box, often with a solvent to mimic experimental conditions.
-
Equilibration: The system is allowed to relax to a stable temperature and pressure.
-
Production Run: The simulation is run for a specified period, and the trajectory of the atoms is recorded.
-
Analysis: The trajectory is analyzed to understand the molecule's conformational changes and interactions.
III. Cross-Validation: Bridging Experiment and Computation
The core of this guide is the cross-validation of the experimental and computational data. This process involves a direct comparison of the measured and predicted properties of 1,2,4-triphenyl-1,4-butanedione.
Table 2: Comparison of Experimental and Predicted Data
| Property | Experimental Data (Expected) | Computational Prediction (DFT) |
| Key IR Frequencies (cm⁻¹) | C=O stretch: ~1680-1700 | Predicted vibrational frequencies for carbonyl stretches. |
| ¹H NMR Chemical Shifts (ppm) | Aromatic: ~7.0-8.2 | Calculated chemical shifts for aromatic and aliphatic protons. |
| ¹³C NMR Chemical Shifts (ppm) | Carbonyl: ~190-200 | Calculated chemical shifts for carbonyl and other carbons. |
| Molecular Geometry | Inferred from spectroscopic data | Optimized bond lengths, bond angles, and dihedral angles. |
Causality and Trustworthiness:
-
Agreement Validates Both: When the computationally predicted spectra closely match the experimental spectra, it provides strong evidence for the correctness of the assigned structure. This agreement also validates the computational model and level of theory used.
-
Discrepancies Inform and Refine: Minor discrepancies can often be explained by the fact that experiments are typically conducted in solution or the solid state, while calculations are often performed on an isolated molecule in the gas phase. Significant differences, however, may indicate an incorrect structural assignment or the need for a more sophisticated computational model. This iterative process of comparison and refinement is a hallmark of a self-validating system.
IV. Best Practices and Conclusion
For researchers and drug development professionals, the integration of experimental and computational approaches offers a more comprehensive understanding of molecular properties and behavior.
Key Recommendations:
-
Iterative Approach: Employ an iterative cycle of experimentation, computational modeling, and comparison to refine both the experimental understanding and the computational models.
-
Appropriate Level of Theory: Select a computational method and basis set that are appropriate for the size and complexity of the molecule and the properties being investigated.
-
Environmental Effects: When possible, include solvent effects in computational models to better replicate experimental conditions.
References
-
NIST. (n.d.). 1,2,4-Triphenyl-1,4-butanedione. In NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
Sources
A Comparative Guide to the Applications of Substituted Butanediones in Scientific Research
This guide provides an in-depth review and objective comparison of substituted butanediones and their derivatives across key scientific domains. Moving beyond a simple catalog of uses, we delve into the structure-activity relationships, comparative performance data, and the mechanistic rationale behind their application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatility of the butanedione scaffold in their work.
Introduction: The Versatile Butanedione Scaffold
Butane-2,3-dione, a simple α-diketone, serves as the foundational structure for a vast array of derivatives with significant applications in medicinal chemistry, materials science, and catalysis.[1][2] The reactivity of the adjacent carbonyl groups allows for extensive functionalization, creating a class of molecules with tunable electronic, steric, and pharmacological properties. This guide will explore the major applications of these substituted derivatives, providing comparative data and standardized protocols to inform experimental design and compound selection.
Section 1: Medicinal and Pharmacological Applications
The butanedione motif and its close analogs are privileged structures in drug discovery, offering a versatile backbone for designing enzyme inhibitors, anticancer agents, and antimicrobial compounds.[3][4]
Enzyme Inhibition: A Tale of Targeted Interactions
Substituted butanediones have been successfully employed as inhibitors for various enzyme classes. The dicarbonyl moiety can interact with active site residues, particularly arginine, while peripheral substitutions dictate target specificity and potency.[5]
One of the most well-documented uses is the inhibition of myosin ATPases by 2,3-butanedione monoxime (BDM), which has become a valuable tool in cell biology to study actomyosin-dependent processes.[6][7] BDM treatment has been shown to disrupt the Golgi apparatus and prevent protein secretion in fungi, highlighting its role in probing cellular machinery.[6] Furthermore, derivatives of the related 4-phenylbutenone scaffold have demonstrated potent, picomolar-range inhibition of critical enzymes like carbonic anhydrases and cholinesterases.[8]
Comparative Analysis of Butanedione-Based Enzyme Inhibitors
| Compound/Derivative | Target Enzyme | Inhibition Constant (K_i) | Key Structural Features | Reference |
| (E)-4-(2-bromo-4,5-dihydroxyphenyl)but-3-en-2-one | Acetylcholinesterase (AChE) | 14.81 pM | Bromophenol moiety | [8] |
| (E)-4-(2,3-dibromo-4,5-dihydroxyphenyl)but-3-en-2-one | Butyrylcholinesterase (BChE) | 5.64 pM | Dibromophenol moiety | [8] |
| (E)-4-(3-bromo-4,5-dihydroxyphenyl)but-3-en-2-one | Carbonic Anhydrase II (hCA II) | 107.63 pM | Bromophenol moiety | [8] |
| 2,3-Butanedione (in borate buffer) | E. coli Transhydrogenase | - (Activity Inhibition) | Unsubstituted α-diketone | [5] |
| 2,3-Butanedione Monoxime (BDM) | Myosin ATPase | - (General Inhibitor) | Monoxime derivative | [6][7] |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol outlines a standard colorimetric method for assessing the AChE inhibitory activity of test compounds.
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve Acetylthiocholine iodide (ATCI) in the buffer to make the substrate solution (15 mM).
-
Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the buffer to make the chromogen solution (3 mM).
-
Prepare a stock solution of AChE enzyme in buffer (5 units/mL).
-
Dissolve test compounds (e.g., substituted butanediones) in a suitable solvent (e.g., DMSO) to create stock solutions, followed by serial dilutions in the buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the test compound dilution.
-
Add 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the AChE enzyme solution. Mix and incubate at 37°C for 15 minutes.
-
Add 125 µL of the DTNB solution.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Record readings every 60 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
The percent inhibition is calculated as: [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mode of inhibition and the inhibition constant (K_i).
-
Anticancer Activity: Disrupting Malignant Pathways
The structural versatility of butanedione derivatives has been exploited to develop potent anticancer agents. Thiazolidine-2,4-diones, which contain a related dione core, have been identified as promising leads that can induce apoptosis and inhibit proliferation by blocking key signaling cascades like Raf/MEK/ERK and PI3K/Akt.[9] Similarly, various 2-substituted benzothiazole derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines, including breast, lung, and colon cancer.[10][11][12] These compounds often work by inducing cell cycle arrest and apoptosis.[12]
Comparative Cytotoxicity of Butanedione Analogs Against Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Proposed Mechanism of Action | Reference |
| 3,5-Disubstituted-thiazolidine-2,4-dione (Lead Cmpd 15) | U937 (Leukemia) | < 1 µM | Inhibition of Raf/MEK/ERK and PI3K/Akt pathways | [9] |
| Benzothiazole-acylhydrazone (Cmpd 4d) | C6 (Glioma) | 1.96 µM | Induction of apoptosis, DNA synthesis inhibition | [10] |
| Benzothiazole-acylhydrazone (Cmpd 4e) | C6 (Glioma) | 1.83 µM | Induction of apoptosis, DNA synthesis inhibition | [10] |
| Benzothiazole-acylhydrazone (Cmpd 4h) | C6 (Glioma) | 2.50 µM | Induction of apoptosis, DNA synthesis inhibition | [10] |
| 14-(methylthiophenyl)diquinothiazine (Cmpd 3c) | HTC116 (Colon) | 2.3 µM | Induction of apoptosis, S-phase cell cycle arrest | [13] |
| 14-(methylthiophenyl)diquinothiazine (Cmpd 3c) | A549 (Lung) | 17.2 µM | Induction of apoptosis, S-phase cell cycle arrest | [13] |
Signaling Pathway: Inhibition of the Raf/MEK/ERK Cascade
The diagram below illustrates how certain dione derivatives can block a critical signaling pathway responsible for cancer cell proliferation and survival.
Caption: Inhibition of the Raf/MEK/ERK signaling cascade by thiazolidinedione derivatives.[9]
Antimicrobial Agents: Combating Pathogens
The development of new antimicrobial agents is a critical area of research. Heterocyclic compounds derived from butanedione-related structures have shown significant promise. For instance, β-amino acid derivatives incorporating moieties like hydrazide and quinoxaline exhibit good activity against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger.[14] The specific substitutions on the core structure are crucial for modulating the spectrum of activity and potency.
Comparative Antimicrobial Activity (MIC)
| Compound Class | Pathogen | Minimum Inhibitory Conc. (MIC) | Reference |
| N-Substituted-β-amino acid derivatives (Cmpd 9a-c) | Staphylococcus aureus | Good Activity (Qualitative) | [14] |
| N-Substituted-β-amino acid derivatives (Cmpd 10b,c) | Mycobacterium luteum | Good Activity (Qualitative) | [14] |
| Aminoguanidine Hydrazone Derivative | Staphylococcus aureus (MRSA) | from 7.8 µM | [15] |
| Fluoroquinolone with 3-sulfenylazetidine | Staphylococcus aureus (MRSA) | > Levofloxacin (Comparative) | [16] |
Experimental Workflow: Broth Microdilution for MIC Determination
This workflow details the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Section 2: Photochemical and Materials Science Applications
The conjugated system present in many butanedione derivatives, particularly aryl-substituted butadienes, makes them responsive to light and thus valuable for applications in photochemistry and materials science.[17]
Photoresponsive Materials and Molecular Switches
(E)-1-aryl-1,3-butadienes can undergo efficient photo-triggered geometric E/Z isomerization.[17] This property is the foundation for creating molecular switches and photoresponsive materials. The electronic nature of the substituents on the aryl ring plays a critical role in modulating the molecule's absorption properties and, consequently, its photochemical reactivity.[17] This allows for the rational design of materials whose properties can be altered with light.
In a related application, the photochemical decarbonylation of heterocyclic ketones like 3-oxetanone and N-Boc-3-azetidinone provides a synthetic route to reactive 1,3-dipoles.[18][19][20] These intermediates can then undergo cycloaddition reactions to produce complex scaffolds like tetrahydrofurans and pyrrolidines, which are valuable in medicinal chemistry.[18][19][20]
Conceptual Diagram: Photoinduced E/Z Isomerization
Caption: Reversible E/Z photoisomerization in an aryl-butadiene system.
Section 3: Applications in Synthesis and Catalysis
Beyond their direct applications, substituted butanediones and their precursors are fundamental building blocks in organic synthesis and serve as ligands in catalysis.
Synthetic Intermediates
Compounds like 1,4-di(2-thienyl)-1,4-butanedione are key chemical intermediates used to construct diverse and complex organic molecules for pharmaceuticals and materials science.[21] The butanedione core provides a reactive handle for building larger, more functionalized systems. Similarly, substituted butadienes are essential monomers for producing synthetic rubbers with tailored properties, such as high-temperature thermoplastics.[22]
Ligands in Homogeneous Catalysis
The dicarbonyl unit of a butanedione can act as a bidentate ligand, coordinating to a metal center. While less common than phosphine or amine ligands, these diketone ligands can influence the steric and electronic environment of a metal catalyst. The specific substituents on the butanedione backbone can be modified to tune the catalytic activity and selectivity for reactions such as C-C coupling, reductions, or oxidations.[23][24] The exchange of ligands on a metal catalyst, such as palladium, is a critical factor that can dramatically alter the energetics and outcome of a catalytic cycle.[25]
Conceptual Diagram: Butanedione as a Bidentate Ligand
Caption: Chelation of a metal center (M) by a substituted butanedione ligand.
Conclusion
The substituted butanedione scaffold is a remarkably versatile and powerful tool in the modern scientist's arsenal. From designing highly potent and selective enzyme inhibitors and anticancer drugs to creating novel photoresponsive materials and catalytic systems, the applications are broad and impactful. The ability to precisely tune the properties of the final compound through strategic substitution makes this class of molecules a continuing focus of intensive research and development. This guide has provided a comparative overview of its major applications, supported by experimental data and protocols, to facilitate further innovation in the field.
References
-
Photoinduced Geometric Isomerization of 1-Aryl-1,3-Butadienes: Influence of Substituent on Photoreactivity—Structural and Photochemical Insights. (n.d.). MDPI. [Link]
-
Steady-state kinetics and the inactivation by 2,3-butanedione of the energy-independent transhydrogenase of Escherichia coli cell membranes. (1979). PubMed. [Link]
-
The myosin ATPase inhibitor, 2,3-butanedione 2-monoxime, prevents protein secretion by the basidiomycete Coprinopsis cinerea. (2011). PubMed. [Link]
-
Effects of myosin ATPase inhibitor 2,3-butanedione 2-monoxime on distributions of myosins, F-actin, microtubules, and cortical endoplasmic reticulum in maize root apices. (2000). PubMed. [Link]
-
Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. (2015). National Institutes of Health (NIH). [Link]
-
Synthetic applications of photochemical decarbonylation of oxetanone and azetidinone. (2022). ChemRxiv. [Link]
-
Butanedione | C4H6O2. (n.d.). PubChem. [Link]
-
The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes. (2017). PubMed. [Link]
-
3,5-Disubstituted-thiazolidine-2,4-dione analogs as anticancer agents: design, synthesis and biological characterization. (2011). PubMed. [Link]
-
Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. (2021). MDPI. [Link]
-
Discovery of diaryl imidazolidin-2-one derivatives, a novel class of muscarinic M3 selective antagonists (Part 1). (2007). PubMed. [Link]
-
Synthetic applications of photochemical decarbonylation of oxetanone and azetidinone. (2022). ChemRxiv. [Link]
-
Photochemistry and Applications in Synthesis. (2004). N.p. [Link]
-
Synthetic applications of photochemical decarbonylation of oxetanone and azetidinone. (2022). ChemRxiv. [Link]
-
Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. (2023). National Institutes of Health (NIH). [Link]
-
Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (2018). MDPI. [Link]
-
Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (2018). PubMed. [Link]
-
Synthesis of 2,3-Butanedione by Catalytic Oxidation Butanone of Polyethylene Glycol-400/NO 2. (2019). SciEngine. [Link]
-
Diarylheptanoid: A privileged structure in drug discovery. (2020). PubMed. [Link]
-
Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (2023). PubMed. [Link]
-
Chemical-mediated alteration of antibiotic susceptibility: mechanisms and potential new targets for antibiotic adjuvant discovery. (2021). ASM Journals. [Link]
-
Development of 2,3-butanedione-sensing element using Pt-nanoparticle-decorated tin oxide for health applications. (2024). ResearchGate. [Link]
-
14-Substituted Diquinothiazines as a New Group of Anticancer Agents. (2023). MDPI. [Link]
-
Synthesis of New Quinolone Antibiotics Utilizing Azetidine Derivatives Obtained from 1-Azabicyclo[1.1.0]butane. (2008). PubMed. [Link]
-
Novel Aminoguanidine Hydrazone Analogues: From Potential Antimicrobial Agents to Potent Cholinesterase Inhibitors. (2021). MDPI. [Link]
-
Evolutions in fragment-based drug design: the deconstruction–reconstruction approach. (2018). PubMed Central (PMC). [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). PubMed. [Link]
-
Development of 2,3-butanedione-sensing element using Pt-nanoparticle-decorated tin oxide for health applications. (2024). National Institutes of Health (NIH). [Link]
-
Importance of Ligand Exchanges in Pd(II)-Brønsted Acid Cooperative Catalytic Approach to Spirocyclic Rings. (2014). Sci-Hub. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2020). MDPI. [Link]
-
Catalytic Activity of Water-Soluble Palladium Nanoparticles with Anionic and Cationic Capping Ligands for Reduction, Oxidation, and C-C Coupling Reactions in Water. (2017). National Institutes of Health (NIH). [Link]
-
Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. (2013). National Institutes of Health (NIH). [Link]
-
Diarylheptanoid: A privileged structure in drug discovery. (2020). ResearchGate. [Link]
-
2,3-Butanedione. (n.d.). National Institute of Standards and Technology. [Link]
-
Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. (2023). National Institutes of Health (NIH). [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). PubMed Central (PMC). [Link]
-
Chemical synthesis and application of aryldihydronaphthalene derivatives. (2023). National Institutes of Health (NIH). [Link]
-
(PDF) Applications substituted 2-aminothiophenes in drug design. (2010). ResearchGate. [Link]
Sources
- 1. Butanedione | CH3COCOCH3 | CID 650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Butanedione [webbook.nist.gov]
- 3. Diarylheptanoid: A privileged structure in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Steady-state kinetics and the inactivation by 2,3-butanedione of the energy-independent transhydrogenase of Escherichia coli cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The myosin ATPase inhibitor, 2,3-butanedione 2-monoxime, prevents protein secretion by the basidiomycete Coprinopsis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of myosin ATPase inhibitor 2,3-butanedione 2-monoxime on distributions of myosins, F-actin, microtubules, and cortical endoplasmic reticulum in maize root apices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3,5-Disubstituted-thiazolidine-2,4-dione analogs as anticancer agents: design, synthesis and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of New Quinolone Antibiotics Utilizing Azetidine Derivatives Obtained from 1-Azabicyclo[1.1.0]butane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. nbinno.com [nbinno.com]
- 22. mdpi.com [mdpi.com]
- 23. Catalytic Activity of Water-Soluble Palladium Nanoparticles with Anionic and Cationic Capping Ligands for Reduction, Oxidation, and C-C Coupling Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sci-Hub. Importance of Ligand Exchanges in Pd(II)-Brønsted Acid Cooperative Catalytic Approach to Spirocyclic Rings / Journal of the American Chemical Society, 2014 [sci-hub.box]
Safety Operating Guide
Navigating the Disposal of 1,2,4-Triphenyl-1,4-butanedione: A Comprehensive Guide to Laboratory Safety and Chemical Handling
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical compounds is a critical, often complex, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, procedural framework for the safe disposal of 1,2,4-Triphenyl-1,4-butanedione, grounding every recommendation in the principles of scientific integrity and regulatory compliance.
Part 1: Hazard Identification and Risk Assessment
The foundational step in the safe handling and disposal of any chemical is a thorough understanding of its potential hazards. For 1,2,4-Triphenyl-1,4-butanedione, a diketone, we can infer key hazard characteristics based on the general properties of ketones.
Inferred Hazard Characteristics:
-
Ignitability : Organic ketones are often flammable.[1] It is prudent to treat 1,2,4-Triphenyl-1,4-butanedione as a potentially flammable solid.
-
Toxicity : While specific toxicity data is unavailable, many organic solvents and ketones can be harmful if swallowed or inhaled, and may cause skin and eye irritation.[2][3]
-
Environmental Hazards : Improper disposal can lead to environmental contamination. Some related compounds are toxic to aquatic life.[4]
Given these potential hazards, 1,2,4-Triphenyl-1,4-butanedione should be managed as hazardous waste.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling 1,2,4-Triphenyl-1,4-butanedione for any purpose, including disposal, the appropriate PPE must be worn.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from potential splashes or dust particles of the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific ketones. | Prevents direct skin contact with the chemical, which could cause irritation or absorption. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from accidental spills. |
| Respiratory Protection | If handling fine powders outside of a fume hood, a NIOSH-approved respirator may be necessary.[3] | Minimizes the risk of inhaling airborne particles. Always work in a well-ventilated area, preferably a chemical fume hood.[5] |
Part 3: Spill Management - Preparedness is Key
Accidents happen. A well-defined spill management plan is crucial for mitigating risks.
Immediate Steps for a Small Spill:
-
Alert Personnel : Immediately notify others in the vicinity.
-
Isolate the Area : Cordon off the spill area to prevent spreading.
-
Don Appropriate PPE : Ensure you are wearing the correct PPE before attempting to clean the spill.
-
Contain the Spill : For solid spills, gently sweep or scoop the material into a designated waste container. Avoid creating dust. For liquid spills (if the compound is dissolved), use an inert absorbent material (e.g., vermiculite, sand).
-
Clean the Area : Once the bulk of the spill is collected, decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of Spill Debris : All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[6]
Part 4: The Disposal Protocol - A Step-by-Step Guide
The disposal of 1,2,4-Triphenyl-1,4-butanedione must adhere to federal, state, and local regulations.[7] The following protocol provides a general framework.
Step 1: Waste Characterization
-
All chemical waste must be properly identified. Since 1,2,4-Triphenyl-1,4-butanedione is not explicitly listed as a "P-listed" (acutely hazardous) or "U-listed" waste by the EPA, it would typically be classified based on its characteristics (ignitability, corrosivity, reactivity, toxicity).[8] Based on the properties of similar ketones, it is likely to be classified as an ignitable hazardous waste.[1]
Step 2: Container Selection and Labeling
-
Container : Use a chemically compatible container with a secure, tight-fitting lid.[9] The original container, if in good condition, can be used. Do not use metal containers for corrosive waste.[9]
-
Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE".[9][10] The label must also include the full chemical name ("1,2,4-Triphenyl-1,4-butanedione") and the approximate percentage if it is part of a mixture.[9] An appropriate hazard warning, such as a pictogram for flammability, should also be included.[10]
Step 3: Accumulation and Storage
-
Satellite Accumulation Areas (SAAs) : Hazardous waste should be stored at or near the point of generation in a designated SAA.[10]
-
Segregation : Store the waste container segregated from incompatible materials.[7][9] A chemical segregation and storage chart should be consulted.
-
Container Integrity : Ensure the container is always closed except when adding waste.[9] The exterior of the container must be kept clean and free of contamination.
Step 4: Arranging for Disposal
-
Contact EHS : Do not attempt to dispose of the chemical waste yourself. Contact your institution's EHS office or the designated chemical waste coordinator to arrange for pickup and disposal by a licensed hazardous waste vendor.[1]
-
Documentation : Complete all required waste disposal forms accurately and completely.
Disposal of Empty Containers:
-
Empty containers that held 1,2,4-Triphenyl-1,4-butanedione must also be managed properly.
-
Triple Rinsing : Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[7] The rinsate must be collected and disposed of as hazardous waste.
-
After triple rinsing and allowing the container to air dry in a ventilated area (like a fume hood), it may be disposed of as non-hazardous waste, or recycled if your facility permits.[7] Always check with your EHS office for their specific procedures regarding empty container disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of 1,2,4-Triphenyl-1,4-butanedione.
Caption: Disposal workflow for 1,2,4-Triphenyl-1,4-butanedione.
Conclusion: A Culture of Safety
The responsible disposal of 1,2,4-Triphenyl-1,4-butanedione is not merely a procedural task; it is a reflection of a laboratory's commitment to a culture of safety and environmental stewardship. By adhering to these guidelines, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. Always remember that your institution's Environmental Health and Safety office is your most valuable resource for guidance on chemical waste management.
References
- U.S. Environmental Protection Agency. (n.d.). Regulating Lab Waste Disposal in the United States: The Role of the EPA.
- U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
- DuraLabel. (n.d.). OSHA Rules for Hazardous Chemicals.
- American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- CDMS. (n.d.). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- Benchchem. (n.d.). Safe Disposal of Cyclopropyl 2-(4-methylphenyl)ethyl Ketone: A Procedural Guide.
- Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- TCI Chemicals. (2025). Safety Data Sheet: 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione.
- Santa Cruz Biotechnology, Inc. (n.d.). 1,2,4-Triphenyl-1,4-butanedione.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Boston University. (n.d.). Chemical Waste Management Guide.
- Sigma-Aldrich. (2025). Safety Data Sheet: 1-phenyl-1,3-butanedione.
- The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures.
- Sigma-Aldrich. (2025). Safety Data Sheet: 2,3-Butanedione.
- Fisher Scientific. (2025). Safety Data Sheet: 2,3-Butanedione.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 1-(4-PYRIDINYL)-1,3-BUTANEDIONE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Navigating the Unseen: A Guide to Personal Protective Equipment for Handling 1,2,4-Triphenyl-1,4-butanedione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the use of 1,2,4-Triphenyl-1,4-butanedione, a compound for which detailed public safety data is limited. As Senior Application Scientists, our commitment is to empower you with the knowledge to operate safely, grounded in the principles of chemical causality and risk mitigation. This document is structured to provide a deep, logical framework for your safety protocols, moving beyond a simple checklist to a self-validating system of operational safety.
Understanding the Hazard Profile: A Conservative Approach
Due to the absence of a comprehensive Safety Data Sheet (SDS) for 1,2,4-Triphenyl-1,4-butanedione, a conservative approach to hazard assessment is mandatory. The molecular structure, featuring aromatic ketone and diketone functionalities, suggests potential hazards that must be proactively managed.
Aromatic Ketones: This class of compounds can cause skin and eye irritation.[1] Inhalation of dusts or vapors may lead to respiratory tract irritation.[2] Some aromatic ketones may also have effects on the nervous system.[1][2]
Diketones: Diketones can be irritating to the skin, eyes, and respiratory system.[3] It is prudent to handle any fine chemical solid with care to avoid inhalation of airborne particulates.
Given these potential hazards, we will operate under the assumption that 1,2,4-Triphenyl-1,4-butanedione is, at a minimum, a skin and eye irritant and potentially harmful if inhaled or ingested. This conservative stance ensures a high margin of safety.
Core Personal Protective Equipment (PPE) Ensemble
A foundational PPE ensemble is required for all handling activities involving 1,2,4-Triphenyl-1,4-butanedione. The following table outlines the minimum PPE requirements for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles with side shields | Nitrile gloves (double-gloving recommended) | Laboratory coat | N95 respirator or higher |
| Solution Preparation | Chemical safety goggles with side shields | Nitrile gloves | Laboratory coat | Work within a certified chemical fume hood |
| Running Reactions | Chemical safety goggles with side shields | Nitrile gloves | Laboratory coat | Work within a certified chemical fume hood |
| Work-up and Purification | Chemical safety goggles with side shields and face shield | Nitrile gloves | Laboratory coat | Work within a certified chemical fume hood |
| Handling Waste | Chemical safety goggles with side shields | Nitrile gloves | Laboratory coat | As required by the primary handling task |
Step-by-Step PPE Protocol: A Self-Validating Workflow
The following protocol for donning and doffing PPE is designed to minimize the risk of contamination and exposure. The logic behind each step is crucial for its efficacy.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE.
-
Inspect all PPE for Integrity: Before beginning, visually inspect all PPE for tears, cracks, or other damage. This initial check is your first line of defense.
-
Don Inner Nitrile Gloves: This provides a base layer of protection.
-
Don Laboratory Coat: Ensure it is fully buttoned to protect your clothing and skin.
-
Don N95 Respirator (if required): When handling the solid compound outside of a fume hood, an N95 respirator is essential to prevent inhalation of fine particles. Ensure a proper fit test has been conducted.
-
Don Chemical Safety Goggles: These protect your eyes from splashes and airborne particles.
-
Don Outer Nitrile Gloves: This outer layer is your primary contact surface and should be changed immediately if contamination is suspected.
Doffing PPE Workflow
Caption: Sequential process for safely removing PPE.
-
Remove Outer Nitrile Gloves: Peel them off away from your body, turning them inside out.
-
Remove Laboratory Coat: Unbutton and roll it outwards, avoiding contact with the contaminated exterior.
-
Remove Chemical Safety Goggles: Handle by the strap to avoid touching the potentially contaminated lenses.
-
Remove N95 Respirator (if worn): Handle by the straps, not the front of the respirator.
-
Remove Inner Nitrile Gloves: Follow the same procedure as for the outer gloves.
-
Wash Hands Thoroughly: Use soap and water for at least 20 seconds.
Spill Management and Decontamination
In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills of the solid, use absorbent pads to gently cover the material, then carefully scoop it into a designated waste container. For liquid spills, use an inert absorbent material. Always wear your full PPE ensemble during cleanup.
Decontaminate surfaces with a suitable solvent, followed by soap and water. All materials used for cleanup should be disposed of as hazardous waste.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of 1,2,4-Triphenyl-1,4-butanedione and any contaminated materials is a critical component of safe laboratory practice.
-
Solid Waste: Collect all solid 1,2,4-Triphenyl-1,4-butanedione and contaminated consumables (e.g., gloves, weigh boats, absorbent pads) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: As a non-halogenated organic compound, liquid waste containing 1,2,4-Triphenyl-1,4-butanedione should be collected in a designated non-halogenated organic waste container.[4][5][6] Do not mix with halogenated waste streams.[4][5][6]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "1,2,4-Triphenyl-1,4-butanedione".
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste.[7]
By adhering to these protocols, you are not just following a set of rules, but actively participating in a culture of safety that is the bedrock of innovative and responsible research.
References
-
New Jersey Department of Health. (1995, November). Hazardous Substance Fact Sheet: Diethyl Ketone. Retrieved from [Link]
-
New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Acetophenone. Retrieved from [Link]
-
New Jersey Department of Health. (2007, June). Hazardous Substance Fact Sheet: Diketene. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
- Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure.
-
Temarry Recycling. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
SafetyIQ. (2024, March 29). Acetone Hazards - Safe Handling and Disposal Practices. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
International Labour Organization. (2011, August 9). Ketones: Physical & Chemical Hazards. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,4-Butanedione, 1,4-diphenyl- (CAS 495-71-6). Retrieved from [Link]
-
ChemicalSafetyFacts.org. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from [Link]
-
Lakeland Industries. (n.d.). PPE Protection Types. Retrieved from [Link]
-
Safety Management Group. (2022, January 18). Acetone Safety Precautions. Retrieved from [Link]
-
PubChem. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
